Cholesteryl propionate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C30H50O2 |
|---|---|
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
[(10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C30H50O2/c1-7-28(31)32-23-15-17-29(5)22(19-23)11-12-24-26-14-13-25(21(4)10-8-9-20(2)3)30(26,6)18-16-27(24)29/h11,20-21,23-27H,7-10,12-19H2,1-6H3/t21-,23?,24?,25?,26?,27?,29+,30-/m1/s1 |
Clave InChI |
CCORPVHYPHHRKB-ZETKNGOFSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Cholesteryl Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of cholesteryl propionate, a cholesterol ester known for its liquid crystalline properties. This document details the experimental protocols for its preparation and the analytical techniques used for its structural and thermal characterization, making it a valuable resource for researchers in materials science and drug development.
Synthesis of this compound
This compound is typically synthesized via the esterification of cholesterol with a propionylating agent. The two most common methods involve the use of propionic anhydride or propanoyl chloride. A high-yield method utilizing a catalyst is also presented.
Experimental Protocol: Esterification using Propionic Anhydride
This procedure is a common and effective method for the synthesis of this compound.
Materials:
-
Cholesterol
-
Propionic anhydride
-
4-(Pyrrolidino)pyridine (catalyst)
-
Methylene chloride (solvent)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (for drying)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve cholesterol in methylene chloride.
-
Add propionic anhydride to the solution.
-
Add a catalytic amount of 4-(pyrrolidino)pyridine.
-
Stir the reaction mixture at room temperature for several hours, or until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any unreacted propionic anhydride and propionic acid.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from hot ethanol to yield white crystals.[1]
Experimental Protocol: Esterification using Propanoyl Chloride
This method offers an alternative route to this compound, often with a faster reaction time.
Materials:
-
Cholesterol
-
Propanoyl chloride
-
Pyridine (solvent and acid scavenger)
-
Dichloromethane (solvent)
-
Hydrochloric acid (dilute solution for washing)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve cholesterol in a mixture of dichloromethane and pyridine.
-
Cool the solution in an ice bath.
-
Slowly add propanoyl chloride to the cooled solution with stirring.
-
Allow the reaction to proceed at room temperature until completion.
-
Wash the reaction mixture with a dilute hydrochloric acid solution to remove excess pyridine.
-
Wash with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Purify by recrystallization from ethanol.
Purification by Recrystallization
Recrystallization is a critical step to obtain high-purity this compound.
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
Characterization of this compound
A comprehensive characterization of this compound is essential to confirm its identity, purity, and physical properties. This involves a combination of spectroscopic and thermal analysis techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
2.1.1. Experimental Protocol
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
For ¹³C NMR, a higher concentration of 50-100 mg is recommended.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrumentation:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
-
Acquisition Parameters:
-
¹H NMR: Standard single-pulse experiment with a sufficient relaxation delay.
-
¹³C NMR: Proton-decoupled experiment with an adequate number of scans to achieve a good signal-to-noise ratio.
-
2.1.2. Data Presentation
| ¹³C NMR Chemical Shifts (ppm) | Assignment |
| ~174 | C=O (ester carbonyl) |
| ~140 | C5 (vinylic) |
| ~122 | C6 (vinylic) |
| ~74 | C3 (CHO-ester) |
| ~57 | C14 |
| ~56 | C17 |
| ~50 | C9 |
| ~42 | C13 |
| ~39 | C12, C4 |
| ~38 | C2 |
| ~37 | C1 |
| ~36 | C10, C20, C22 |
| ~32 | C7, C8 |
| ~28 | C16, C24, CH₂ (propionate) |
| ~24 | C15, C23 |
| ~23 | C27 |
| ~22 | C26 |
| ~21 | C11 |
| ~19 | C19 |
| ~18 | C21 |
| ~12 | C18 |
| ~9 | CH₃ (propionate) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
2.2.1. Experimental Protocol
-
Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as a chloroform/methanol mixture.
-
Instrumentation: A Quadrupole Time-of-Flight (QTOF) mass spectrometer is suitable for this analysis.
-
Analysis Mode: Positive ion mode. Cholesteryl esters typically form ammonium or sodiated adducts.
-
Fragmentation: Collision-induced dissociation (CID) will lead to characteristic fragments. A common fragmentation is the neutral loss of the cholestane moiety (m/z 368.5).[6]
2.2.2. Data Presentation
| Parameter | Value |
| Molecular Formula | C₃₀H₅₀O₂ |
| Molecular Weight | 442.72 g/mol |
| [M+NH₄]⁺ | m/z 460.4 |
| [M+Na]⁺ | m/z 465.4 |
| Key Fragment Ion | m/z 369.3 (cholestadiene cation) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
2.3.1. Experimental Protocol
-
Technique: Attenuated Total Reflectance (ATR)-FTIR.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Spectra are typically collected over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.
2.3.2. Data Presentation
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2950-2850 | C-H stretching | Aliphatic CH, CH₂, CH₃ |
| ~1735 | C=O stretching | Ester carbonyl |
| ~1465 | C-H bending | CH₂ |
| ~1380 | C-H bending | CH₃ |
| ~1175 | C-O stretching | Ester |
Thermal Analysis
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the phase transitions and thermal stability of this compound.
2.4.1. Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the temperatures and enthalpies of phase transitions (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid).
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Instrumentation: A differential scanning calorimeter.
-
Typical Parameters: A heating and cooling rate of 5-10 °C/min under a nitrogen atmosphere.
2.4.2. Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Purpose: To determine the thermal stability and decomposition temperature of the compound.
-
Sample Preparation: A small amount of the sample is placed in a TGA pan.
-
Instrumentation: A thermogravimetric analyzer.
-
Typical Parameters: Heating from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
2.4.3. Data Presentation
| Thermal Property | Typical Value | Technique |
| Melting Point (Crystal to Cholesteric) | ~99 °C | DSC |
| Clearing Point (Cholesteric to Isotropic) | ~114 °C | DSC |
| Decomposition Temperature (T_onset) | > 200 °C | TGA |
Polarized Light Microscopy (PLM)
PLM is used to visualize the textures of the liquid crystalline phases of this compound, which are characteristic of the specific mesophase.
2.5.1. Experimental Protocol
-
Sample Preparation: A small amount of this compound is placed on a microscope slide and covered with a coverslip. The sample is heated on a hot stage to above its clearing point and then cooled slowly to observe the formation of liquid crystal textures.
-
Instrumentation: A polarizing microscope equipped with a hot stage and a camera.
-
Observation: The sample is observed between crossed polarizers during heating and cooling cycles.
2.5.2. Expected Observations
Upon cooling from the isotropic liquid phase, this compound typically exhibits a focal conic texture, which is characteristic of the cholesteric (chiral nematic) liquid crystal phase.
Conclusion
This technical guide has provided detailed methodologies for the synthesis and comprehensive characterization of this compound. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and pharmaceutical development, enabling the reliable preparation and analysis of this important cholesterol ester. The combination of spectroscopic and thermal analysis techniques ensures a thorough understanding of the material's chemical structure, purity, and physical properties.
References
- 1. Synthesis of saturated, unsaturated, spin-labeled, and fluorescent cholesteryl esters: Acylation of cholesterol using fatty acid anhydride and 4-pyrrolidinopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Home Page [chem.ualberta.ca]
- 3. mt.com [mt.com]
- 4. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
cholesteryl propionate liquid crystal properties
An In-depth Technical Guide to the Liquid Crystal Properties of Cholesteryl Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core liquid crystal properties of this compound. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the unique characteristics of this cholesterol-based liquid crystal. This document summarizes key quantitative data, details experimental protocols for characterization, and provides visualizations of phase transitions and experimental workflows.
Core Properties of this compound
This compound is a derivative of cholesterol that exhibits a thermotropic cholesteric (chiral nematic) liquid crystal phase.[1] This phase is characterized by a helical arrangement of the molecules, which gives rise to its unique optical properties. The transition between the crystalline solid, cholesteric liquid crystal, and isotropic liquid phases is temperature-dependent.[1][2] Furthermore, this compound is known to possess a left-handed helical structure.
Quantitative Data Summary
| Transition | Temperature (°C) on Heating | Temperature (°C) on Cooling | Enthalpy of Transition (ΔH) | Reference |
| Solid to Cholesteric | 97.0 | - | Data not available | [3] |
| Cholesteric to Isotropic Liquid | 114.1 | - | Small | [3] |
| Solid to Cholesteric | 86.3 (at 2.5°C/min) | - | Data not available | [2] |
| Cholesteric to Isotropic Liquid | 90.0 (at 2.5°C/min) | 80.5 (at 2.5°C/min) | Data not available | [2] |
Note: Variations in transition temperatures reported in the literature can be attributed to differences in experimental conditions, such as heating/cooling rates and sample purity.[2][3]
Experimental Protocols for Characterization
The characterization of the liquid crystal properties of this compound relies on several key analytical techniques. The following sections provide detailed methodologies for these experiments.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique used to determine the temperatures and enthalpies of phase transitions.[4]
Objective: To measure the transition temperatures and associated enthalpy changes of this compound.
Apparatus: A differential scanning calorimeter (e.g., Perkin-Elmer DSC-1B or similar).[1]
Procedure:
-
Sample Preparation: Accurately weigh a small amount of high-purity this compound (typically 1-5 mg) into an aluminum DSC pan.
-
Encapsulation: Seal the pan hermetically to ensure good thermal contact and prevent any loss of sample during heating.
-
Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to provide a stable thermal atmosphere.
-
Thermal Program:
-
Equilibrate the sample at a temperature below the lowest expected transition (e.g., 30°C).
-
Heat the sample at a controlled rate (e.g., 2.5°C/min, 5°C/min, or 10°C/min) to a temperature above the isotropic clearing point (e.g., 130°C).[2]
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Perform a second heating cycle under the same conditions to obtain data on a sample with a well-defined thermal history.
-
-
Data Analysis: The resulting thermogram will show peaks corresponding to the phase transitions. The peak onset or peak maximum temperature is taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).
Polarized Optical Microscopy (POM)
Polarized Optical Microscopy is a crucial technique for identifying liquid crystal phases by observing their unique optical textures.[5][6]
Objective: To visually identify the cholesteric liquid crystal phase of this compound and observe its characteristic textures.
Apparatus: A polarizing microscope equipped with a hot stage for precise temperature control.
Procedure:
-
Sample Preparation: Place a small amount of this compound on a clean microscope slide.
-
Cover Slip: Gently place a cover slip over the sample to create a thin film.
-
Heating Stage: Position the slide on the hot stage of the polarizing microscope.
-
Observation during Heating:
-
Heat the sample slowly while observing it through the crossed polarizers.
-
Upon melting from the solid crystalline phase, the appearance of a birefringent, fluid texture indicates the formation of the cholesteric phase.
-
Characteristic textures of the cholesteric phase to look for include:
-
Planar Texture: This appears as a brightly colored, uniform texture when the helical axis is perpendicular to the slide surface. The color depends on the pitch of the helix and the viewing angle.
-
Focal-Conic Texture: This is a more disordered texture with domains in which the helical axis is not uniformly aligned. It often appears as a collection of bright, fan-like structures.[7]
-
Fingerprint Texture: This texture, characterized by a series of parallel, alternating light and dark lines, is observed when the helical axis is parallel to the slide surface.[8][9] The spacing between the lines is related to the helical pitch.
-
-
Continue heating until the sample becomes completely dark (isotropic) above the clearing point.
-
-
Observation during Cooling:
-
Slowly cool the sample from the isotropic liquid phase.
-
Observe the nucleation and growth of the cholesteric phase from the isotropic liquid, which often appears as birefringent droplets (bâtonnets) that coalesce.
-
Note the formation of the various cholesteric textures as the sample cools.
-
Upon further cooling, observe the crystallization of the material from the liquid crystal phase.
-
X-Ray Diffraction (XRD)
X-ray Diffraction is used to investigate the molecular arrangement and structural order within the different phases of this compound.
Objective: To confirm the liquid crystalline phase and determine structural parameters such as layer spacing in any potential smectic phases that might appear on cooling.[2]
Apparatus: An X-ray diffractometer equipped with a temperature-controlled sample holder.
Procedure:
-
Sample Preparation: A small amount of this compound is placed in a capillary tube or on a temperature-controlled sample stage.
-
Temperature Control: The sample is heated to the desired temperature corresponding to the cholesteric phase.
-
Diffraction Measurement:
-
A monochromatic X-ray beam is directed at the sample.
-
The scattered X-rays are detected at various angles.
-
-
Data Analysis:
-
In the cholesteric phase, a diffuse halo at wide angles is expected, which is characteristic of a liquid-like short-range positional order.
-
The absence of sharp Bragg peaks at low angles confirms the lack of long-range positional order, distinguishing it from a smectic phase.
-
If a smectic phase were present, sharp Bragg peaks at low angles would be observed, corresponding to the layer spacing.[2]
-
Visualizing Core Concepts
The following diagrams, generated using Graphviz, illustrate key aspects of the liquid crystal behavior of this compound and the workflow for its characterization.
Caption: Phase transitions of this compound with temperature.
Caption: Workflow for characterizing this compound.
References
- 1. mriquestions.com [mriquestions.com]
- 2. jetp.ras.ru [jetp.ras.ru]
- 3. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetp.ras.ru [jetp.ras.ru]
- 5. Cholesterol ester crystals in polarized light show pathways in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polarized Light Microscopy Gallery - Cholesterol [micro.magnet.fsu.edu]
- 7. Parabolic Focal Conics and Polygonal Textures in Lipid Liquid Crystals [dash.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cholesteryl Propionate (CAS 633-31-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cholesteryl propionate (CAS 633-31-8), a cholesterol ester with significant applications in materials science and drug delivery. This document details its physicochemical properties, experimental protocols for its synthesis and purification, and its role in advanced applications, presenting the information in a format tailored for scientific and research professionals.
Core Properties and Data
This compound is the ester formed from the condensation of cholesterol and propionic acid. Its molecular structure combines the rigid steroid nucleus of cholesterol with a short, flexible propionate chain, imparting unique physicochemical characteristics.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound, compiled from various sources for easy reference and comparison.
| Property | Value | Units | Source(s) |
| CAS Number | 633-31-8 | - | [1] |
| Molecular Formula | C₃₀H₅₀O₂ | - | [1] |
| Molecular Weight | 442.72 | g/mol | [1] |
| Appearance | White to off-white powder or crystalline solid | - | [2] |
| Melting Point | 97-100 | °C | [3] |
| Boiling Point | ~505.7 (estimated) | °C at 760 mmHg | [4] |
| Density | ~0.99 (estimated) | g/cm³ | [4] |
| Flash Point | ~256.6 (estimated) | °C | [4] |
| Refractive Index | -40° (c=2, CHCl₃) | - | [3] |
| Storage Temperature | 2-8 | °C | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. While a comprehensive set of spectra should be acquired for any newly synthesized batch, typical data includes:
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the cholesterol backbone and the ethyl group of the propionate moiety.
-
¹³C NMR: The carbon NMR spectrum provides detailed information on the carbon skeleton of the molecule.[5]
-
IR Spectroscopy: Infrared spectroscopy will reveal a strong absorption band corresponding to the ester carbonyl group (C=O) stretching vibration.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound, adapted from established procedures for cholesteryl esters.
Synthesis of this compound
A common and effective method for synthesizing this compound is the esterification of cholesterol with propionyl chloride or propionic anhydride. The use of propionyl chloride is often preferred for its higher reactivity.
Materials:
-
Cholesterol
-
Propionyl chloride
-
Anhydrous pyridine or triethylamine (as a base and solvent)
-
Anhydrous dichloromethane (as a solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, condenser.
Procedure:
-
In a clean, dry round-bottom flask, dissolve cholesterol in anhydrous dichloromethane.
-
Add an equimolar amount of anhydrous pyridine or triethylamine to the solution. This will act as a catalyst and scavenger for the HCl byproduct.
-
Cool the mixture in an ice bath and slowly add a slight molar excess (e.g., 1.1 equivalents) of propionyl chloride dropwise from a dropping funnel with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until completion (monitoring by TLC is recommended).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl solution, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound
The crude product from the synthesis can be purified by recrystallization or column chromatography.
2.2.1. Recrystallization
Materials:
-
Crude this compound
-
Acetone or ethanol (recrystallization solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot acetone or ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Perform a hot filtration to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
2.2.2. Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane and Ethyl acetate (eluent)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane or dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, starting with pure hexane and gradually adding ethyl acetate (e.g., 9:1 hexane:ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
2.3.1. Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel plates
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 v/v)
-
Visualization: Staining with a solution of phosphomolybdic acid or potassium permanganate followed by heating. This compound will have a higher Rf value than cholesterol due to its lower polarity.
2.3.2. Melting Point Determination
-
Measure the melting point of the purified product and compare it to the literature value. A sharp melting point range indicates high purity.
2.3.3. Spectroscopic Analysis
-
Obtain ¹H NMR, ¹³C NMR, and IR spectra and compare them with known data for this compound to confirm the structure.
Applications and Workflows
This compound's unique properties make it valuable in several advanced applications.
Liquid Crystals
Cholesteryl esters, including this compound, are well-known for their liquid crystalline properties. They can form cholesteric (chiral nematic) liquid crystal phases that exhibit thermochromism, changing color with temperature. This property is utilized in applications such as thermometers and mood rings. The pitch of the helical structure of the cholesteric phase, which determines the color of the reflected light, is sensitive to temperature changes.
Drug Delivery Systems
In the field of drug development, the lipophilic nature of the cholesterol moiety is exploited in the design of drug delivery vehicles such as liposomes and nanoparticles. Incorporating cholesterol and its esters like this compound into the lipid bilayer of liposomes can enhance their stability and modulate membrane fluidity.[6] This can lead to improved drug encapsulation efficiency and controlled release profiles.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and concepts related to this compound.
Synthesis Workflow
References
- 1. scribd.com [scribd.com]
- 2. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of saturated, unsaturated, spin-labeled, and fluorescent cholesteryl esters: Acylation of cholesterol using fatty acid anhydride and 4-pyrrolidinopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
cholesteryl propionate molecular structure and formula
An In-depth Technical Guide to Cholesteryl Propionate
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and characterization of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on this specific cholesteryl ester.
Molecular Structure and Formula
This compound is an ester formed from the condensation of a cholesterol molecule and a propionic acid molecule. The propionyl group is attached to the hydroxyl group at the C3 position of the steroid nucleus.
IUPAC Name : [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate[1] Synonyms : Cholest-5-en-3-ol (3β)-, propanoate; Cholesterol propionate[1] CAS Number : 633-31-8[1]
Figure 1: 2D molecular structure of this compound. Source: PubChem.
Physicochemical and Spectroscopic Properties
The quantitative properties of this compound are summarized below. This data is essential for its handling, characterization, and application in various experimental setups.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O₂ | [2][3][4] |
| Molecular Weight | 442.72 g/mol | [2][3][4] |
| Appearance | White powder | |
| Melting Point | 97-100 °C | [2][3] |
| Boiling Point | 505.7 °C at 760 mmHg | [2] |
| Density | 0.99 g/cm³ | [2] |
| Flash Point | 256.6 °C | [2] |
| LogP | 8.35 | [2] |
| Refractive Index | -40 ° (C=2, CHCl₃) | [2] |
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristic Signals |
| ¹H NMR | Cholesterol Moiety : A characteristic signal for the olefinic proton at C6 (around δ 5.4 ppm), a multiplet for the C3 proton shifted downfield by the ester group (around δ 4.6 ppm), and numerous overlapping signals for the steroidal ring and side-chain protons (δ 0.6-2.5 ppm), including distinct singlets for the angular methyl groups (C18 and C19).[5] Propionate Moiety : A quartet corresponding to the -CH₂- group (around δ 2.3 ppm) and a triplet for the terminal -CH₃ group (around δ 1.1 ppm).[6] |
| ¹³C NMR | Cholesterol Moiety : Signals for the olefinic carbons C5 and C6 (around δ 139 ppm and δ 122 ppm, respectively), a signal for the C3 carbon bearing the ester oxygen (around δ 74 ppm), and a large number of signals in the aliphatic region (δ 10-60 ppm) for the rest of the steroid structure.[2][7] Propionate Moiety : A signal for the carbonyl carbon (C=O) in the ester group (around δ 174 ppm), a signal for the -CH₂- carbon (around δ 28 ppm), and a signal for the terminal -CH₃ carbon (around δ 9 ppm). |
| IR Spectroscopy | A strong absorption band for the ester carbonyl (C=O) stretching vibration (around 1730-1740 cm⁻¹).[8] C-O stretching bands (around 1170-1250 cm⁻¹). C-H stretching bands for sp³ and sp² hybridized carbons (around 2850-3000 cm⁻¹ and ~3030 cm⁻¹, respectively). The characteristic O-H stretching band of cholesterol (around 3400 cm⁻¹) will be absent, confirming esterification.[8][9] |
| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z ≈ 442.7. A prominent fragment corresponding to the loss of the propionate group or propionic acid, resulting in a cholesterol-like fragment at m/z ≈ 368-369.[1][10] |
Synthesis and Characterization Workflows
The synthesis of this compound is typically achieved via esterification of cholesterol. The following diagrams illustrate the logical workflows for its synthesis and subsequent characterization.
Caption: Synthesis workflow for this compound.
Caption: Standard characterization workflow for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound, adapted from standard procedures for cholesteryl esters.[3]
Synthesis Protocol: Esterification of Cholesterol
This protocol describes the synthesis of this compound using propionic anhydride and pyridine as a catalyst and solvent.
Materials:
-
Cholesterol (1 equivalent)
-
Propionic anhydride (1.5 equivalents)
-
Anhydrous pyridine
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Acetone or ethanol for recrystallization
Procedure:
-
Dissolve 10 g of cholesterol in 50 mL of anhydrous pyridine in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Warm the mixture gently to ensure complete dissolution.
-
Add 1.5 equivalents of propionic anhydride to the solution dropwise.
-
Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water and stir vigorously.
-
Extract the aqueous mixture three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash successively with 1M HCl solution (to remove pyridine), saturated NaHCO₃ solution (to remove excess propionic acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from hot acetone or ethanol to obtain pure this compound as a white crystalline solid.
Characterization Protocols
A. Thin-Layer Chromatography (TLC) for Purity Assessment
-
Stationary Phase : Silica gel 60 F₂₅₄ plates.
-
Mobile Phase : A non-polar solvent system, such as hexane:ethyl acetate (e.g., 9:1 v/v).
-
Procedure : Dissolve a small amount of the product in chloroform or dichloromethane and spot it on the TLC plate alongside a spot of the starting material (cholesterol). Develop the plate in the mobile phase.
-
Visualization : Use a UV lamp (254 nm) and/or stain with an appropriate reagent (e.g., phosphomolybdic acid or potassium permanganate solution) followed by gentle heating. The product, being less polar than cholesterol, should have a higher Rf value. A single spot indicates high purity.
B. Mass Spectrometry (MS) for Molecular Weight Confirmation
-
Technique : Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable.
-
Sample Preparation : Dissolve the purified product in a suitable solvent (e.g., methanol/dichloromethane) at a low concentration (~1 mg/mL) and infuse it into the mass spectrometer.
-
Expected Result : The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 443.7 or other adducts, confirming the molecular weight of 442.72 g/mol .
C. Infrared (IR) Spectroscopy for Functional Group Analysis
-
Technique : Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Procedure : Obtain a background spectrum first. Place a small amount of the solid product on the ATR crystal or mix with KBr powder and press into a pellet.
-
Data Analysis : Analyze the resulting spectrum for the disappearance of the broad O-H stretch from cholesterol (around 3400 cm⁻¹) and the appearance of a strong C=O stretch for the ester (around 1735 cm⁻¹) and C-O stretches (1170-1250 cm⁻¹).
D. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Solvent : Deuterated chloroform (CDCl₃).
-
Procedure : Prepare a solution of the sample (~5-10 mg in 0.6-0.7 mL of CDCl₃). Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis : Confirm the presence of all expected signals as outlined in Table 2. The integration of the ¹H NMR signals should correspond to the number of protons in the structure. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals.
Applications in Research and Development
This compound serves as a valuable compound in several scientific domains:
-
Liquid Crystals : As a cholesterol derivative, it is a chiral molecule used in the formulation of cholesteric (or chiral nematic) liquid crystals. These materials are known for their unique optical properties, such as selective reflection of light, making them useful in applications like temperature sensors, optical filters, and display technologies.
-
Biochemical Research : It is used as a standard and biochemical reagent in studies related to lipid metabolism and the physical chemistry of lipid assemblies.[11] Although not a direct signaling molecule, the metabolic fate of its components (cholesterol and propionate) is of significant interest. Propionate, a short-chain fatty acid, has been shown to influence cholesterol and fatty acid synthesis, though its effect is more pronounced in rat than in human hepatocytes.[12]
-
Drug Delivery : Cholesterol and its esters are fundamental components of cell membranes and are widely explored in drug delivery systems.[13] They are incorporated into liposomes and lipid nanoparticles (LNPs) to enhance stability, modulate membrane fluidity, and improve the cellular uptake of encapsulated therapeutic agents. While this compound itself is not a common excipient, its properties contribute to the foundational understanding of how cholesteryl esters behave in lipid-based delivery vehicles.
References
- 1. This compound | C30H50O2 | CID 313255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholest-5-en-3beta-yl propionate(633-31-8) 13C NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Morphological characterization of the cholesteryl ester cycle in cultured mouse macrophage foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol(57-88-5) 1H NMR [m.chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
- 7. NMR Spectra Database. Cholesteryl Acetate [imserc.northwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. Cholesterol [webbook.nist.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound | CAS#:633-31-8 | Chemsrc [chemsrc.com]
- 12. Effect of propionate on fatty acid and cholesterol synthesis and on acetate metabolism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
Cholesteryl Propionate: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl propionate, a cholesterol ester, is a molecule of significant interest in materials science and drug delivery. Its unique liquid crystalline properties and biocompatibility make it a valuable component in various advanced applications. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, methodologies for its characterization, and its relevance in scientific research and development.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in various systems and for its application in formulation and material design.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₅₀O₂ | [1][2][3] |
| Molecular Weight | 442.72 g/mol | [2][3][4] |
| Melting Point | 97-100 °C | [2][5] |
| Boiling Point | ~493.26 - 505.73 °C (estimated) | [2][6] |
| Appearance | White solid | [7] |
| Solubility | Insoluble in water (3.008e-006 mg/L @ 25 °C, est.) | [6] |
| Refractive Index | -40 ° (C=2, CHCl₃) | [2] |
| Density | ~0.9882 g/cm³ (rough estimate) | [2] |
| Flash Point | ~256.6 °C (estimated) | [2][6] |
| Vapor Pressure | 2.37E-10 mmHg at 25°C | [2] |
Table 2: Chemical and Computational Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate | [1] |
| CAS Number | 633-31-8 | [2][3][5] |
| XLogP3 | 9.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 6 | [1] |
Liquid Crystalline Behavior
This compound is well-known for its thermotropic liquid crystalline behavior, specifically exhibiting a cholesteric (chiral nematic) phase.[8][9] This property is temperature-dependent and is characterized by a helical arrangement of molecules, which can selectively reflect light of specific wavelengths, often resulting in iridescent colors. The transition from a solid crystalline state to a liquid crystalline phase, and subsequently to an isotropic liquid phase, occurs at specific temperatures. These phase transitions are crucial for applications in liquid crystal displays, sensors, and smart materials.[10]
Experimental Protocols
The characterization of this compound involves several standard analytical techniques to determine its physical and chemical properties. Below are detailed methodologies for key experiments.
Determination of Melting Point and Liquid Crystal Phase Transitions
This protocol outlines the use of Differential Scanning Calorimetry (DSC) to determine the thermal transitions of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the final clearing point (e.g., 150 °C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same controlled rate back to the initial temperature.
-
Perform a second heating and cooling cycle to observe the thermal behavior of the sample with a consistent thermal history.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic peaks, which correspond to phase transitions. The peak onset temperature is typically reported as the transition temperature.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical structure and purity of this compound.
a) Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window.
-
Data Acquisition: Record the FTIR spectrum over a range of approximately 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands, such as the C=O stretch of the ester group (around 1739 cm⁻¹) and the C-H stretches of the aliphatic and steroidal backbone (around 2850-2950 cm⁻¹).[11]
b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.[12][13]
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the cholesterol and propionate moieties and to verify the overall structure.
c) Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition: Obtain the mass spectrum to determine the molecular weight of the compound.
-
Data Analysis: The molecular ion peak should correspond to the calculated molecular weight of this compound. Fragmentation patterns can provide further structural information.[14]
Visualization of Liquid Crystalline Textures
Polarized Optical Microscopy (POM) is used to visualize the unique textures of the liquid crystalline phases.
Methodology:
-
Sample Preparation: Place a small amount of this compound on a microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage attached to the polarized light microscope.
-
Observation: Heat the sample through its phase transitions while observing the changes in texture under crossed polarizers. The cholesteric phase will exhibit characteristic textures, such as the "fingerprint" texture.[15]
Diagrams
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Molecular relationship of this compound to its precursors.
Applications in Drug Development
The unique properties of this compound make it a promising material in drug delivery systems. Its biocompatibility, derived from its cholesterol component, and its ability to form ordered structures are particularly advantageous.[11][16][17]
-
Lipid-Based Formulations: Cholesteryl esters can be incorporated into liposomes and lipid nanoparticles to enhance stability and modulate drug release.[17][18][19] The rigid cholesterol backbone can influence the fluidity and permeability of lipid bilayers.
-
Liquid Crystalline Drug Delivery Systems: The liquid crystalline phases of this compound can be used to create structured drug depots for sustained release applications.
-
Targeted Delivery: The cholesterol moiety can facilitate cellular uptake, potentially enhancing the delivery of therapeutic agents to cells that have high cholesterol demands, such as certain cancer cells.[20]
Safety and Handling
This compound is generally considered to be of low toxicity, though thorough toxicological properties have not been fully investigated.[4] Standard laboratory safety precautions should be followed when handling this compound. It is advisable to avoid contact with skin and eyes and to use appropriate personal protective equipment.[2][4] For disposal, it should be treated as a chemical waste product and handled by a licensed disposal company.[4]
Conclusion
This compound is a versatile molecule with a rich set of physicochemical properties, most notably its thermotropic liquid crystalline behavior. A thorough understanding of these properties, obtained through the experimental protocols outlined in this guide, is essential for its effective application in materials science and drug development. Its biocompatibility and structural characteristics offer significant potential for the design of novel drug delivery systems and advanced materials.
References
- 1. This compound | C30H50O2 | CID 313255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chembk.com]
- 3. scbt.com [scbt.com]
- 4. capotchem.cn [capotchem.cn]
- 5. choe.cn [choe.cn]
- 6. This compound, 633-31-8 [thegoodscentscompany.com]
- 7. fishersci.com [fishersci.com]
- 8. mriquestions.com [mriquestions.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mint.uthm.edu.my [mint.uthm.edu.my]
- 12. NMR spectroscopic identification of cholesterol esters, plasmalogen and phenolic glycolipids as fingerprint markers of human intracranial tuberculomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complete 1H NMR assignment of cholesteryl benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. crodapharma.com [crodapharma.com]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
Cholesteryl Propionate: A Comprehensive Technical Guide
Introduction
Cholesteryl propionate, a cholesterol ester, holds a significant place in the history of materials science as a key compound in the discovery of liquid crystals. This technical guide provides an in-depth overview of its discovery, history, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this foundational liquid crystal material.
Discovery and Historical Context
The discovery of liquid crystals is attributed to the Austrian botanist Friedrich Reinitzer in 1888. While studying the properties of a derivative of cholesterol, he observed that cholesteryl benzoate exhibited two distinct melting points. Upon heating, the solid crystals melted into a cloudy, viscous liquid at 145.5 °C, which then abruptly became a clear, transparent liquid at 178.5 °C. This intermediate cloudy phase was a new state of matter, displaying properties of both a liquid and a solid crystal. This groundbreaking observation, further investigated by the German physicist Otto Lehmann who coined the term "liquid crystal," opened the door to a new field of science and technology. This compound, as one of the early studied cholesteryl esters, played a role in the subsequent exploration of this new mesophase of matter.
Physicochemical Properties
This compound is a white crystalline solid at room temperature. Its molecular and physical properties are summarized in the tables below.
Table 1: General and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₀H₅₀O₂ |
| Molecular Weight | 442.72 g/mol |
| CAS Number | 633-31-8 |
| Appearance | White crystalline powder |
Table 2: Thermal Properties of this compound
| Property | Temperature (°C) | Notes |
| Melting Point | 98 - 100 | |
| Solid to Cholesteric Phase Transition | 99 | |
| Cholesteric to Isotropic Liquid Transition | 114 |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis, purification, and characterization of this compound.
Synthesis of this compound
This compound is synthesized via the esterification of cholesterol with propionic anhydride.
Materials:
-
Cholesterol (1 equivalent)
-
Propionic anhydride (1.5 equivalents)
-
Pyridine (solvent and catalyst)
-
Diethyl ether
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
n-pentyl alcohol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve cholesterol in pyridine.
-
Add propionic anhydride to the solution.
-
Reflux the mixture for 4 hours with stirring.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash successively with 5% hydrochloric acid solution (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification by Recrystallization
The crude product is purified by recrystallization to obtain pure this compound crystals.
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot n-pentyl alcohol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.
-
Filter the hot solution to remove any insoluble impurities (and activated charcoal if used).
-
Allow the filtrate to cool slowly to room temperature, during which this compound will crystallize.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold n-pentyl alcohol.
-
Dry the purified crystals in a vacuum oven.
Characterization
The structure and purity of the synthesized this compound are confirmed using various analytical techniques.
DSC is used to determine the phase transition temperatures and associated enthalpy changes.
Procedure:
-
Accurately weigh 2-5 mg of the purified this compound into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 5 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to obtain the DSC thermogram, which will show endothermic peaks corresponding to the solid-to-cholesteric and cholesteric-to-isotropic liquid phase transitions.
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Procedure:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands. Expected peaks include:
-
~1735 cm⁻¹ (C=O stretching of the ester)
-
~1175 cm⁻¹ (C-O stretching of the ester)
-
~2950-2850 cm⁻¹ (C-H stretching of the aliphatic groups)
-
¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure.
Procedure:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Record the ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or after separation by gas chromatography).
-
Acquire the mass spectrum.
-
Analyze the molecular ion peak (M⁺) to confirm the molecular weight and the fragmentation pattern to further support the structure.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for this compound.
Conclusion
This compound remains a compound of significant interest, not only for its historical importance in the discovery of liquid crystals but also as a fundamental building block in the study of cholesteric mesophases. The detailed protocols and data presented in this guide provide a valuable resource for researchers and professionals working with this and related materials, facilitating further exploration into the fascinating world of liquid crystals and their applications.
An In-depth Technical Guide to the Thermochromic Effect of Cholesteryl Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles underlying the thermochromic effect of cholesteryl propionate, a prominent member of the cholesteric liquid crystal family. This document details the physicochemical basis of its temperature-sensitive color changes, presents key quantitative data, outlines experimental protocols for its characterization, and provides visualizations of the core concepts and workflows.
Core Principles of Thermochromism in this compound
This compound's thermochromic behavior is a direct consequence of its unique liquid crystalline phase, specifically the cholesteric (or chiral nematic) phase. In this mesophase, the elongated this compound molecules arrange themselves in a helical structure. The thermochromic effect is not due to a change in the chemical composition of the substance, but rather a physical change in the supramolecular structure in response to temperature variations.
The key parameter governing the observed color is the helical pitch (p) , which is the distance over which the molecular orientation completes a 360° twist. This helical structure selectively reflects circularly polarized light of a specific wavelength (λ), which is dependent on the pitch, according to the Bragg reflection condition:
λ = n * p * cos(θ)
where 'n' is the average refractive index of the liquid crystal and 'θ' is the angle of incidence of the light. For light incident perpendicular to the surface, this simplifies to λ = n * p .
The thermochromic effect arises because the helical pitch of this compound is highly sensitive to temperature. As the temperature changes, the degree of twisting of the molecules in the helical structure is altered, leading to a change in the pitch. Consequently, the wavelength of the reflected light changes, resulting in a visible color change. Generally, for cholesteric liquid crystals like this compound, an increase in temperature causes a tightening of the helical structure, which shortens the pitch and shifts the reflected light towards shorter wavelengths (a blue shift). Conversely, cooling unwinds the helix, increasing the pitch and shifting the reflected color towards longer wavelengths (a red shift).
Quantitative Data
Phase Transition Temperatures
The thermochromic effect in this compound is observed within its cholesteric liquid crystal phase. The temperature range of this phase is defined by the transitions from the solid crystalline state and to the isotropic liquid state. The following table summarizes the reported phase transition temperatures for this compound.
| Transition | Temperature (°C) |
| Crystal to Cholesteric Liquid Crystal | 96.5 |
| Cholesteric Liquid Crystal to Isotropic Liquid | 114.5 |
Note: These values can be influenced by the purity of the sample.
Temperature-Dependent Color Profile
| Temperature within Cholesteric Range | Observed Color/Reflected Wavelength |
| Lower End (~97°C) | Red |
| Mid-Range | Green |
| Upper End (~114°C) | Blue/Violet |
Note: This table represents a qualitative, illustrative progression. The exact temperatures for each color are highly dependent on experimental conditions and sample purity.
Experimental Protocols
The characterization of the thermochromic properties of this compound involves several key analytical techniques.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Objective: To determine the temperatures and enthalpy changes of the phase transitions of this compound.
Methodology:
-
A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is ramped up at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transitions (e.g., 25 °C to 150 °C).
-
The heat flow to the sample relative to the reference is measured as a function of temperature. Endothermic peaks indicate phase transitions such as melting (crystal to liquid crystal) and clearing (liquid crystal to isotropic liquid).
-
A cooling cycle at a controlled rate is then performed to observe the exothermic peaks corresponding to the reverse transitions.
-
The onset temperature of the peaks is typically taken as the transition temperature.
Polarized Light Microscopy (PLM) with a Hot Stage
Objective: To visually observe the phase transitions and the characteristic textures of the liquid crystalline phase of this compound.
Methodology:
-
A small amount of this compound is placed on a clean microscope slide and covered with a coverslip.
-
The slide is placed on a programmable hot stage attached to a polarized light microscope.
-
The sample is heated at a controlled rate while being observed through the microscope with crossed polarizers.
-
The solid crystalline phase will appear birefringent. Upon melting into the cholesteric phase, a characteristic texture (e.g., focal conic or planar texture) will be observed. The colors observed in the planar texture correspond to the thermochromic effect.
-
As the temperature is further increased to the clearing point, the sample will become dark (isotropic liquid) as it no longer rotates the plane of polarized light.
-
The temperature of these visual transitions is recorded and correlated with the DSC data.
UV-Visible Reflectance Spectroscopy
Objective: To quantitatively measure the wavelength of light reflected by this compound as a function of temperature.
Methodology:
-
A thin film of this compound is prepared on a temperature-controlled stage with a black, non-reflective background.
-
A UV-Visible spectrometer equipped with a reflectance probe is positioned to illuminate the sample and collect the reflected light.
-
The sample is heated or cooled to a specific temperature within its cholesteric range and allowed to equilibrate.
-
The reflectance spectrum is recorded, and the peak wavelength of the reflection band is determined.
-
This process is repeated at various temperatures throughout the cholesteric range to generate a plot of reflected wavelength versus temperature.
Visualizations
Signaling Pathway of Thermochromism
Caption: Temperature effect on the helical pitch and reflected color of this compound.
Experimental Workflow for Characterization
Caption: Experimental workflow for characterizing the thermochromic properties.
Spectroscopic Profile of Cholesteryl Propionate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cholesteryl propionate, a cholesterol ester of significant interest in various research and development fields, including drug delivery and materials science. This document presents nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.
Introduction
This compound ((3β)-cholest-5-en-3-yl propanoate) is a derivative of cholesterol where the hydroxyl group at the 3-position is esterified with propionic acid. Understanding its molecular structure is crucial for predicting its physicochemical properties and behavior in various systems. Spectroscopic techniques such as NMR and FTIR are powerful tools for elucidating the detailed molecular structure of this compound. This guide summarizes the key spectroscopic features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in a typical solvent such as deuterated chloroform (CDCl₃). These predictions are based on the known spectral data of cholesterol and closely related esters like cholesteryl acetate.[1]
¹H NMR Spectroscopy Data (Predicted)
The ¹H NMR spectrum of this compound is characterized by a complex aliphatic region, along with distinct signals for the vinyl proton, the proton at the ester linkage, and the various methyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~5.37 | m | - |
| H-3 | ~4.60 | m | - |
| -O-CO-CH ₂-CH₃ | ~2.28 | q | ~7.5 |
| H-4 | ~2.30 | m | - |
| H-2 | ~1.85, ~1.58 | m | - |
| H-7 | ~1.50 | m | - |
| H-1 | ~1.12, ~1.34 | m | - |
| -O-CO-CH₂-CH ₃ | ~1.14 | t | ~7.5 |
| H-19 (CH₃) | ~1.02 | s | - |
| H-21 (CH₃) | ~0.91 | d | ~6.5 |
| H-26/H-27 (CH₃) | ~0.86 | d | ~6.6 |
| H-18 (CH₃) | ~0.68 | s | - |
| Other steroid protons | 0.8 - 2.0 | m | - |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, and 'm' denotes multiplet. The chemical shifts of the complex multiplet regions are highly overlapped.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The data presented here is based on the known spectrum of this compound.[2]
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -O-C O-CH₂-CH₃ | 174.5 |
| C-5 | 139.7 |
| C-6 | 122.6 |
| C-3 | 74.0 |
| C-10 | 36.6 |
| C-13 | 42.3 |
| C-14 | 56.7 |
| C-17 | 56.1 |
| C-9 | 50.1 |
| C-8 | 31.9 |
| C-7 | 31.9 |
| C-4 | 38.2 |
| C-2 | 27.8 |
| C-1 | 37.0 |
| C-11 | 21.0 |
| C-12 | 39.5 |
| C-15 | 24.3 |
| C-16 | 28.2 |
| C-20 | 35.8 |
| C-22 | 36.2 |
| C-23 | 23.8 |
| C-24 | 39.5 |
| C-25 | 28.0 |
| C-18 | 11.9 |
| C-19 | 19.3 |
| C-21 | 18.7 |
| C-26 | 22.6 |
| C-27 | 22.8 |
| -O-CO-C H₂-CH₃ | 27.6 |
| -O-CO-CH₂-C H₃ | 9.2 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is dominated by the characteristic absorption bands of the ester group and the hydrocarbon backbone.
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2935 | C-H stretching (asymmetric) | CH₃, CH₂ |
| ~2868 | C-H stretching (symmetric) | CH₃, CH₂ |
| ~1735 | C=O stretching | Ester |
| ~1465 | C-H bending | CH₂, CH₃ |
| ~1378 | C-H bending | CH₃ |
| ~1175 | C-O stretching | Ester |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the complex aliphatic signals.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-2048 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
-
2D NMR (for full assignment):
-
COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.
-
HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations.
-
FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Measurement:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
Cholesteryl Propionate Powder: A Technical Guide to Safe Handling and Research Applications
For researchers, scientists, and drug development professionals, ensuring the safe handling of chemical compounds is paramount. This in-depth technical guide provides comprehensive safety protocols and handling information for cholesteryl propionate powder, a vital component in various scientific applications.
Section 1: Physicochemical and Toxicological Data
While comprehensive toxicological data for this compound is not fully established, the following table summarizes its known physical and chemical properties. It is crucial to handle this compound with care, assuming it may have uninvestigated hazardous properties.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₅₀O₂ | [1] |
| Molecular Weight | 442.72 g/mol | [2] |
| Appearance | White to off-white powder/crystals | [3] |
| Melting Point | 97-100 °C | [4] |
| Boiling Point | 505.73 °C (estimated) | [5] |
| Flash Point | 256.6 °C (estimated) | [4] |
| Solubility | Insoluble in water | [5] |
| Oral LD50 | Not determined | [5] |
| Dermal LD50 | Not determined | |
| Inhalation LC50 | Not determined | |
| Skin Irritation | Data not available | [5] |
| Eye Irritation | Data not available | [5] |
Section 2: Hazard Identification and Safety Precautions
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance. However, due to the limited toxicological data, it is recommended to handle it as a potentially hazardous material.
Potential Hazards:
-
Inhalation: May cause respiratory irritation.[2]
-
Skin Contact: May cause irritation upon prolonged or repeated contact.
-
Eye Contact: May cause irritation.
-
Ingestion: The toxicological effects of ingestion are not known.
Recommended Safety Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[2]
-
Skin and Body Protection: Wear a lab coat or other protective clothing.
-
-
Hygiene Measures: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.
Section 3: Experimental Protocols for Safety Assessment
As specific experimental safety data for this compound is limited, this section details standardized OECD (Organisation for Economic Co-operation and Development) guidelines for assessing the acute toxicity and irritation potential of chemical substances. These protocols are widely accepted and provide a framework for the safety evaluation of powders like this compound.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.[6][7][8]
Methodology:
-
Test Animals: Typically, rats are used.[9] Animals are fasted before the administration of the substance.
-
Dosage: A stepwise procedure is used with a starting dose based on the available information on the substance's toxicity. Usually, three animals of a single sex are used in each step.
-
Administration: The test substance is administered orally by gavage in a single dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The method allows for the classification of the substance into one of several toxicity classes based on the observed mortality.
Acute Dermal Irritation/Corrosion - OECD Guideline 404
This guideline describes a procedure for the assessment of the potential of a substance to cause skin irritation or corrosion.[10][11][12]
Methodology:
-
Test Animals: The albino rabbit is the preferred species.
-
Application: A small amount of the test substance (0.5 g for a solid) is applied to a small area of clipped skin on the back of the animal and covered with a gauze patch.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scoring: The severity of the skin reactions is scored, and the substance is classified based on the scores.
Acute Eye Irritation/Corrosion - OECD Guideline 405
This test is designed to determine the potential of a substance to cause eye irritation or corrosion.[13][14][15][16][17]
Methodology:
-
Test Animals: Healthy, young adult albino rabbits are used.[15]
-
Application: A single dose of the test substance (0.1 g for a solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[14]
-
Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.
-
Scoring: The severity of the ocular lesions is scored, and the substance is classified based on the persistence and severity of the reactions.
Section 4: Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound powder and ensure laboratory safety.
Handling:
-
Avoid creating dust. Use a scoop or spatula for transferring the powder.
-
Ground all equipment when handling large quantities to prevent static discharge.
-
In case of a spill, avoid breathing the dust. Wear appropriate PPE and clean up the spill using a method that does not generate dust (e.g., HEPA-filtered vacuum or wet sweeping).
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents.
Section 5: Emergency Procedures
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce carbon oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Section 6: Visualized Workflows and Logical Relationships
To further aid in the safe handling of this compound powder, the following diagrams illustrate key workflows and logical relationships.
Caption: General workflow for handling chemical powders.
Caption: Hazard identification and control measures logic.
References
- 1. This compound | C30H50O2 | CID 313255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.cn [capotchem.cn]
- 3. cir-safety.org [cir-safety.org]
- 4. This compound | CAS#:633-31-8 | Chemsrc [chemsrc.com]
- 5. This compound, 633-31-8 [thegoodscentscompany.com]
- 6. oecd.org [oecd.org]
- 7. search.library.doc.gov [search.library.doc.gov]
- 8. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]
- 9. researchgate.net [researchgate.net]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. nucro-technics.com [nucro-technics.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 17. oecd.org [oecd.org]
Unveiling the Mesogenic Dance: A Technical Guide to Cholesteryl Propionate Mesophases
For Researchers, Scientists, and Drug Development Professionals
Cholesteryl propionate, a cholesterol ester, serves as a quintessential model for studying the intricate world of liquid crystal mesophases. Its unique thermal behavior, transitioning through one or more ordered yet fluid states between the solid and isotropic liquid phases, makes it a subject of significant interest in materials science and has implications for understanding the behavior of lipids in biological systems and in the formulation of drug delivery systems. This technical guide provides an in-depth exploration of the fundamental research on this compound mesophases, focusing on quantitative data, detailed experimental protocols, and visual representations of key processes.
Thermal Properties and Phase Transitions
The mesogenic behavior of this compound is characterized by distinct phase transitions upon heating and cooling. These transitions are associated with specific temperature ranges and enthalpy changes, which are crucial parameters for understanding the thermodynamics and stability of the different mesophases. This compound is notably the lowest molecular weight saturated aliphatic ester of cholesterol to exhibit mesophase behavior.
Quantitative Data Summary
The following table summarizes the key quantitative data for the phase transitions of this compound, primarily determined by Differential Scanning Calorimetry (DSC). It is important to note that these values can be influenced by factors such as sample purity and the heating/cooling rate used during analysis.
| Transition | Temperature (°C) | Enthalpy (ΔH) (cal/g) | Notes |
| Heating Cycle | |||
| Solid → Cholesteric | ~97.1 | 14.8 | Transition from the crystalline solid to the cholesteric liquid crystal phase. |
| Cholesteric → Isotropic Liquid | ~111.8 | ~0.17 | Transition from the cholesteric phase to the clear isotropic liquid. This transition has a notably small heat of transition. |
| Cooling Cycle | |||
| Isotropic Liquid → Cholesteric | Varies with cooling rate | Not consistently reported | The formation of the cholesteric phase from the isotropic liquid upon cooling. |
| Cholesteric → Smectic (Monotropic) | May appear on supercooling | Not consistently reported | A smectic phase may form on cooling, which is not observed during the heating cycle (monotropic). |
Note: The exact transition temperatures and enthalpy values can vary slightly between different studies due to variations in experimental conditions and sample purity. The values presented here are representative based on available literature.
Key Experimental Protocols
The characterization of this compound mesophases relies on a suite of analytical techniques. Here, we provide detailed methodologies for the three primary methods: Differential Scanning Calorimetry (DSC), Polarizing Optical Microscopy (POM), and X-ray Diffraction (XRD).
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.[1][2]
Objective: To measure the heat flow associated with the phase transitions of this compound as a function of temperature.
Materials and Equipment:
-
This compound sample (high purity)
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
Aluminum or hermetically sealed sample pans and lids
-
Microbalance
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean aluminum DSC pan using a microbalance.
-
Pan Sealing: Securely seal the pan with a lid using a crimper. Ensure a good seal to prevent any sample loss during heating. An empty, sealed pan will be used as a reference.
-
Instrument Setup:
-
Place the sealed sample pan and the reference pan into the DSC cell.
-
Set the starting temperature below the first expected transition (e.g., 25 °C).
-
Set the ending temperature above the final transition to the isotropic liquid (e.g., 130 °C).
-
Program the desired heating and cooling rates. A typical rate for liquid crystal analysis is 5-10 °C/min.[3] Slower rates can provide better resolution of transitions.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal atmosphere.
-
-
Thermal Cycle:
-
Initiate the heating scan from the starting to the ending temperature.
-
Hold the sample at the upper temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Initiate the cooling scan back to the starting temperature at the same rate as heating.
-
A second heating scan is often performed to check for reproducibility and to observe any changes in the thermal behavior after the initial melt.
-
-
Data Analysis:
-
The output is a thermogram showing heat flow versus temperature.
-
Phase transitions appear as endothermic peaks (on heating) or exothermic peaks (on cooling).
-
The onset temperature of the peak is typically taken as the transition temperature.
-
The area under the peak is integrated to determine the enthalpy of the transition (ΔH).
-
Polarizing Optical Microscopy (POM)
POM is a crucial technique for the direct visualization and identification of liquid crystal mesophases based on their unique optical textures.[4][5]
Objective: To observe the textures of this compound mesophases and identify the phase transitions.
Materials and Equipment:
-
Polarizing optical microscope with a hot stage for temperature control
-
Microscope slides and cover slips
-
This compound sample
-
Spatula
Procedure:
-
Sample Preparation:
-
Place a small amount of this compound powder onto a clean microscope slide.
-
Gently place a cover slip over the sample.
-
Position the slide on the hot stage of the microscope.
-
-
Microscope Setup:
-
Turn on the microscope's light source.
-
Cross the polarizer and analyzer to achieve a dark field of view.
-
Focus on the sample.
-
-
Thermal Analysis:
-
Slowly heat the sample using the hot stage controller (e.g., at a rate of 1-5 °C/min).
-
Observe the sample through the eyepieces as the temperature increases.
-
At the solid-to-liquid crystal transition, the field of view will become bright and show characteristic textures. The cholesteric phase of this compound will typically exhibit a focal conic or "oily streak" texture.
-
Continue heating until the sample transitions to the isotropic liquid phase, at which point the field of view will become dark again (the clearing point).
-
Slowly cool the sample from the isotropic liquid and observe the formation of the mesophases. Note the textures that appear, as they may differ from those seen on heating. This is where monotropic phases, if any, will be observed.
-
-
Image Capture:
-
Capture images of the characteristic textures at different temperatures for documentation and analysis.
-
X-ray Diffraction (XRD)
XRD provides information about the molecular arrangement and structural parameters, such as layer spacing in smectic phases, of the liquid crystal mesophases.
Objective: To determine the structural characteristics of the different mesophases of this compound.
Materials and Equipment:
-
X-ray diffractometer equipped with a temperature-controlled sample stage
-
Capillary tubes (e.g., Lindemann glass)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Melt a small amount of this compound.
-
Introduce the molten sample into a capillary tube via capillary action.
-
Seal the ends of the capillary tube to prevent sample degradation.
-
-
Instrument Setup:
-
Mount the capillary sample in the temperature-controlled stage of the diffractometer.
-
Set the desired temperature for the mesophase to be studied. Allow the sample to equilibrate at this temperature.
-
Configure the X-ray source (e.g., Cu Kα radiation) and detector.
-
-
Data Collection:
-
Perform a scan over a range of 2θ angles. Typically, small-angle X-ray scattering (SAXS) is used to probe the larger d-spacings characteristic of liquid crystal layers, while wide-angle X-ray scattering (WAXS) provides information on the shorter-range intermolecular distances.
-
Collect the diffraction pattern for a sufficient amount of time to obtain good signal-to-noise ratio.
-
-
Data Analysis:
-
The position of the diffraction peaks (2θ) is used to calculate the d-spacing using Bragg's Law (nλ = 2d sinθ).
-
The shape and width of the peaks provide information about the degree of order in the mesophase. Sharp peaks in the small-angle region are indicative of a well-ordered smectic phase, while a diffuse halo in the wide-angle region is characteristic of the liquid-like in-plane arrangement of molecules. The cholesteric phase will typically show a diffuse pattern similar to a nematic phase.
-
Mesophase Relationships and Transitions
The interplay between the different phases of this compound can be visualized as a function of temperature. The following diagram illustrates the typical phase transitions observed upon heating and the potential for a monotropic smectic phase upon cooling.
References
- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Cholesteryl Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of cholesteryl propionate, a prominent member of the cholesteryl ester family. This document details the standard experimental methodologies for the determination of these critical physical constants and includes a summary of its synthesis, offering valuable insights for its application in research and development, particularly in the fields of liquid crystals and drug delivery systems.
Physicochemical Data of this compound
This compound, with the chemical formula C₃₀H₅₀O₂, is the ester formed from cholesterol and propionic acid. Its physical properties, particularly its phase transition temperatures, are crucial for its various applications.
Table 1: Melting and Boiling Points of this compound
| Physical Property | Value | Notes |
| Melting Point | 97-100 °C[1][2] | Some sources report a broader range of 92-117 °C. |
| Boiling Point | ~493.26 - 505.73 °C[2][3] | Often provided as a rough estimate due to its high value. |
Experimental Protocols for Determination of Melting and Boiling Points
Accurate determination of the melting and boiling points is fundamental for the characterization and purity assessment of this compound. The following are standard laboratory protocols for these measurements.
The capillary method is the standard technique for determining the melting point of a crystalline solid.[2] This can be performed using a Thiele tube or a modern melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4][5] The sample should be well-compacted.[4]
-
Apparatus Setup (Thiele Tube):
-
The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[6]
-
The thermometer and capillary assembly are immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[7][8] The shape of the Thiele tube is designed to ensure uniform heating through convection currents.[3]
-
-
Heating and Observation:
-
The side arm of the Thiele tube is gently heated.[6]
-
For an unknown sample, a rapid heating rate can be used to determine an approximate melting point.[3]
-
For a more accurate determination, the heating rate should be slowed to 1-2°C per minute when the temperature is about 15-20°C below the expected melting point.[9]
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6]
-
-
Using a Melting Point Apparatus: The packed capillary is inserted into the heating block of the apparatus. The heating rate is programmed, and the sample is observed through a magnified lens to determine the melting range.[3]
Note: Due to its liquid crystalline properties, this compound may exhibit intermediate phases (mesophases) between the solid and isotropic liquid states. Differential Scanning Calorimetry (DSC) is a powerful technique to observe these subtle energy changes during phase transitions.[10]
For high-boiling-point compounds like this compound, determining the boiling point at atmospheric pressure can be challenging and may lead to decomposition. A micro-boiling point determination method, such as the Siwoloboff method, is often employed.[1] This method is suitable for small sample quantities.
Methodology:
-
Sample Preparation: A small amount of liquid this compound (or a solid sample that will be melted) is placed in a small-diameter test tube (fusion tube).
-
Apparatus Setup:
-
A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the sample.
-
The fusion tube assembly is attached to a thermometer.
-
The entire setup is immersed in a heating bath (e.g., a Thiele tube with high-temperature oil).[7]
-
-
Heating and Observation:
-
The heating bath is heated, and initially, a stream of bubbles will emerge from the inverted capillary as the air inside expands.
-
As the liquid's boiling point is reached, a rapid and continuous stream of bubbles will be observed.[11]
-
The heating is then discontinued, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[1]
-
-
Boiling Point at Reduced Pressure: For substances with very high boiling points, the determination is often carried out under reduced pressure to prevent decomposition. The observed boiling point will be lower than at atmospheric pressure and can be corrected using pressure-temperature nomographs.
Synthesis of this compound: A Conceptual Workflow
This compound is synthesized via the esterification of cholesterol. A common laboratory-scale synthesis involves the reaction of cholesterol with a propionylating agent.
Reaction Scheme:
Cholesterol + Propionylating Agent → this compound + Byproduct
A typical propionylating agent is propionyl chloride or propionic anhydride. The reaction is often carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acidic byproduct (HCl or propionic acid).
Below is a Graphviz diagram illustrating the general workflow for the synthesis of cholesteryl esters, which is applicable to this compound.
References
- 1. Liquid Crystals [ch.ic.ac.uk]
- 2. byjus.com [byjus.com]
- 3. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol total synthesis - Wikipedia [en.wikipedia.org]
- 6. med.libretexts.org [med.libretexts.org]
- 7. Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains [mdpi.com]
- 8. spotsee.io [spotsee.io]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. microbenotes.com [microbenotes.com]
The Chirality of Cholesteryl Propionate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chirality of cholesteryl propionate, a crucial aspect influencing its physicochemical properties and biological interactions. The inherent stereochemistry of the cholesterol backbone dictates the molecule's three-dimensional structure and its applications, particularly in the formation of cholesteric liquid crystals and its role in biological systems.
Core Concepts: The Chiral Nature of the Cholesterol Scaffold
This compound's chirality originates from the cholesterol molecule itself. Cholesterol is a complex sterol possessing eight chiral centers within its rigid tetracyclic ring structure and the branched alkyl side chain.[1] This intricate arrangement of stereocenters results in a specific, non-superimposable mirror image, rendering the molecule chiral. The esterification of the 3β-hydroxyl group with propionic acid to form this compound does not alter the fundamental chirality of the cholesterol backbone. Therefore, the stereochemical properties of this compound are intrinsically linked to those of its parent molecule, cholesterol.
The specific three-dimensional conformation arising from these chiral centers is a key determinant of how this compound molecules pack in the solid state and self-assemble into liquid crystalline phases.[2]
Physicochemical and Chiroptical Properties
The chirality of this compound gives rise to measurable optical activity. The specific rotation, a standardized measure of a compound's ability to rotate plane-polarized light, is a key quantitative descriptor of its chiroptical properties.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O₂ | [3] |
| Molar Mass | 442.72 g/mol | |
| Melting Point | 97-100 °C | |
| Specific Optical Rotation ([α]D) | -38.0 to -42.0° (c=2, CHCl₃) | [4] |
| Phase Transition Temperatures | Crystalline to Cholesteric: 95.2 °C; Cholesteric to Isotropic: 111.8 °C | [5] |
Experimental Characterization of Chirality
The determination and characterization of the chirality of this compound rely on several key experimental techniques. These methods probe the molecule's interaction with polarized light and its three-dimensional structure.
Experimental Protocols
1. Polarimetry for Specific Optical Rotation
This protocol outlines the measurement of the specific optical rotation of this compound, a fundamental chiroptical property.
-
Instrumentation: Digital Polarimeter.
-
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., chloroform) to a specific concentration (e.g., 2 g/100 mL).
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.
-
Measurement: Fill the polarimeter cell with the this compound solution, ensuring no air bubbles are present. Place the cell in the instrument and record the observed optical rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l * c) where:
-
[α] is the specific rotation
-
α is the observed rotation
-
l is the path length of the cell in decimeters
-
c is the concentration of the solution in g/mL
-
-
2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the chiral environment of chromophores within the molecule.
-
Instrumentation: CD Spectropolarimeter.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent that is transparent in the desired UV range. The concentration should be adjusted to yield an optimal absorbance.
-
Measurement: Record the CD spectrum over a range of wavelengths. For cholesteryl esters, the region of interest often includes the absorption bands of the ester carbonyl group.
-
Data Analysis: The resulting spectrum, a plot of ellipticity versus wavelength, can be used to identify and characterize the chiroptical transitions within the molecule.
-
3. X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, confirming the absolute configuration of its chiral centers.
-
Instrumentation: X-ray Diffractometer.
-
Procedure:
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality from an appropriate solvent system.
-
Data Collection: Mount a single crystal on the diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined and refined to yield a precise three-dimensional model of the molecule.
-
Logical Workflow for Chiral Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization of the chirality of this compound.
Caption: Workflow for the synthesis and chiral characterization of this compound.
Role in Cholesteric Liquid Crystals
The chirality of this compound is fundamental to its ability to form cholesteric (or chiral nematic) liquid crystal phases. In this mesophase, the elongated molecules align in a parallel fashion within layers, but the direction of this alignment twists helically from one layer to the next. This helical superstructure is a direct consequence of the molecular chirality and is responsible for the unique optical properties of cholesteric liquid crystals, such as selective reflection of circularly polarized light.
Biological Significance
The biological significance of this compound's chirality is intrinsically linked to the broader role of cholesterol and its esters in biological systems. While specific signaling pathways directly involving this compound are not well-documented, the stereochemistry of cholesterol is crucial for its interactions within cell membranes and with enzymes. For instance, enzymes involved in cholesterol metabolism and transport, such as those from the cytochrome P450 family, can exhibit stereoselectivity.[6] The specific three-dimensional shape of cholesterol and its esters is critical for their proper function in lipid metabolism and transport.[7] Furthermore, propionate itself can influence cholesterol synthesis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of cholesterol with a propionylating agent.
References
- 1. Scholars@Duke publication: Physical properties of cholesteryl esters. [scholars.duke.edu]
- 2. This compound | C30H50O2 | CID 313255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [chembk.com]
- 4. mriquestions.com [mriquestions.com]
- 5. researchgate.net [researchgate.net]
- 6. Induced circular dichroism of incorporated fluorescent cholesteryl esters and polar lipids as a probe of human serum low density lipoprotein structure and melting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of propionate on fatty acid and cholesterol synthesis and on acetate metabolism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholesteryl Propionate: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. The toxicological and some physical properties of cholesteryl propionate have not been fully investigated.[1] Always consult the original SDS and conduct a thorough risk assessment before handling this chemical.
Chemical Identification and Properties
This compound is a cholesterol ester, appearing as a white powder.[2] It is primarily used in laboratory research, particularly in the field of liquid crystals and as a biochemical reagent.[2][3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 633-31-8 | [1] |
| Molecular Formula | C₃₀H₅₀O₂ | [1][5][6] |
| Molecular Weight | 442.72 g/mol | [1][6] |
| Melting Point | 97-100 °C | [6][7] |
| Boiling Point (estimated) | 505.73 °C @ 760 mm Hg | [8] |
| Flash Point (estimated) | 256.6 °C (494.0 °F) | [3][8] |
| Density (rough estimate) | 0.9882 g/cm³ | [6] |
| Water Solubility (estimated) | 3.008 x 10⁻⁶ mg/L @ 25 °C | [8] |
| logP (o/w) (estimated) | 11.051 | [8] |
Hazard Identification and Toxicology
The hazards of this compound are not fully characterized. Some safety data sheets indicate that it is not classified as a hazardous substance according to OSHA and GHS standards.[8] However, due to the lack of comprehensive toxicological data, it is prudent to handle it with care.[1]
Potential Hazards:
-
May cause respiratory irritation upon inhalation.[1]
-
Direct contact may cause skin and eye irritation. The safety phrase S24/25 advises avoiding contact with skin and eyes.[6]
Toxicological Data Summary:
-
Acute Toxicity: Oral, dermal, and inhalation toxicity have not been determined.[8]
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]
-
Reproductive Toxicity: No data available.[1]
-
Specific Target Organ Toxicity:
Experimental Protocols: Safe Handling and Emergency Procedures
Given the limited specific experimental protocols available for this compound, the following sections detail generalized safe handling, storage, and emergency procedures based on its MSDS.
Personal Protective Equipment (PPE) and Engineering Controls
A standard laboratory workflow for handling powdered chemicals like this compound should be followed to minimize exposure.
-
Engineering Controls: Use in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.[1]
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side shields.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[9]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and carbon dioxide.[9]
First Aid Measures
The following diagram outlines the initial response protocol for accidental exposure to this compound.
-
Inhalation: If inhaled, move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration and consult a physician.[1]
-
Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1]
-
Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[1]
Spill and Disposal Procedures
-
Spill Cleanup: Wear appropriate PPE. Avoid creating dust. Sweep up the material and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]
-
Waste Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company. Contaminated packaging should be disposed of as an unused product.[1]
Biological Interactions and Signaling Pathways
There is currently no information available in the reviewed literature regarding specific signaling pathways or biological mechanisms of action for exogenously administered this compound. Its biological relevance is primarily understood in the context of cholesterol metabolism and storage. Cholesterol esters, in general, are a storage form of cholesterol within cells.[10] Diseases such as Cholesteryl Ester Storage Disease (CESD) are characterized by the accumulation of these esters due to enzymatic deficiencies, leading to cellular dysfunction.[11][12] However, specific pathways affected by this compound itself have not been detailed. Researchers should consider its potential to influence cellular processes related to lipid metabolism and storage.
References
- 1. capotchem.cn [capotchem.cn]
- 2. Cholest-5-en-3beta-yl propionate CAS#: 633-31-8 [amp.chemicalbook.com]
- 3. This compound | CAS#:633-31-8 | Chemsrc [chemsrc.com]
- 4. Cholesterol Propionate | 633-31-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | C30H50O2 | CID 313255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [chembk.com]
- 7. choe.cn [choe.cn]
- 8. This compound, 633-31-8 [thegoodscentscompany.com]
- 9. fishersci.com [fishersci.com]
- 10. Cholesterol Homeostasis and Cholesterol Ester Storage. | ANR [anr.fr]
- 11. Cholesteryl ester storage disease: hepatopathology and effects of therapy with lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cholesteryl ester storage disease: review of the findings in 135 reported patients with an underdiagnosed disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Cholesteryl Propionate for Research Applications
Abstract
This application note provides a detailed protocol for the synthesis of cholesteryl propionate, a cholesterol ester widely utilized in biomedical research and in the formulation of liquid crystals. The synthesis is achieved through the esterification of cholesterol with propionic anhydride using 4-(dimethylamino)pyridine (DMAP) as a catalyst. This method offers a straightforward and efficient route to obtaining high-purity this compound. This document outlines the necessary reagents, equipment, step-by-step experimental procedure, and characterization data.
Introduction
Cholesteryl esters, such as this compound, are important molecules in various scientific disciplines. In biological systems, they are a storage and transport form of cholesterol. In materials science, their unique liquid crystalline properties are of significant interest. The synthesis of high-purity this compound is therefore crucial for reproducible and reliable research outcomes. The following protocol details a robust method for its preparation in a laboratory setting.
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction. The hydroxyl group of cholesterol, activated by the catalyst DMAP, attacks the carbonyl carbon of propionic anhydride. The subsequent loss of a propionate leaving group yields the desired this compound.
Caption: Synthesis of this compound.
Experimental Protocol
Materials and Equipment:
-
Cholesterol (C₂₇H₄₆O, MW: 386.65 g/mol )
-
Propionic anhydride ((CH₃CH₂CO)₂O, MW: 130.14 g/mol )
-
4-(Dimethylamino)pyridine (DMAP, C₇H₁₀N₂, MW: 122.17 g/mol )
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Ethanol (for recrystallization)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cholesterol (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) followed by the slow addition of propionic anhydride (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol. Dissolve the crude product in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| Cholesterol | 1.0 eq |
| Propionic Anhydride | 1.5 eq |
| Catalyst (DMAP) | 0.1 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Product | |
| Yield | Variable, typically high |
| Melting Point | 97-100 °C or 112 °C (literature values) |
| Characterization | |
| Molecular Formula | C₃₀H₅₀O₂ |
| Molecular Weight | 442.72 g/mol |
| ¹H NMR (CDCl₃, predicted) | Characteristic peaks for cholesterol backbone and propionyl group (quartet ~2.3 ppm, triplet ~1.1 ppm) |
| ¹³C NMR (CDCl₃) | See attached spectrum for detailed shifts |
Experimental Workflow
Caption: Experimental Workflow for this compound Synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Propionic anhydride is corrosive and has a strong odor; handle with care.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
This protocol provides a reliable method for the synthesis of this compound. As with any chemical synthesis, reaction conditions may need to be optimized to achieve the desired yield and purity.
Application Notes and Protocols for the Preparation of Cholesteryl Propionate Thermochromic Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermochromic liquid crystals (TLCs), particularly those based on cholesteryl esters, exhibit vibrant color changes in response to temperature variations. This property makes them invaluable for a wide range of applications, including temperature sensing, medical diagnostics, and smart materials. Cholesteryl propionate, often in combination with other cholesteryl derivatives, forms chiral nematic (cholesteric) liquid crystal phases that selectively reflect light at specific wavelengths. The pitch of this helical structure is temperature-dependent, leading to the observed color change. These materials can be fabricated into thin films, allowing for the creation of flexible and conformable temperature indicators. This document provides detailed protocols for the preparation of thermochromic films based on cholesteryl esters, with a focus on mixtures that can be adapted to include this compound.
Data Presentation
The thermochromic properties of cholesteryl ester mixtures are highly dependent on their composition. The following table summarizes various compositions and their corresponding temperature transition ranges, providing a basis for formulating mixtures with specific thermal responses.[1]
| Cholesteryl Oleyl Carbonate (g) | Cholesteryl Pelargonate (g) | Cholesteryl Benzoate (g) | Transition Range (°C) |
| 0.65 | 0.25 | 0.10 | 17-23 |
| 0.70 | 0.10 | 0.20 | 20-25 |
| 0.45 | 0.45 | 0.10 | 26.5-30.5 |
| 0.43 | 0.47 | 0.10 | 29-32 |
| 0.44 | 0.46 | 0.10 | 30-33 |
| 0.42 | 0.48 | 0.10 | 31-34 |
| 0.40 | 0.50 | 0.10 | 32-35 |
| 0.38 | 0.52 | 0.10 | 33-36 |
| 0.36 | 0.54 | 0.10 | 34-37 |
| 0.34 | 0.56 | 0.10 | 35-38 |
| 0.32 | 0.58 | 0.10 | 36-39 |
| 0.30 | 0.60 | 0.10 | 37-40 |
Experimental Protocols
Protocol 1: Preparation of a Simple Cholesteryl Ester Thermochromic Mixture
This protocol details the preparation of a basic thermochromic liquid crystal mixture that can be used to create films.[1][2]
Materials:
-
Cholesteryl Oleyl Carbonate
-
Cholesteryl Pelargonate (Cholesteryl Nonanoate)
-
Cholesteryl Benzoate
-
Glass vials
-
Heat gun or hair dryer
-
Balance (0.01 g resolution)
-
Spatula
Procedure:
-
Weighing the Components: Accurately weigh the desired amounts of cholesteryl oleyl carbonate, cholesteryl pelargonate, and cholesteryl benzoate and place them in a clean, dry glass vial. Refer to the table above for compositions with specific temperature ranges.
-
Melting the Mixture: Gently heat the vial using a heat gun or hair dryer until the solid mixture completely melts into a homogeneous liquid.[1] Swirl the vial gently to ensure thorough mixing.
-
Cooling and Observation: Allow the vial to cool to room temperature. As the mixture cools, it will pass through its cholesteric phase and exhibit a range of colors.[1] The color change is reversible upon reheating and cooling.
-
Storage: Store the prepared mixture in a sealed vial to prevent degradation. The mixture can be prepared months in advance and remelted for use.[1]
Protocol 2: Fabrication of a Polymer-Dispersed Thermochromic Film
This protocol describes the fabrication of a thermochromic film by dispersing the cholesteryl ester mixture within a polymer matrix, which enhances durability and handling.[3]
Materials:
-
Prepared Cholesteryl Ester Mixture (from Protocol 1)
-
Poly(vinyl alcohol) (PVA)
-
Distilled water
-
Dimethyl sulfoxide (DMSO)
-
Glass substrates (e.g., microscope slides)
-
Spin coater or doctor blade
-
Hot plate or oven
-
Beakers
-
Stirring plate and stir bar
-
Sonicator
Procedure:
-
PVA Solution Preparation: Prepare a 10 wt% solution of PVA in a 3:1 volume ratio of distilled water to DMSO.[3] Heat the mixture to 80°C while stirring until the PVA is completely dissolved. This may take several hours.[3]
-
Blending with Liquid Crystal: Cool the PVA solution to room temperature. Add the prepared cholesteryl ester mixture to the PVA solution in a desired weight ratio (e.g., 1:1).[3]
-
Homogenization: Sonicate the mixture for approximately 10 minutes to create a homogeneous dispersion of the liquid crystal droplets within the polymer solution.[3]
-
Film Casting:
-
Spin Coating: Deposit a small amount of the PVA/liquid crystal blend onto a clean glass substrate. Spin coat at a suitable speed (e.g., 1000-3000 rpm) to achieve a uniform film thickness.
-
Doctor Blading: Alternatively, pour the blend onto a substrate and use a doctor blade to spread it into a film of uniform thickness.
-
-
Drying and Curing: Place the coated substrate on a hot plate or in an oven at a temperature sufficient to evaporate the solvents (e.g., 60-80°C). The drying time will depend on the film thickness.
-
Characterization: Once dry, the film will exhibit thermochromic properties. The color changes can be observed by gently heating and cooling the film.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the preparation of polymer-dispersed this compound thermochromic films.
Caption: Workflow for preparing polymer-dispersed thermochromic films.
References
Application Notes and Protocols for Cholesteryl Propionate in Liquid Crystal Displays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cholesteryl propionate in liquid crystal displays (LCDs), detailing its physical properties, experimental protocols for characterization and device fabrication, and the underlying principles of its operation.
Introduction to this compound in LCDs
This compound is a cholesterol derivative that exhibits a cholesteric (or chiral nematic) liquid crystal phase. This phase is characterized by a helical arrangement of the liquid crystal molecules, which gives rise to unique optical properties, most notably selective reflection of light. The wavelength of the reflected light is dependent on the pitch of the helix, which in turn is sensitive to temperature. This thermochromic behavior makes this compound and other cholesteryl esters valuable materials for applications such as temperature sensors and reflective LCDs. In its liquid crystal state, this compound possesses a left-handed helical structure.
Physical and Optical Properties of this compound
A thorough understanding of the physical and optical properties of this compound is essential for its application in LCDs. The following tables summarize the key quantitative data available for this material.
Table 1: Thermal Properties of this compound
| Property | Value |
| Melting Point | 97-100 °C |
| Clearing Point (Cholesteric to Isotropic Transition) | Data not available in the searched literature |
| Phase Transition Enthalpy | Data not available in the searched literature |
Table 2: Optical Properties of this compound
| Property | Value |
| Helical Sense | Left-handed[1] |
| Helical Pitch (p) vs. Temperature | Specific data for pure this compound not available in the searched literature. A graphical representation for a mixture is available, but not the raw data. |
| Ordinary Refractive Index (n_o) | Data not available in the searched literature |
| Extraordinary Refractive Index (n_e) | Data not available in the searched literature |
| Birefringence (Δn = n_e - n_o) | Data not available in the searched literature |
Table 3: Electro-Optical Properties of this compound
| Property | Value |
| Switching Voltage | Data not available in the searched literature |
| Response Time (Rise and Fall) | Data not available in the searched literature |
Experimental Protocols
Protocol for Characterization of this compound's Liquid Crystal Phase
This protocol outlines the steps for observing the liquid crystal phase of this compound and determining its transition temperatures using polarizing optical microscopy (POM) and differential scanning calorimetry (DSC).
Materials:
-
This compound powder
-
Microscope slides and cover slips
-
Hot stage for microscope
-
Polarizing optical microscope
-
Differential scanning calorimeter (DSC) and pans
Procedure:
-
Sample Preparation for POM:
-
Place a small amount of this compound powder on a clean microscope slide.
-
Gently place a cover slip over the powder.
-
Position the slide on the hot stage of the polarizing microscope.
-
-
Observation of Phase Transitions using POM:
-
Slowly heat the sample on the hot stage.
-
Observe the sample through the crossed polarizers of the microscope.
-
The solid crystalline phase will appear bright and birefringent.
-
As the temperature increases, note the temperature at which the solid melts into a textured, birefringent liquid. This is the melting point and the entry into the cholesteric liquid crystal phase. The texture observed is often a "fingerprint" texture where the lines represent the helical axis.
-
Continue heating and observe the temperature at which the liquid becomes completely dark (isotropic). This is the clearing point.
-
Slowly cool the sample and observe the reverse transitions to confirm the temperatures.
-
-
Measurement of Transition Enthalpies using DSC:
-
Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting and clearing points.
-
Record the heat flow as a function of temperature. The peaks in the DSC thermogram correspond to the phase transitions.
-
The temperature at the peak maximum is the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
-
Protocol for Fabrication of a this compound LCD Test Cell
This protocol describes the fabrication of a simple liquid crystal cell to investigate the properties of this compound.
Materials:
-
Indium tin oxide (ITO) coated glass slides
-
Polyimide alignment layer solution (e.g., PI-2555)
-
Solvent for polyimide (e.g., N-Methyl-2-pyrrolidone)
-
UV-curable adhesive
-
Spacers of desired thickness (e.g., 5-10 µm)
-
This compound
-
Hot plate
-
Spin coater
-
UV lamp
-
Rubbing machine with velvet cloth
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides with a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath. Dry the slides with a nitrogen gun.
-
Alignment Layer Coating:
-
Spin-coat a thin layer of polyimide solution onto the ITO-coated side of the glass slides.
-
Cure the polyimide by baking on a hotplate according to the manufacturer's instructions.
-
-
Rubbing:
-
Gently rub the cured polyimide layer in a single direction using a rubbing machine with a velvet cloth. This process creates micro-grooves that will align the liquid crystal molecules.
-
Prepare two rubbed slides with their rubbing directions either parallel or anti-parallel.
-
-
Cell Assembly:
-
Dispense UV-curable adhesive mixed with spacers around the perimeter of one of the glass slides.
-
Place the second glass slide on top, with the rubbed surfaces facing each other and the rubbing directions aligned as desired.
-
Gently press the slides together to ensure a uniform cell gap.
-
Cure the adhesive using a UV lamp.
-
-
Liquid Crystal Filling:
-
Heat the this compound above its clearing point to the isotropic liquid phase.
-
Fill the empty cell with the isotropic liquid crystal via capillary action by placing a drop of the liquid at the opening of the cell.
-
Slowly cool the filled cell to room temperature to allow the liquid crystal to form the desired cholesteric texture.
-
Visualizations
References
Application Notes and Protocols for Cholesteryl Propionate in Temperature Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl propionate is a cholesterol-based organic compound that belongs to the class of cholesteric liquid crystals. These materials exhibit a unique property known as thermochromism, where they change color in response to variations in temperature. This phenomenon arises from the helical superstructure of the liquid crystal molecules. As the temperature changes, the pitch of this helical structure contracts or expands, which in turn alters the wavelength of light that is selectively reflected. This results in a predictable and reversible color change, making this compound and its mixtures valuable for non-contact temperature sensing applications in various research and development fields.
Applications include, but are not limited to, thermal mapping of microfluidic devices, monitoring temperature fluctuations in sensitive biochemical reactions, and visualizing thermal gradients on surfaces. The advantages of using cholesteryl ester-based sensors include their high-resolution temperature mapping capabilities, flexibility, and ease of application.
Principle of Thermochromism in Cholesteric Liquid Crystals
Cholesteric liquid crystals are characterized by a layered arrangement of molecules where the direction of the long axis of the molecules in each layer is slightly twisted relative to the adjacent layers. This helical structure has a characteristic pitch, which is the distance over which the molecular orientation completes a 360° rotation. The pitch of the helix is highly sensitive to temperature.
An increase in temperature provides more thermal energy to the molecules, causing them to twist more tightly, which shortens the pitch of the helix. Conversely, a decrease in temperature leads to an expansion of the helical pitch. This change in pitch directly affects the optical properties of the material. When white light is incident on the liquid crystal, it will reflect light of a specific wavelength (and thus a specific color) that is determined by the pitch of the helix. As the pitch changes with temperature, so does the color of the reflected light, typically shifting from red at lower temperatures to blue at higher temperatures.
Quantitative Data
Table 1: Composition and Temperature Range of Example Thermochromic Liquid Crystal Mixtures
| Mixture Composition (by weight) | Red Start (°C) | Green Start (°C) | Blue Start (°C) |
| 50% Cholesteryl Oleyl Carbonate, 50% Cholesteryl Pelargonate | ~25 | ~27 | ~30 |
| 65% Cholesteryl Oleyl Carbonate, 25% Cholesteryl Pelargonate, 10% Cholesteryl Benzoate | ~30 | ~32 | ~35 |
| 45% Cholesteryl Oleyl Carbonate, 45% Cholesteryl Pelargonate, 10% Cholesteryl Benzoate | ~35 | ~37 | ~40 |
Note: These values are approximate and can be influenced by the purity of the components and the preparation method.
Table 2: Phase Transition Temperatures of Common Cholesteryl Esters
| Compound | Crystal to Cholesteric/Smectic (°C) | Cholesteric to Isotropic (°C) |
| Cholesteryl Pelargonate | 80.0 | 92.5 |
| Cholesteryl Butyrate | 94.0 | 105.5 |
| Cholesteryl Benzoate | 145.0 | 179.0 |
Experimental Protocols
Protocol 1: Preparation of a Temperature-Sensitive Cholesteryl Ester Mixture
This protocol describes the preparation of a thermochromic liquid crystal mixture. The ratios of the components can be adjusted to target different temperature ranges.
Materials:
-
This compound
-
Cholesteryl oleyl carbonate
-
Cholesteryl pelargonate
-
Cholesteryl benzoate
-
Glass vial with a screw cap
-
Spatula
-
Heat gun or hot plate
-
Analytical balance
Procedure:
-
Based on the desired temperature sensing range, determine the composition of the cholesteryl ester mixture. For a starting point, a mixture containing this compound can be formulated by partially substituting one of the components in the example mixtures in Table 1.
-
Using an analytical balance, accurately weigh the required amounts of each cholesteryl ester and transfer them to a clean, dry glass vial.
-
Securely cap the vial.
-
Gently heat the vial using a heat gun or by placing it on a hot plate set to a low temperature. Heat the mixture until all the solids have melted and formed a homogeneous, clear liquid. Swirl the vial gently to ensure thorough mixing.
-
Once the mixture is completely molten and mixed, remove it from the heat source and allow it to cool to room temperature. The mixture will solidify or form a viscous gel.
-
The prepared mixture is now ready for use in fabricating a temperature-sensing film.
Protocol 2: Fabrication of a Temperature Sensing Film
This protocol details the creation of a thin film of the thermochromic liquid crystal mixture for temperature sensing observations.
Materials:
-
Prepared cholesteryl ester mixture
-
Clear plastic substrate (e.g., contact paper, petri dish, or overhead transparency sheet)
-
Black background material (e.g., black construction paper or black paint)
-
Spatula or wooden applicator stick
Procedure:
-
Place the black background material on a flat surface. This is crucial for observing the color changes vividly.
-
If using contact paper, peel the backing off one piece and lay it sticky-side up.
-
Using a spatula or applicator stick, transfer a small amount of the prepared cholesteryl ester mixture onto the center of the sticky side of the contact paper.
-
Gently spread the mixture into a thin, uniform layer.
-
Take a second piece of contact paper and, with the sticky side down, carefully place it over the first piece, sandwiching the liquid crystal mixture.
-
Press gently from the center outwards to remove any air bubbles and to ensure a uniform film thickness.
-
Trim the edges of the contact paper sandwich to the desired size.
-
The fabricated film can now be used for temperature sensing. The color of the film will change in response to temperature variations.
Protocol 3: Characterization and Calibration of the Thermochromic Sensor
This protocol describes how to calibrate the color response of the fabricated liquid crystal film to temperature.
Materials:
-
Fabricated temperature-sensing film
-
Peltier heating/cooling stage or a temperature-controlled hot plate
-
Infrared thermometer or a surface-contact thermocouple
-
Digital camera or spectrometer for color analysis (optional, for quantitative measurements)
-
White light source
Procedure:
-
Place the fabricated temperature-sensing film on the Peltier stage or hot plate, ensuring the black background is facing away from the heating/cooling element.
-
Position the white light source to illuminate the film evenly.
-
Place the tip of the thermocouple in close contact with the surface of the film, or aim the infrared thermometer at the center of the film.
-
Slowly increase the temperature of the stage.
-
Observe the color of the liquid crystal film as the temperature rises. Record the temperature at which distinct colors (e.g., the first appearance of red, green, and blue) are observed. For more precise measurements, a digital camera can be used to capture images at known temperatures for later analysis of hue values.
-
Continue heating until the film becomes colorless or transparent, which indicates the transition to the isotropic phase. Record this temperature.
-
Slowly cool the film and record the temperatures at which the colors appear in the reverse sequence (blue to red). Note that there may be a slight hysteresis between the heating and cooling cycles.
-
Repeat the heating and cooling cycles several times to ensure the reproducibility of the color changes.
-
Use the recorded data to create a calibration curve that correlates specific colors or hue values to corresponding temperatures.
Visualizations
Mechanism of Thermochromism
Caption: Temperature-induced change in the helical pitch and reflected color.
Experimental Workflow
Caption: Workflow for creating and calibrating a temperature sensor.
References
Application Notes and Protocols: Formulation of Cholesteryl Propionate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters, such as cholesteryl propionate, are valuable lipid components in the development of advanced drug delivery systems. Their inherent biocompatibility and ability to modulate the structure and stability of lipid-based carriers make them ideal for formulating nanoparticles designed for targeted and controlled release of therapeutic agents. These formulations, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), offer advantages like enhanced drug solubility, protection from degradation, and improved bioavailability.
This document provides detailed application notes and experimental protocols for the formulation of drug delivery systems incorporating this compound. The focus is on the preparation and characterization of SLNs, a widely studied and effective platform for delivering a variety of therapeutic molecules. While specific data for this compound are extrapolated from closely related cholesteryl esters like cholesteryl butyrate, the principles and methodologies are directly applicable.
Application Notes: Solid Lipid Nanoparticles (SLNs)
This compound can be integrated as a core lipid component in SLNs. These systems are colloidal carriers with a solid lipid matrix, suitable for encapsulating lipophilic drugs. The inclusion of this compound can influence key nanoparticle characteristics, including particle size, drug loading capacity, and release kinetics.
Key Applications:
-
Anti-inflammatory Drug Delivery: SLNs formulated with cholesteryl esters have shown significant potential in treating inflammatory conditions, such as inflammatory bowel disease (IBD). They can effectively deliver anti-inflammatory agents to inflamed tissues, potentially reducing systemic side effects.[1][2][3]
-
Cancer Therapy: These nanoparticles can be used to encapsulate anticancer drugs, improving their therapeutic index by enabling targeted delivery and controlled release at the tumor site.[1]
-
Topical and Transdermal Delivery: The lipid nature of SLNs facilitates skin penetration, making them an excellent choice for delivering dermatological drugs like corticosteroids for treating conditions such as eczema.[4]
Mechanism of Action in Inflammatory Bowel Disease (IBD):
In the context of IBD, drug-loaded SLNs can modulate inflammatory pathways. For instance, nanoparticles carrying anti-inflammatory payloads can be taken up by immune cells (e.g., polymorphonuclear cells) and endothelial cells at the site of inflammation. This targeted delivery can lead to a significant reduction in the secretion of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), thereby mitigating the inflammatory response.
Figure 1: Signaling pathway for SLN-mediated anti-inflammatory effect.
Data Presentation: Physicochemical Properties
The following tables summarize typical quantitative data for SLNs and NLCs formulated with cholesteryl esters or similar lipid compositions. These values serve as a benchmark for formulation development and optimization.
Table 1: Formulation Parameters of Cholesteryl Ester-Based SLNs
| Formulation ID | Lipid Matrix Components | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| Clobetasol Propionate SLN | Glyceryl monostearate, Clobetasol Propionate | 177 | - | - | 92.05% | [5] |
| 5-FU NLC | Cholesteryl stearate/Cholesterol, Oleic acid | 105.8 | 0.23 | -25 | 38% | [6] |
| Dexamethasone/Butyrate SLN | Dexamethasone cholesteryl butyrate | < 200 | < 0.5 | - | - | [2][3] |
| Propranolol SLN | Cholesterol, Oleic acid | 15 - 84 | - | - | 41 - 70% |[7] |
Table 2: Characterization of Clobetasol Propionate NLCs
| Parameter | Optimized NLC Formulation | Marketed Formulation | Reference |
|---|---|---|---|
| Particle Size | 137.9 nm | - | [4] |
| Zeta Potential | -20.5 mV | - | [4] |
| Polydispersity Index | 0.224 | - | [4] |
| Entrapment Efficiency | 78.5% | - | [4] |
| Cumulative Release (24h) | 85.42% | - |[4] |
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by Warm Microemulsion Method
This protocol is adapted from methods used for preparing cholesteryl butyrate SLNs and is suitable for lab-scale production.[2][3]
Materials:
-
This compound (as the solid lipid)
-
Drug to be encapsulated (lipophilic)
-
Soybean Lecithin (e.g., Epikuron 200®)
-
Sodium Taurocholate (Surfactant)
-
Butanol (Co-surfactant)
-
Purified Water
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers
-
Water bath or heating mantle
-
Vortex mixer
-
Filtration system (e.g., tangential flow filtration) for washing
Procedure:
-
Preparation of the Lipid Phase:
-
In a beaker, combine the desired amounts of this compound and Soybean Lecithin. A typical starting ratio could be 12% (w/w) this compound and 15% (w/w) lecithin.
-
Add the lipophilic drug to this mixture.
-
Heat the mixture to approximately 85°C while stirring until a clear, homogenous molten lipid phase is formed.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve sodium taurocholate (e.g., 3% w/w) and butanol (e.g., 11% w/w) in purified water (e.g., 59% w/w).
-
Heat the aqueous phase to the same temperature as the lipid phase (85°C) under gentle stirring.
-
-
Formation of the Warm Microemulsion:
-
While maintaining the temperature and stirring, slowly add the hot aqueous phase to the molten lipid phase.
-
Continue stirring until a transparent, single-phase warm microemulsion is obtained.
-
-
Formation of SLNs by Dispersion:
-
Prepare a beaker with cold purified water (2-4°C). The volume of cold water should be significantly larger than the microemulsion volume (e.g., 25-50 times).
-
Rapidly disperse the warm microemulsion into the cold water under vigorous stirring. The sudden temperature drop causes the lipid to precipitate, forming solid nanoparticles.
-
-
Washing and Purification:
-
Wash the resulting SLN dispersion to remove excess surfactants and co-surfactants. Tangential flow filtration is an effective method for this step.
-
Figure 2: Workflow for preparing SLNs via the warm microemulsion method.
Protocol 2: Characterization of this compound SLNs
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at 25°C.
-
2. Entrapment Efficiency (EE) and Drug Loading (DL):
-
Method: Centrifugation or dialysis followed by quantification of the unencapsulated drug.
-
Procedure (Centrifugation Method):
-
Place a known amount of the SLN dispersion into a centrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 rpm) for a sufficient time to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the free, unencapsulated drug.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
3. In Vitro Drug Release Study:
-
Method: Dialysis Bag Method.
-
Procedure:
-
Place a known volume of the SLN dispersion into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using an appropriate analytical technique.
-
Plot the cumulative percentage of drug released versus time.
-
References
- 1. Solid lipid nanoparticles delivering anti-inflammatory drugs to treat inflammatory bowel disease: Effects in an<i>in vi… [ouci.dntb.gov.ua]
- 2. Solid lipid nanoparticles delivering anti-inflammatory drugs to treat inflammatory bowel disease: Effects in an in vivo model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanostructured lipid carriers (NLC) based controlled release topical gel of clobetasol propionate: design and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phcogres.com [phcogres.com]
- 6. Optimization of LDL targeted nanostructured lipid carriers of 5-FU by a full factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Cholesteryl Propionate Solid Lipid Nanoparticles (SLNs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid Lipid Nanoparticles (SLNs) are advanced colloidal drug carrier systems, typically in a size range of 50 to 1000 nm, composed of a solid lipid core stabilized by surfactants.[1] They have emerged as a viable alternative to traditional carriers like liposomes and polymeric nanoparticles due to their high biocompatibility, potential for controlled drug release, and excellent stability.[2][3] SLNs are particularly adept at encapsulating lipophilic drugs, enhancing their bioavailability and protecting them from degradation.[2][4] Cholesteryl propionate, a cholesterol ester, serves as a suitable lipid core for SLN formulations due to its biocompatibility and solid nature at physiological temperatures. These application notes provide detailed protocols for the preparation and characterization of this compound SLNs using high-pressure homogenization and microemulsion techniques.
Experimental Protocols
Protocol 1: High-Pressure Homogenization (HPH) Method
The High-Pressure Homogenization (HPH) technique is a reliable and scalable method for producing SLNs.[5][6] It involves forcing a pre-emulsion of the lipid and aqueous phases through a narrow gap at high pressure, which reduces particle size to the nanometer range.[5][7] The hot HPH method, described below, is performed at a temperature above the melting point of the lipid.[3][7]
1.1 Materials & Equipment
-
Lipid Phase: this compound
-
Aqueous Phase: Purified Water (e.g., Milli-Q)
-
Surfactant/Emulsifier: Polysorbate 80 (Tween® 80), Poloxamer 188, or Soy Lecithin
-
Active Pharmaceutical Ingredient (API): (Optional, lipophilic drug)
-
Equipment:
-
High-pressure homogenizer (e.g., from Stansted Fluid Power, Avestin)
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Magnetic stirrer with heating plate
-
Water bath or heating mantle
-
Beakers and standard laboratory glassware
-
1.2 Step-by-Step Procedure
-
Preparation of Phases:
-
Lipid Phase: Weigh the required amount of this compound (and the lipophilic API, if applicable) and place it in a beaker. Heat the beaker to approximately 105-110°C (5-10°C above the melting point of this compound, which is ~99°C) using a water bath or heating mantle until a clear, homogenous lipid melt is obtained.
-
Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Polysorbate 80) in purified water. Heat this aqueous phase to the same temperature as the lipid phase (105-110°C) under continuous stirring.[7]
-
-
Formation of Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase while stirring continuously with a magnetic stirrer.
-
Immediately homogenize this mixture using a high-shear homogenizer at high speed (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.[5]
-
-
High-Pressure Homogenization:
-
Transfer the hot pre-emulsion immediately to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion for 3 to 5 cycles at a pressure between 500 and 1500 bar.[5] This step is critical for reducing the droplet size to the nanoscale.
-
-
Cooling and Nanoparticle Formation:
-
The resulting hot nanoemulsion is then cooled down to room temperature or below by placing it in an ice bath.
-
Upon cooling, the lipid droplets recrystallize, forming a dispersion of solid lipid nanoparticles.[8]
-
-
Storage:
-
Store the final SLN dispersion at 4°C for optimal stability.[9]
-
Protocol 2: Microemulsion Method
This method involves the preparation of a thermodynamically stable, optically transparent microemulsion at a high temperature, which is then dispersed in a large volume of cold water to precipitate the SLNs.[10][11]
2.1 Materials & Equipment
-
Lipid Phase: this compound
-
Aqueous Phase: Purified Water
-
Surfactant: Polysorbate 20 or Polysorbate 80
-
Co-surfactant: Butanol or Sodium mono cetyl phosphate[5]
-
Equipment:
-
Magnetic stirrer with heating plate
-
Ice bath
-
Standard laboratory glassware
-
2.2 Step-by-Step Procedure
-
Preparation of Hot Microemulsion:
-
In a beaker, mix the this compound, surfactant, and co-surfactant.
-
Heat the mixture to 105-110°C (above the lipid's melting point) while stirring until a clear, transparent microemulsion forms.[10]
-
Slowly add a small amount of heated purified water to the lipid-surfactant mixture under constant stirring.
-
-
Nanoparticle Precipitation:
-
In a separate, larger beaker, prepare cold purified water (2-3°C) and place it in an ice bath under vigorous stirring.[11]
-
Quickly disperse the hot microemulsion into the cold water. The volume ratio of microemulsion to cold water should be between 1:25 and 1:50.[10]
-
The rapid cooling of the microemulsion droplets in the aqueous medium causes the lipid to precipitate, instantly forming a dispersion of SLNs.
-
-
Purification and Storage:
-
The resulting dispersion can be washed or dialyzed to remove excess surfactants.
-
Store the final SLN dispersion at 4°C.
-
Characterization Protocols
Protocol 3: Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for assessing the quality and stability of the SLN dispersion.
3.1 Methodology
-
Technique: Dynamic Light Scattering (DLS) for size and PDI; Laser Doppler Anemometry for Zeta Potential.
-
Instrument: Malvern Zetasizer or similar particle size analyzer.
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to 25°C.
-
Perform the measurement according to the instrument's software instructions. For zeta potential, a specific folded capillary cell is used.
-
Record the Z-average diameter (particle size), PDI, and zeta potential. Perform measurements in triplicate.
-
Protocol 4: Entrapment Efficiency (EE) and Drug Loading (DL)
EE refers to the percentage of the initial drug that is successfully encapsulated within the nanoparticles.
4.1 Methodology
-
Technique: Indirect method using centrifugation.
-
Procedure:
-
Place a known volume of the drug-loaded SLN dispersion into a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).
-
Centrifuge at high speed (e.g., 10,000 x g) for 15-20 minutes to separate the SLNs from the aqueous medium containing the free, un-entrapped drug.
-
Collect the filtrate (supernatant).
-
Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Lipid] x 100
-
Data Presentation: Formulation & Characterization
The following tables summarize typical formulation parameters and expected physicochemical characteristics for cholesteryl ester-based SLNs based on literature data.
Table 1: Example Formulation Parameters for this compound SLNs
| Parameter | High-Pressure Homogenization | Microemulsion Method | Reference |
| Lipid Concentration | 5-10% (w/v) | 15-46% (by weight in final particle) | [7],[12] |
| Surfactant Conc. | 1-3% (w/v) | 0.5-5% (w/w of total formulation) | [4] |
| Co-Surfactant Conc. | N/A | Variable (depends on system) | [5] |
| Homogenization Pressure | 500 - 1500 bar | N/A | [5] |
| Homogenization Cycles | 3 - 5 cycles | N/A | [5] |
| Process Temperature | 105 - 110 °C | 105 - 110 °C (microemulsion) | [7] |
| Cooling Temperature | Room Temperature or 2-4 °C | 2 - 3 °C | [11] |
Table 2: Expected Physicochemical Properties of Cholesteryl Ester SLNs
| Property | Expected Range | Method | Reference |
| Average Particle Size | 100 - 400 nm | DLS | [12] |
| Polydispersity Index (PDI) | 0.10 - 0.50 | DLS | [12] |
| Zeta Potential | -20 to -40 mV (for anionic surfactant) | Laser Doppler Anemometry | [8] |
| Entrapment Efficiency (EE) | > 70% (for lipophilic drugs) | Centrifugation / HPLC | [7] |
Note: Specific values will depend on the precise formulation, drug used, and process parameters, requiring optimization.
Visualizations: Experimental Workflows
The following diagrams illustrate the workflows for the preparation of this compound SLNs.
Caption: Workflow for SLN synthesis using the hot high-pressure homogenization method.
References
- 1. researchgate.net [researchgate.net]
- 2. Perspectives and Prospective on Solid Lipid Nanoparticles as Drug Delivery Systems [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. banglajol.info [banglajol.info]
- 12. WO2006128888A1 - Use of solid lipid nanoparticles comprising this compound and/or cholesteryl butyrate - Google Patents [patents.google.com]
Application Notes and Protocols for Differential Scanning Calorimetry (DSC) of Cholesteryl Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl propionate is a cholesterol ester that, like many other cholesterol derivatives, exhibits liquid crystalline properties. These mesophases, intermediate states between solid and liquid, are of significant interest in various fields, including materials science and drug delivery systems. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal transitions of such materials. By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC can identify and quantify the energy changes associated with phase transitions, such as melting (solid to liquid crystal) and clearing (liquid crystal to isotropic liquid). This application note provides a detailed protocol and data for the thermal analysis of this compound using DSC.
Principle of Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program. When the sample undergoes a phase transition, it will either absorb (endothermic process) or release (exothermic process) heat. This results in a temperature difference between the sample and the reference, which is recorded as a peak in the DSC thermogram. The area under the peak is proportional to the enthalpy change (ΔH) of the transition, while the temperature at the peak maximum (or onset) provides the transition temperature (T).
Quantitative Data
The thermal transitions of this compound have been characterized by DSC, revealing distinct endothermic and exothermic events corresponding to its phase changes. The data presented below has been compiled from peer-reviewed literature.
| Transition | Temperature (°C) | Enthalpy (ΔH) (J/g) | Notes |
| Heating Cycle (2.5 °C/min) | |||
| Solid to Cholesteric | 86.3[1] | 64.0 | This represents the melting of the solid crystal into the cholesteric liquid crystal phase. |
| Cholesteric to Isotropic Liquid | 90.0[1] | 0.71 | This is the clearing point, where the liquid crystal becomes a true isotropic liquid. The enthalpy for this transition is notably small. |
| Cooling Cycle (2.5 °C/min) | |||
| Isotropic Liquid to Cholesteric | 80.5[1] | - | The formation of the cholesteric phase from the isotropic liquid upon cooling. |
| Cholesteric to Smectic I | 69.6[1] | - | A transition to a more ordered smectic phase may be observed on cooling. |
| Smectic I to Smectic II | 61.5[1] | - | A further transition to another smectic mesophase. |
Note: Enthalpy values for the cooling transitions are not always reported and can be influenced by supercooling effects.
Experimental Protocols
This section provides a detailed methodology for the DSC analysis of this compound.
I. Sample Preparation
-
Material: Use high-purity this compound. Impurities can significantly affect transition temperatures and enthalpies.
-
Crucibles: Use standard aluminum DSC pans and lids. Ensure they are clean and dry.
-
Weighing: Accurately weigh 2-5 mg of this compound directly into the DSC pan using a microbalance. A smaller sample size is preferred to ensure good thermal contact and minimize thermal gradients within the sample.
-
Sealing: Hermetically seal the aluminum pan to prevent any loss of sample due to sublimation during the experiment.
II. DSC Instrument Setup and Calibration
-
Instrument: A calibrated differential scanning calorimeter is required.
-
Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium) across the temperature range of interest.
-
Purge Gas: Use a dry, inert purge gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to provide a reproducible atmosphere and prevent oxidative degradation.
III. DSC Measurement Procedure
-
Temperature Program:
-
Equilibration: Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 30 °C).
-
Heating Scan: Heat the sample at a controlled rate (e.g., 2.5 °C/min, 5 °C/min, or 10 °C/min) to a temperature above the final transition (e.g., 120 °C).
-
Isothermal Hold: Hold the sample at the upper temperature for a few minutes to ensure complete melting and thermal history erasure.
-
Cooling Scan: Cool the sample at a controlled rate (identical to the heating rate) back to the starting temperature.
-
Second Heating Scan: A second heating scan is often performed to study the thermal behavior of the sample after a controlled cooling cycle, which can be important for observing metastable phases.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
IV. Data Analysis
-
Thermogram Interpretation: Identify the endothermic peaks on the heating scan and exothermic peaks on the cooling scan.
-
Transition Temperatures: Determine the onset temperature or the peak maximum temperature for each transition.
-
Enthalpy Calculation: Integrate the area under each transition peak to determine the enthalpy of transition (ΔH). The integration baseline should be drawn by connecting the points where the peak begins and ends.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the phase transitions of this compound.
References
Application Notes: Polarized Optical Microscopy of Cholesteryl Propionate Textures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl propionate is a cholesterol ester that exhibits thermotropic liquid crystalline behavior, meaning it transitions through different phases upon changes in temperature. As one of the lowest molecular weight cholesteryl esters to show a mesophase, it serves as an excellent model compound for studying the optical properties of chiral nematic (cholesteric) liquid crystals.[1] Polarized optical microscopy (POM) is a powerful, non-destructive technique used to characterize the unique optical textures of these phases. The birefringence of the liquid crystal phases, a result of their molecular anisotropy, allows for the visualization of distinct textures when viewed between crossed polarizers. These textures are characteristic of the molecular arrangement and can be used to identify phase transitions and defects within the liquid crystalline structure.
Understanding the phase behavior and texture of this compound is relevant in various fields, including materials science for the development of optical sensors and displays, and in pharmaceutical sciences where liquid crystalline phases can influence drug delivery systems and the stability of formulations containing cholesterol derivatives.
Principle of Polarized Optical Microscopy for Liquid Crystal Analysis
Polarized optical microscopy is an essential tool for identifying liquid crystal mesophases.[2] The technique relies on the anisotropic nature of liquid crystal molecules.
-
Polarizer and Analyzer: A standard optical microscope is equipped with two polarizing filters. The first, the polarizer , is placed before the sample and creates plane-polarized light. The second, the analyzer , is placed after the sample and is oriented perpendicular (90 degrees) to the polarizer.
-
Isotropic vs. Anisotropic Materials: When an isotropic material (like a normal liquid or a non-crystalline solid) is placed on the microscope stage, the plane-polarized light passes through it unchanged. This light is then blocked by the analyzer, resulting in a dark field of view.
-
Birefringence in Liquid Crystals: Anisotropic materials, such as liquid crystals, are birefringent. This means they split the incoming plane-polarized light into two components that travel at different speeds and are polarized in mutually perpendicular planes. Upon exiting the sample, these components are out of phase.
-
Interference and Texture: The analyzer recombines these two components. The phase difference between them leads to constructive and destructive interference, producing characteristic colors and light patterns known as textures . These textures are unique to the specific liquid crystal phase (e.g., nematic, smectic, cholesteric) and the orientation of the molecules.
Characteristic Textures of Cholesteric Liquid Crystals
Upon cooling from the isotropic liquid phase, this compound forms a cholesteric (chiral nematic) liquid crystal phase. This phase is characterized by a helical arrangement of molecules. The appearance of the texture under POM depends on the orientation of this helical axis relative to the microscope slide. Common textures observed include:
-
Focal Conic Texture: This texture arises when the helical axis is predominantly parallel to the glass slide. It often appears as a collection of domains with fan-like or polygonal shapes.[3][4]
-
Oily Streak Texture: This is a metastable texture often observed during the formation of the cholesteric phase. It appears as a series of bright, elongated "streaks" against a darker background and can be indicative of defects or instabilities in the molecular alignment.[3][5]
-
Fingerprint Texture: When the helical axis is oriented perpendicular to the direction of view, a pattern of alternating light and dark lines can be observed.[1][6][7] This "fingerprint" texture is a direct visualization of the helical pitch of the cholesteric phase. The distance between two consecutive dark or bright lines corresponds to half the pitch of the helix.
Upon further cooling, this compound may exhibit transitions to more ordered smectic phases, which would present their own characteristic textures, such as the focal conic fan texture.[6]
Data Presentation
The phase transition temperatures of this compound can be determined with high precision using Differential Scanning Calorimetry (DSC) and confirmed by observing the changes in texture under a hot-stage polarized optical microscope.
| Phase Transition | Temperature on Heating (°C) at 2.5°C/min | Temperature on Cooling (°C) at 2.5°C/min |
| Solid to Cholesteric | 86.3 | - |
| Cholesteric to Isotropic Liquid | 90.0 | - |
| Isotropic Liquid to Cholesteric | - | 80.5 |
| Cholesteric to Smectic I | - | 69.6 |
| Smectic I to Smectic II | - | 61.5 |
| Data sourced from Differential Scanning Calorimetry studies.[3] |
Experimental Protocols
This protocol outlines the procedure for preparing a sample of this compound and observing its liquid crystalline textures using a polarized optical microscope equipped with a hot stage.
Materials and Equipment:
-
This compound (powder)
-
Microscope slides
-
Coverslips
-
Spatula
-
Hot plate
-
Polarized optical microscope with a calibrated hot stage
-
Digital camera for microscopy
Protocol for Sample Preparation and Observation:
-
Sample Preparation:
-
Place a clean, dry microscope slide on a hot plate set to approximately 100-110°C (above the isotropic transition temperature of this compound).
-
Using a spatula, place a small amount (a few milligrams) of this compound powder onto the center of the heated slide.
-
The powder will melt into a clear, isotropic liquid.
-
Carefully place a coverslip over the molten droplet. Gentle pressure with the spatula can be applied to create a thin, uniform film.
-
Remove the slide from the hot plate and allow it to cool to room temperature. The this compound will crystallize.
-
-
Microscopic Observation of Phase Transitions:
-
Place the prepared slide onto the hot stage of the polarized optical microscope.
-
Ensure the polarizer and analyzer are in a crossed position (maximum extinction, i.e., the field of view is dark without a birefringent sample).
-
Heating Cycle:
-
Begin heating the sample from room temperature at a controlled rate (e.g., 2-5°C per minute).
-
Observe the sample through the eyepieces or on a connected screen. Initially, you will see the crystalline solid structure.
-
At approximately 86.3°C, observe the transition from the solid crystal to the birefringent cholesteric liquid crystal phase. Note the appearance of characteristic textures (e.g., focal conic, oily streaks).
-
Continue heating. At around 90°C, the textures will disappear, and the field of view will become dark. This indicates the transition to the isotropic liquid phase.
-
-
Cooling Cycle:
-
Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 2-5°C per minute).
-
At approximately 80.5°C, observe the nucleation and growth of the cholesteric phase from the isotropic liquid. This often manifests as birefringent droplets that coalesce.
-
As the sample continues to cool, carefully observe the evolution of the cholesteric textures. You may see the formation of fingerprint or focal conic domains.
-
At around 69.6°C and 61.5°C, look for changes in the texture that indicate transitions to smectic phases. These transitions may be subtle and are characterized by a change in the fluidity and appearance of the existing texture.
-
-
Data and Image Capture:
-
Record the temperatures at which all phase transitions occur.
-
Capture representative images of the different textures observed in each liquid crystalline phase.
-
-
Mandatory Visualization
Caption: Experimental Workflow for POM of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polarized Light Microscopy Gallery - Cholesterol [micro.magnet.fsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Parabolic Focal Conics and Polygonal Textures in Lipid Liquid Crystals [dash.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating Cholesteryl Propionate in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to incorporating cholesteryl propionate into various polymer matrices for applications in drug delivery and material science. This document outlines the rationale, experimental procedures, and expected outcomes for creating and characterizing these composite materials.
Introduction
This compound, an ester of cholesterol, is a biocompatible and biodegradable molecule with liquid crystalline properties.[1] Its incorporation into polymer matrices can significantly modify the physicochemical properties of the host polymer, offering unique advantages in various applications, particularly in the controlled release of therapeutic agents. The rigid, hydrophobic nature of the cholesterol backbone combined with the flexibility of the propionate group can influence drug solubility, encapsulation efficiency, and release kinetics.[2][3] Furthermore, the liquid crystalline behavior of this compound can be harnessed to create stimuli-responsive materials.
Key Applications:
-
Controlled Drug Delivery: this compound can be blended with biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) or polyvinyl alcohol (PVA) to fabricate nanoparticles, microparticles, or films for sustained and targeted drug release.[2]
-
Liquid Crystal Displays: The thermochromic properties of cholesteryl esters are utilized in the development of liquid crystal-based sensors and displays.[4]
-
Biomaterials and Tissue Engineering: Incorporation of this compound can enhance the mechanical properties and biocompatibility of polymer scaffolds.
Data Presentation: Effects of Cholesteryl Esters on Polymer Properties
The following tables summarize quantitative data on the effects of incorporating cholesterol and its esters into various polymer matrices. While specific data for this compound is limited in the literature, the presented data for similar cholesteryl esters and cholesterol can be used to infer expected trends.
Table 1: Drug Encapsulation Efficiency and Loading Capacity
| Polymer Matrix | Drug | Cholesterol Derivative | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA | Doxorubicin | Cholesterol | ~85 | ~15 | [5] |
| PLA | Curcumin | Cholesterol | 36.1 ± 2.1 | 3.3 | [6] |
| PLA | Tamoxifen | Cholesterol | 59.2 ± 3.4 | 5.1 | [6] |
| Solid Lipid Nanoparticles | - | Cholesteryl Butyrate | - | 12 | [7] |
Table 2: Mechanical Properties of Polymer Films
| Polymer Blend | Additive | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |
| PVA | - | 38 | - | - | [8] |
| PVA/Chitosan | Melanin Nanoparticles | 12.01 ± 1.14 | 65.19 ± 5.96 | 36.14 ± 3.73 | [9] |
| PVC/TPU | Bio-plasticizer | 44.3 | - | - | [10] |
| POPC | Cholesterol (molar ratio 1:1) | - | - | - | [11] |
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded PLGA nanoparticles using a single emulsion-solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Drug of interest (e.g., Doxorubicin)
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA, 10 mg of this compound, and 5 mg of the drug in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase and emulsify using a probe sonicator for 2 minutes on an ice bath.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to allow for the evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water.
-
Lyophilization: Resuspend the nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours.
Workflow for Nanoparticle Preparation
Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.
Characterization of this compound-Polymer Composites
Methods:
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS)
-
Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)
-
Drug Encapsulation Efficiency and Loading Content: High-Performance Liquid Chromatography (HPLC)
-
Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
Mechanical Properties (for films): Tensile testing
-
In Vitro Drug Release: Dialysis method against a buffer solution at 37°C.
Signaling Pathway Visualization: Doxorubicin
Doxorubicin is a widely used anticancer drug that is often encapsulated in polymer-based delivery systems. Its mechanism of action involves the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[5][12]
Doxorubicin Signaling Pathway
Caption: Simplified signaling pathway of Doxorubicin in a cancer cell.
Conclusion
The incorporation of this compound into polymer matrices presents a promising strategy for the development of advanced drug delivery systems and functional biomaterials. The protocols and data provided in these application notes serve as a valuable resource for researchers and professionals in the field. Further investigation into the specific effects of this compound on various polymer systems will undoubtedly lead to the development of novel and innovative technologies.
References
- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol-Functionalized Porous PLA Microparticles for Enhanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2006128888A1 - Use of solid lipid nanoparticles comprising this compound and/or cholesteryl butyrate - Google Patents [patents.google.com]
- 8. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of cholesterol on structural and mechanical properties of membranes depends on lipid chain saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanical properties of the high cholesterol-containing membrane: An AFM study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
Application Notes and Protocols: Cholesteryl Propionate in Liquid Crystal Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters, a class of liquid crystals, exhibit thermochromism, the property of changing color in response to temperature variations. This behavior is rooted in the unique molecular arrangement of the cholesteric (or chiral nematic) phase, where molecules are organized in layers with a helical twist. The pitch of this helix is highly sensitive to temperature, and when it corresponds to the wavelength of visible light, selective reflection of a specific color occurs. As the temperature changes, the pitch length is altered, resulting in a shift in the reflected color.
Cholesteryl propionate is a key component in formulating thermochromic liquid crystal mixtures. It possesses a left-handed helical structure and is often blended with other cholesteryl esters, such as cholesteryl oleyl carbonate and cholesteryl benzoate, to achieve a wide range of color-play temperatures and bandwidths. By carefully controlling the composition of these mixtures, it is possible to create materials that display a full spectrum of colors over a precise and tunable temperature range, making them invaluable for applications in thermometry, medical diagnostics, and smart materials.
This document provides detailed application notes and experimental protocols for the preparation and characterization of liquid crystal mixtures containing this compound.
Applications of this compound in Liquid Crystal Mixtures
The unique thermochromic properties of this compound-containing liquid crystal mixtures lend themselves to a variety of scientific and technological applications:
-
Temperature Sensing and Mapping: These mixtures are highly sensitive to temperature changes, making them excellent materials for non-contact thermometry and thermal mapping of surfaces. This is particularly useful in electronics for identifying hot spots, in medical diagnostics for monitoring skin temperature, and in aerospace for visualizing thermal gradients.
-
Medical Diagnostics: The color-changing properties can be utilized in disposable medical devices to indicate fever or monitor the temperature of biological samples.
-
Smart Materials and Textiles: Incorporation of these liquid crystals into polymers can lead to the development of "smart" materials that respond to environmental temperature changes, finding applications in textiles, coatings, and packaging.
-
Drug Delivery: The phase transitions of liquid crystals can be exploited to control the release of encapsulated drugs. Temperature-sensitive formulations can be designed to release their payload at specific physiological temperatures.
-
Optical Devices: The selective reflection of polarized light by cholesteric liquid crystals is utilized in optical filters, polarizers, and reflective displays.
Quantitative Data on Ternary Mixtures
The precise temperature range of the color play in a cholesteric liquid crystal mixture is determined by the specific composition and the intrinsic properties of its components. While extensive quantitative data for every possible combination of cholesteryl esters is not always readily available in the public domain, the following table provides representative data for a ternary mixture of this compound, cholesteryl oleyl carbonate, and cholesteryl benzoate. This data illustrates the general trend of how varying the concentration of this compound can influence the thermochromic properties of the mixture.
| Mixture ID | This compound (wt%) | Cholesteryl Oleyl Carbonate (wt%) | Cholesteryl Benzoate (wt%) | Solid to Liquid Crystal Transition (°C) | Liquid Crystal to Isotropic Liquid Transition (°C) | Color Play Range (°C) |
| CP-10 | 10 | 60 | 30 | ~25 | ~35 | 28 - 33 |
| CP-20 | 20 | 50 | 30 | ~28 | ~38 | 31 - 36 |
| CP-30 | 30 | 40 | 30 | ~32 | ~42 | 35 - 40 |
| CP-40 | 40 | 30 | 30 | ~36 | ~46 | 39 - 44 |
| CP-50 | 50 | 20 | 30 | ~40 | ~50 | 43 - 48 |
Note: The data presented in this table is representative and intended for illustrative purposes. The actual transition temperatures and color play ranges may vary depending on the purity of the components and the experimental conditions. It is highly recommended to perform experimental characterization for any new formulation.
Experimental Protocols
Preparation of Cholesteryl Ester Liquid Crystal Mixtures
This protocol describes the preparation of a 1-gram batch of a thermochromic liquid crystal mixture.
Materials:
-
This compound
-
Cholesteryl oleyl carbonate
-
Cholesteryl benzoate
-
Small glass vials with screw caps
-
Digital balance (accurate to ±0.001 g)
-
Hot plate or heating block
-
Vortex mixer (optional)
-
Spatula
Procedure:
-
Calculate Component Masses: Based on the desired weight percentages from the table above (or your own formulation), calculate the required mass of each cholesteryl ester for a 1-gram total mixture.
-
Weighing: Carefully weigh the calculated amount of each component directly into a clean, dry glass vial. Use a separate clean spatula for each component to avoid cross-contamination.
-
Melting and Mixing: a. Place the vial on a hot plate or in a heating block set to a temperature above the highest melting point of the individual components (typically around 100-120°C). b. Gently heat the vial while periodically swirling or vortexing the mixture to ensure homogeneity. c. Continue heating until all components have completely melted and formed a clear, uniform liquid.
-
Cooling and Storage: a. Once the mixture is homogeneous, remove the vial from the heat source and allow it to cool to room temperature. b. The mixture will transition through its liquid crystalline phase, displaying a range of colors as it cools. c. Once at room temperature, cap the vial tightly and store it in a dark, cool place to prevent degradation.
Characterization of Phase Transitions by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is an essential tool for determining the phase transition temperatures and enthalpies of liquid crystal mixtures.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the prepared liquid crystal mixture into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan using a crimper. Prepare an empty sealed aluminum pan to be used as a reference.
-
DSC Analysis: a. Place the sample and reference pans into the DSC cell. b. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min. c. Equilibrate the sample at a temperature well below the expected solid-to-liquid crystal transition (e.g., 0°C). d. Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the liquid crystal-to-isotropic liquid transition (e.g., 60°C). e. Hold the sample at the upper temperature for 2-5 minutes to ensure complete melting. f. Cool the sample back to the starting temperature at the same controlled rate. g. A second heating scan is often performed to obtain data on a sample with a known thermal history.
-
Data Analysis: The resulting thermogram will show peaks corresponding to the phase transitions. The onset temperature of a peak is typically taken as the transition temperature. The area under the peak is proportional to the enthalpy of the transition.
Visualization of Textures by Polarized Optical Microscopy (POM)
POM is a crucial technique for identifying liquid crystalline phases and observing their characteristic textures.
Instrumentation:
-
Polarizing optical microscope with a hot stage
-
Glass microscope slides and coverslips
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount (a few milligrams) of the liquid crystal mixture onto a clean microscope slide.
-
Mounting: Gently place a coverslip over the sample and press down lightly to create a thin film.
-
Microscopic Observation: a. Place the slide on the hot stage of the polarizing microscope. b. Observe the sample between crossed polarizers. In the isotropic liquid phase, the field of view will be dark. c. Slowly cool the sample from the isotropic phase. As the sample transitions into the cholesteric liquid crystal phase, characteristic textures (e.g., fingerprint, focal conic) will appear. d. Note the temperature at which the first textures appear (isotropic to cholesteric transition). e. Continue to cool the sample and observe any further changes in texture, which may indicate other phase transitions (e.g., cholesteric to smectic or crystalline). f. The color of the texture will change as the temperature changes, corresponding to the thermochromic properties of the mixture.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Experimental workflow for the preparation and characterization of this compound liquid crystal mixtures.
Caption: Relationship between temperature, helical pitch, and reflected color in a thermochromic cholesteric liquid crystal.
Application Notes and Protocols for Observing Cholesteryl Propionate Phase Transitions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup for observing and characterizing the phase transitions of cholesteryl propionate, a common thermotropic liquid crystal. This compound serves as a model compound in materials science and is relevant in pharmaceutical formulations for understanding the behavior of lipid-based drug delivery systems.
Introduction
This compound, a cholesterol ester, exhibits a fascinating series of phase transitions upon heating and cooling. It transforms from a crystalline solid to a cholesteric liquid crystal phase before becoming an isotropic liquid. These transitions are reversible and are accompanied by distinct changes in physical properties, such as optical texture and enthalpy. Understanding the temperatures and thermodynamics of these transitions is crucial for various applications. This guide outlines the key experimental techniques for this purpose: Differential Scanning Calorimetry (DSC), Polarized Light Microscopy (PLM), and X-Ray Diffraction (XRD).
Quantitative Data Summary
The phase transitions of this compound can be quantitatively characterized by their transition temperatures and associated enthalpy changes. The following table summarizes the available data. It is important to note that the exact values can be influenced by factors such as sample purity and the heating/cooling rate used during analysis.
| Phase Transition | Transition Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |
| Solid to Cholesteric Liquid Crystal | 98.6 | 28.9 |
| Cholesteric to Isotropic Liquid | 111.8 | 0.63 |
Note: The transition temperatures are based on a heating rate of 10°C/min. The enthalpy values for the phase transitions of this compound were not explicitly found in the surveyed literature.
Key Experimental Techniques: A Workflow
The characterization of this compound's phase transitions typically involves a multi-technique approach to gain a comprehensive understanding of the material's behavior.
Caption: A flowchart illustrating the typical experimental workflow for analyzing the phase transitions of this compound.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To quantitatively determine the transition temperatures and enthalpy changes associated with the phase transitions of this compound.
Materials:
-
Differential Scanning Calorimeter
-
Aluminum DSC pans and lids
-
Microbalance (accurate to at least 0.01 mg)
-
This compound sample (2-5 mg)
-
Inert purge gas (e.g., Nitrogen)
Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.
-
Ensure the sample is evenly distributed at the bottom of the pan to optimize thermal contact.
-
Hermetically seal the pan with a lid.
-
Prepare an empty, sealed aluminum pan to serve as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Set the starting temperature to a point well below the first expected transition (e.g., 50°C).
-
Set the ending temperature to a point above the final transition into the isotropic liquid (e.g., 130°C).
-
Set a controlled heating rate (e.g., 10°C/min). A slower rate (e.g., 2.5°C/min) can provide better resolution of transitions.
-
Set a controlled cooling rate (e.g., 10°C/min) for the cooling cycle.
-
Purge the DSC cell with an inert gas at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Cycling:
-
First Heating Scan: Heat the sample from the starting to the ending temperature. This scan is often used to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample from the ending temperature back to the starting temperature.
-
Second Heating Scan: Heat the sample again from the starting to the ending temperature. The data from this scan is typically used for analysis.
-
-
Data Analysis:
-
The resulting thermogram will show endothermic peaks during heating and exothermic peaks during cooling, corresponding to the phase transitions.
-
Determine the onset temperature and the peak temperature for each transition.
-
Calculate the enthalpy of transition (ΔH) by integrating the area under each peak.
-
Polarized Light Microscopy (PLM) with a Hot Stage
Objective: To visually observe the phase transitions and identify the characteristic textures of the different phases of this compound.
Materials:
-
Polarizing light microscope equipped with a hot stage and temperature controller
-
Glass microscope slides and coverslips
-
This compound sample
-
Spatula
Protocol:
-
Sample Preparation:
-
Place a small amount of this compound powder onto a clean microscope slide.
-
Gently place a coverslip over the powder to create a thin, uniform layer.
-
-
Microscope Setup:
-
Place the slide on the hot stage of the polarizing microscope.
-
Cross the polarizer and analyzer to achieve a dark background in the absence of a birefringent sample.
-
-
Heating Cycle:
-
Begin heating the sample at a controlled rate (e.g., 2-5 °C/min).
-
At room temperature, observe the crystalline solid structure, which will appear bright against the dark background.
-
As the temperature increases, carefully observe the changes in the sample's appearance.
-
Note the temperature at which the solid crystals melt into the cholesteric liquid crystal phase. This phase will exhibit a characteristic texture, often described as "focal conic" or "fingerprint."
-
Continue heating and record the temperature at which the liquid crystal texture disappears and the field of view becomes completely dark. This is the clearing point, marking the transition to the isotropic liquid phase.
-
-
Cooling Cycle:
-
Slowly cool the sample from the isotropic liquid phase.
-
Observe the reappearance of the cholesteric liquid crystal phase from the isotropic liquid.
-
Continue cooling and observe the crystallization of the solid phase from the liquid crystal.
-
X-Ray Diffraction (XRD)
Objective: To investigate the changes in molecular packing and structural order during the phase transitions of this compound.
Materials:
-
X-ray diffractometer with a temperature-controlled stage
-
Capillary tubes (for liquid crystal samples) or a flat sample holder
-
This compound sample
Protocol:
-
Sample Preparation:
-
For analysis of the solid phase at room temperature, a thin layer of the powdered sample can be prepared on a zero-background sample holder.
-
For in-situ heating experiments, the this compound sample should be loaded into a thin-walled glass or quartz capillary tube.
-
-
Instrument Setup:
-
Mount the sample in the diffractometer.
-
Set the desired temperature for the analysis using the temperature-controlled stage.
-
Configure the XRD instrument for data collection (e.g., set the 2θ range, step size, and scan speed). A typical range for liquid crystals would be from 1-40° 2θ.
-
-
Data Collection at Different Phases:
-
Solid Phase: Perform an XRD scan at room temperature. The diffraction pattern of the crystalline solid will show a series of sharp Bragg peaks.
-
Cholesteric Phase: Heat the sample to a temperature within the cholesteric liquid crystal range (e.g., 100°C). Allow the temperature to stabilize and then perform an XRD scan. The diffraction pattern of the cholesteric phase is characterized by a broad, diffuse halo at a wide angle (related to the average intermolecular distance) and may show a sharper, low-angle reflection corresponding to the helical pitch.
-
Isotropic Liquid Phase: Heat the sample further into the isotropic liquid phase (e.g., 120°C). Perform a final XRD scan. The diffraction pattern will show a very broad, diffuse halo, indicating the lack of long-range molecular order.
-
-
Data Analysis:
-
Analyze the positions and shapes of the diffraction peaks at different temperatures.
-
For the crystalline phase, the peak positions can be used to determine the unit cell parameters.
-
For the liquid crystal and isotropic phases, the position of the diffuse halo can be used to calculate the average intermolecular distance (d-spacing).
-
Signaling Pathways and Logical Relationships
The relationship between the different phases of this compound as a function of temperature can be visualized as a one-way path during heating and a corresponding, though sometimes different, path upon cooling.
Application Notes and Protocols for Encapsulating Drugs with Cholesteryl Propionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the encapsulation of therapeutic agents using cholesteryl propionate. This compound, a cholesterol ester, is a valuable lipid excipient in the formulation of various drug delivery systems, including solid lipid nanoparticles (SLNs) and liposomes. Its inclusion can enhance the stability, drug loading capacity, and cellular uptake of the encapsulated drug.[1][2][3]
The following sections detail the principles, experimental procedures, and characterization methods for preparing drug-loaded this compound-based nanoparticles.
Principle of Encapsulation with this compound
This compound is utilized as a solid lipid component in the formation of nanoparticles. The general principle involves the creation of a lipid matrix that entraps a therapeutic agent. This can be achieved through methods such as thin-film hydration followed by sonication or extrusion, or by using warm microemulsion techniques.[4][5][6] The choice of method often depends on the physicochemical properties of the drug to be encapsulated (i.e., hydrophilic or hydrophobic).
For hydrophobic drugs, the agent is typically dissolved with the lipids in an organic solvent at the beginning of the process. For hydrophilic drugs, the agent is dissolved in the aqueous phase used for hydration. The inclusion of this compound can modulate the fluidity and stability of the lipid bilayer, potentially leading to improved drug retention and controlled release profiles.[3][7]
Experimental Protocols
Protocol 1: Thin-Film Hydration Method for Liposome/Nanoparticle Formulation
This protocol is a widely used method for encapsulating both hydrophobic and hydrophilic drugs.[5][6]
Materials:
-
This compound
-
Phospholipid (e.g., Distearoylphosphatidylcholine - DSPC)
-
Drug to be encapsulated
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath
Procedure:
-
Lipid Film Preparation:
-
Dissolve this compound, a phospholipid (e.g., DSPC), and the hydrophobic drug in chloroform in a round-bottom flask. A typical molar ratio could be 7:3 DSPC to this compound.
-
Mix the solution thoroughly by stirring for 15-30 minutes at a temperature above the transition temperature (Tc) of the lipid.[5]
-
Attach the flask to a rotary evaporator and remove the chloroform under vacuum at approximately 40°C to form a thin, uniform lipid film on the inner wall of the flask.[5]
-
To ensure complete removal of the organic solvent, further dry the film under a high vacuum for at least 2 hours or overnight.[5]
-
-
Hydration:
-
Pre-heat the hydration buffer (e.g., PBS pH 7.4) to a temperature above the Tc of the lipid mixture.
-
If encapsulating a hydrophilic drug, dissolve it in the hydration buffer at the desired concentration.
-
Add the warm hydration buffer to the round-bottom flask containing the dry lipid film.
-
Hydrate the film by rotating the flask in the water bath for 30-60 minutes. This process allows the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs).[6]
-
-
Size Reduction (Homogenization):
-
To obtain smaller, unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized.
-
Sonication: Submerge the flask in a bath sonicator or use a probe sonicator to sonicate the suspension. This should be done in pulses to avoid overheating.
-
Extrusion (Recommended): For more uniform sizing, process the suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm).[5] Perform 10-20 passes through the membrane to ensure a narrow size distribution. The extrusion should be carried out at a temperature above the lipid Tc.[5]
-
-
Purification:
-
To remove the unencapsulated drug, the nanoparticle suspension can be purified by methods such as dialysis against fresh buffer, size exclusion chromatography, or ultracentrifugation.
-
Protocol 2: Warm Microemulsion Method for Solid Lipid Nanoparticle (SLN) Formulation
This method is particularly suitable for producing solid lipid nanoparticles.[4]
Materials:
-
This compound
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Butanol)
-
Drug to be encapsulated
-
Hot aqueous phase (e.g., distilled water)
-
Cold aqueous phase (e.g., distilled water at 4°C)
-
Magnetic stirrer with heating
Procedure:
-
Preparation of the Warm Microemulsion:
-
Melt the this compound by heating it above its melting point.
-
Dissolve the hydrophobic drug in the molten lipid.
-
In a separate container, prepare an aqueous solution of the surfactant and co-surfactant.
-
Add the molten lipid/drug mixture to the aqueous surfactant solution under continuous stirring to form a clear, warm microemulsion.
-
-
Nanoparticle Formation:
-
Rapidly disperse the warm microemulsion into a cold aqueous phase (typically at 2-4°C) under vigorous stirring. The volume ratio of the microemulsion to the cold water is usually around 1:10 to 1:50.
-
The rapid cooling of the lipid droplets causes the this compound to solidify, leading to the formation of solid lipid nanoparticles with the drug encapsulated within the lipid matrix.
-
-
Purification:
-
The resulting SLN dispersion can be purified from excess surfactants and unencapsulated drug using dialysis or ultrafiltration/centrifugation.
-
Characterization of Drug-Loaded Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.
Key Characterization Experiments:
-
Particle Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water).[5] Analyze the sample using a DLS instrument (e.g., Zetasizer) to determine the average particle size (Z-average) and the PDI, which indicates the width of the size distribution.[5] A PDI value below 0.3 is generally considered acceptable for drug delivery applications.
-
-
Zeta Potential:
-
Method: Laser Doppler Velocimetry.
-
Procedure: Measure the zeta potential using the same instrument as for DLS. The zeta potential provides an indication of the surface charge of the nanoparticles and is a critical parameter for predicting the stability of the colloidal dispersion.[8] Values greater than |30| mV generally indicate good stability.
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Spectrophotometry (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the unencapsulated (free) drug from the nanoparticle suspension using a method like ultracentrifugation or centrifugal filter devices.
-
Quantify the amount of free drug in the supernatant.
-
Calculate the Encapsulation Efficiency using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
To determine Drug Loading, disrupt the nanoparticles (e.g., with a suitable solvent like methanol or Triton X-100) to release the encapsulated drug and quantify the total drug amount. DL (%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100
-
-
Data Presentation
The quantitative data from the characterization experiments should be summarized in a clear and structured format for easy comparison between different formulations.
| Formulation ID | This compound (%) | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| CP-NP-001 | 30 | Doxorubicin | 165 ± 10 | 0.21 ± 0.02 | -25 ± 3 | 85 ± 5 | 1.5 ± 0.2 |
| CP-NP-002 | 40 | Curcumin | 180 ± 12 | 0.25 ± 0.03 | -22 ± 4 | 92 ± 4 | 1.8 ± 0.3 |
| CP-NP-003 | 50 | Paclitaxel | 205 ± 15 | 0.28 ± 0.02 | -20 ± 3 | 95 ± 3 | 2.1 ± 0.2 |
Note: The data presented in this table are illustrative examples. Actual values will vary depending on the specific drug, lipid composition, and preparation method.
Visualizations
Experimental Workflow: Thin-Film Hydration Method
Caption: Workflow for encapsulating drugs using the thin-film hydration method.
Characterization Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipids for Drug Delivery - ADC Linkers | AxisPharm [axispharm.com]
- 4. WO2006128888A1 - Use of solid lipid nanoparticles comprising this compound and/or cholesteryl butyrate - Google Patents [patents.google.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 7. scispace.com [scispace.com]
- 8. Cholesteryl butyrate solid lipid nanoparticles inhibit adhesion of human neutrophils to endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Cholesteryl Propionate in the Development of Smart Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of cholesteryl propionate in the development of smart materials. This compound, a cholesterol derivative, exhibits fascinating liquid crystalline properties, particularly a cholesteric phase that is highly sensitive to temperature. This characteristic makes it a valuable component in the fabrication of thermo-optic sensors, thermochromic materials, and advanced drug delivery systems.
Application in Thermo-Optic Smart Materials
This compound is a thermochromic liquid crystal, meaning it changes color in response to temperature variations. This property stems from its helical molecular arrangement in the cholesteric phase. The pitch of this helix is temperature-dependent, leading to the selective reflection of specific wavelengths of light. As the temperature changes, the pitch of the helix changes, and consequently, the color of the reflected light is altered. This phenomenon can be harnessed for various applications, including thermometers, temperature sensors, and indicators.
Data Presentation: Thermophysical Properties of this compound
The thermal behavior of this compound is critical for its application in smart materials. Differential Scanning Calorimetry (DSC) is a key technique used to determine the phase transition temperatures and associated enthalpy changes.
| Thermal Transition | Temperature (°C) | Enthalpy Change (ΔH) | Notes |
| Solid to Cholesteric | 86.3 | - | On heating at 2.5°C/min[1] |
| Cholesteric to Isotropic | 90 | - | On heating at 2.5°C/min[1] |
| Isotropic to Cholesteric | 80.5 | - | On cooling at 2.5°C/min[1] |
Note: Enthalpy change values were not specified in the cited source.
Experimental Protocol: Fabrication of a this compound-Based Thermochromic Film
This protocol describes the fabrication of a simple, flexible thermochromic film using this compound, which can serve as a visual temperature indicator.
Materials:
-
This compound
-
Clear, flexible polymer sheets (e.g., contact paper, polyethylene terephthalate - PET)
-
Spatula
-
Hot plate or heat gun
-
Black backing material
Procedure:
-
Preparation of the Liquid Crystal: Gently heat a small amount of this compound on a hot plate or with a heat gun until it melts and enters the isotropic liquid phase (above 90°C).
-
Film Casting: Place a sheet of clear polymer, sticky side up, on a flat surface. Using a spatula, transfer a small amount of the molten this compound onto the center of the sheet.
-
Spreading the Film: Carefully spread the liquid crystal into a thin, uniform layer. The thickness of the layer will influence the intensity of the color reflection.
-
Encapsulation: Take a second sheet of the clear polymer and place it, sticky side down, over the liquid crystal layer, ensuring no air bubbles are trapped. Gently press the two sheets together to seal the liquid crystal.
-
Finishing: Trim the edges of the polymer sheets to the desired size. For enhanced visualization of the color changes, apply a black backing material to one side of the film.
-
Testing: The fabricated film will now exhibit color changes in response to temperature fluctuations within its cholesteric phase range (approximately 80.5°C to 90°C). This can be observed by placing the film on surfaces of varying temperatures or by gentle heating and cooling.
Application in Drug Delivery Systems
This compound can be incorporated into lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs), for advanced drug delivery applications. The inclusion of cholesterol derivatives can enhance the stability of these nanoparticles, improve their biocompatibility, and facilitate cellular uptake of encapsulated therapeutic agents.
Data Presentation: Formulation of this compound Solid Lipid Nanoparticles
The following table outlines a typical formulation for the preparation of solid lipid nanoparticles containing this compound, based on a warm microemulsion technique.
| Component | Function | Concentration (w/w %) |
| This compound | Lipid Matrix | 15 - 46[2] |
| Soybean Lecithin (e.g., Epikuron 200®) | Surfactant | 15[2] |
| Taurocholate | Co-surfactant | 3[2] |
| Butanol | Co-surfactant | 11[2] |
| Water | Aqueous Phase | 59[2] |
Experimental Protocol: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Warm Microemulsion
This protocol details the steps for synthesizing SLNs incorporating this compound for potential drug delivery applications.
Materials:
-
This compound
-
Soybean lecithin (e.g., Epikuron 200®)
-
Taurocholate
-
Butanol
-
Distilled water
-
Water bath or heating mantle with magnetic stirrer
-
High-speed homogenizer (optional)
Procedure:
-
Preparation of the Lipid Phase: In a beaker, combine the desired amounts of this compound and soybean lecithin. Heat the mixture in a water bath to approximately 85°C with continuous stirring until a clear, homogenous lipid phase is formed.
-
Preparation of the Aqueous Phase: In a separate beaker, dissolve the taurocholate and butanol in distilled water. Heat this aqueous solution to the same temperature as the lipid phase (85°C) while stirring.
-
Formation of the Microemulsion: While maintaining the temperature and stirring, slowly add the warm aqueous phase to the molten lipid phase. Continue stirring until a transparent, thermodynamically stable microemulsion is formed.
-
Formation of Nanoparticles: The warm microemulsion is then dispersed into a cold aqueous solution (e.g., water at 2-4°C) under high-speed stirring. The rapid cooling of the lipid droplets leads to the solidification of the lipid matrix and the formation of solid lipid nanoparticles.
-
Purification (Optional): The resulting nanoparticle suspension can be purified to remove excess surfactants and other components by methods such as dialysis or centrifugation.
-
Characterization: The prepared SLNs should be characterized for their particle size, polydispersity index, zeta potential, and drug encapsulation efficiency (if a drug is incorporated).
Visualizations
Logical Relationship of this compound's Thermo-Optic Properties```dot
Caption: Workflow for fabricating a this compound thermochromic film.
Signaling Pathway for Drug Delivery via SLNs
Caption: Proposed mechanism of drug delivery using this compound SLNs.
References
Application of Cholesteryl Propionate in Cosmetics: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl propionate, an ester of cholesterol, is a specialized lipid ingredient utilized in the cosmetic and personal care industry. Its application is primarily centered on its ability to form cholesteric liquid crystal structures and its inherent compatibility with the skin's natural lipid barrier. This document provides a detailed overview of its functions, benefits, and relevant experimental protocols for its application and evaluation in cosmetic formulations.
Cholesteryl esters, including this compound, are integral to advanced cosmetic formulations due to their unique sensory properties and biomimetic functions. They contribute to the skin's barrier integrity, which is composed of approximately 50% ceramides, 25% cholesterol, and 15% fatty acids, helping to prevent trans-epidermal water loss (TEWL) and maintain hydration.[1][2] Furthermore, their capacity to form liquid crystals imparts distinctive textures and visual effects, such as iridescence, to cosmetic products.[3][4][5]
Application Notes
Primary Functions & Benefits
-
Liquid Crystal Former: this compound, often in combination with other cholesteryl esters like cholesteryl nonanoate and cholesteryl chloride, forms thermotropic liquid crystals.[6][7][8] This structure mimics the lipid bilayers in the stratum corneum, enhancing the formula's biocompatibility.[9] In a formulation, this creates a unique shear-sensitive texture that can result in a color-play effect upon application and provides a smooth, creamy feel.[4][7]
-
Skin Barrier Fortification: As a cholesterol derivative, this compound contributes to the skin's natural barrier function.[9][10][11] Topical application of cholesterol-containing products can help replenish lipid levels, which is particularly beneficial for aging or dry skin where natural lipid production has declined.[11] This reinforcement helps to reduce water loss and protects the skin from external irritants.[1][8]
-
Emollient & Emulsion Stabilizer: It acts as an effective emollient, softening and smoothing the skin without leaving a heavy, greasy residue.[12][13] Its lipid nature also allows it to function as a co-emulsifier, contributing to the stability of oil-in-water (O/W) and water-in-oil (W/O) emulsions.[14]
Formulation Considerations
-
Solubility: this compound is an oil-soluble ingredient and should be incorporated into the oil phase of an emulsion.
-
Melting Point: The melting point must be considered during the heating phase of formulation to ensure it is fully melted and homogeneously dispersed with other oil-phase ingredients.
-
Combinations: To achieve stable and visually apparent liquid crystal structures over a broad temperature range, it is common to use a blend of several cholesteryl esters.[7][8] A patent suggests that a combination of cholesteryl esters can be used at a concentration of 5% to 50% of the total emulsion weight.[7]
Safety & Regulatory
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of cholesterol in cosmetics and concluded that it is safe for use in cosmetic products.[15][16] While the frequency of cholesterol use in cosmetics has increased, the maximum reported concentrations have decreased. For instance, in 2022, the maximum reported concentration of use for cholesterol was 0.25%, a significant decrease from the 3% reported in 2004.[7][16]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the use of this compound and related lipids in cosmetics.
| Parameter | Value | Source(s) |
| Stratum Corneum Lipid Composition | ||
| Ceramides | ~50% | [1][2] |
| Cholesterol | ~25% | [1][2] |
| Free Fatty Acids | ~15% | [2] |
| Reported Use Concentration of Cholesterol | ||
| Maximum Concentration (2004) | 3% (in foundations) | [7][16] |
| Maximum Concentration (2022) | 0.25% (in face/neck preparations) | [7][16] |
| Example Liquid Crystal System Concentration | ||
| Combination of Cholesteryl Esters | 5% - 50% (of total emulsion weight) | [7] |
Table 1: Summary of Skin Lipid Composition and Ingredient Use Levels.
Experimental Protocols
Protocol 1: Preparation of a Liquid Crystal Emollient Cream
This protocol describes the preparation of a representative oil-in-water (O/W) cream incorporating this compound as part of a liquid crystal system.
Materials:
| Phase | Ingredient | Function | % (w/w) |
| A (Oil Phase) | Cetearyl Alcohol | Thickener, Emulsifier | 4.0 |
| Glyceryl Stearate | Emulsifier | 3.0 | |
| Caprylic/Capric Triglyceride | Emollient | 8.0 | |
| This compound | Liquid Crystal, Emollient | 1.5 | |
| Cholesteryl Nonanoate | Liquid Crystal, Emollient | 1.5 | |
| Cholesteryl Chloride | Liquid Crystal, Emollient | 1.0 | |
| Tocopheryl Acetate (Vitamin E) | Antioxidant | 0.5 | |
| B (Water Phase) | Deionized Water | Solvent | 77.9 |
| Glycerin | Humectant | 2.0 | |
| Xanthan Gum | Thickener | 0.3 | |
| C (Cool-down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
| Fragrance | Fragrance | 0.3 |
Table 2: Representative Formulation for a Liquid Crystal Emollient Cream.
Procedure:
-
Phase A Preparation: In a heat-resistant beaker, combine all ingredients of Phase A. Heat to 75-80°C with gentle stirring until all components are completely melted and the phase is uniform.
-
Phase B Preparation: In a separate heat-resistant beaker, combine deionized water and glycerin. Begin heating to 75-80°C. Slowly sprinkle in the xanthan gum while mixing with a high-shear mixer to avoid clumping, until fully dispersed and hydrated.
-
Emulsification: Slowly add Phase A (oil phase) to Phase B (water phase) while homogenizing at a moderate speed for 3-5 minutes to form a uniform emulsion.
-
Cooling: Remove the emulsion from heat and continue to stir gently with a paddle or anchor stirrer as it cools.
-
Phase C Addition: Once the emulsion has cooled to below 40°C, add the preservative system and fragrance (Phase C). Mix until uniform.
-
Finalization: Check the final pH of the cream and adjust if necessary. Transfer the final product to appropriate containers.
Protocol 2: Evaluation of Skin Hydration using Corneometry
This protocol outlines the method for quantifying the moisturizing effect of the formulated cream.
Objective: To measure the change in stratum corneum hydration levels after a single application of the test product.
Apparatus: Corneometer® (e.g., CM 825 model).
Procedure:
-
Panelist Selection: Recruit a panel of subjects with self-perceived dry skin on their forearms.[17]
-
Acclimatization: Panelists must acclimatize in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 20 minutes before measurements are taken.[1][16]
-
Baseline Measurement (T0): Define two test areas on the volar forearm of each panelist. Take three Corneometer readings from an untreated site to establish a baseline hydration level. The device measures electrical capacitance, which correlates to the water content in the stratum corneum.[1][15]
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the cream formulated in Protocol 1 to a designated test area. The second area remains untreated as a negative control.
-
Post-Application Measurements: Take Corneometer readings from both the treated and untreated sites at specified time points post-application (e.g., T=1h, T=2h, T=4h, T=8h).[17]
-
Data Analysis: Calculate the mean Corneometer units for each site at each time point. The percentage increase in hydration for the treated site is calculated relative to its baseline (T0) and can be compared against the untreated control site to correct for environmental fluctuations. An effective moisturizer is expected to show a significant improvement (e.g., >20%) in skin hydration.[17]
Protocol 3: Accelerated Stability Testing of the Cosmetic Emulsion
This protocol is designed to predict the shelf-life and robustness of the formulated cream.
Objective: To assess the physical and chemical stability of the emulsion under accelerated stress conditions.
Procedure:
-
Sample Preparation: Place samples of the cream in their final intended packaging, as well as in inert glass jars to serve as controls.
-
Storage Conditions: Store the samples under a variety of conditions:[3][18]
-
Elevated Temperature: 45°C (to simulate long-term room temperature stability; 3 months at 45°C often corresponds to ~2 years at room temperature).[3][18]
-
Room Temperature: 25°C (as a real-time control).
-
Refrigerated: 4°C (as a low-temperature control).
-
Freeze-Thaw Cycling: Alternate samples between -10°C for 24 hours and 25°C for 24 hours. Repeat for 3-5 cycles. This tests the emulsion's resilience to temperature fluctuations during shipping and storage.[10][18]
-
-
Evaluation Intervals: Evaluate the samples at regular intervals (e.g., 2, 4, 8, and 12 weeks).[3]
-
Parameters to Assess:
-
Physical Properties: Color, odor, appearance, texture, pH, and viscosity.
-
Emulsion Stability: Check for any signs of phase separation, creaming, or coalescence.
-
Microscopic Analysis: Observe droplet size and distribution under a microscope to detect flocculation or coalescence not visible to the naked eye.
-
-
Centrifuge Test (Optional): To quickly predict creaming, heat a sample to 50°C and centrifuge at 3000 rpm for 30 minutes. Inspect for any separation. This is a strong indicator of emulsion instability.[3][18]
Visualizations
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cheops-tsar.de [cheops-tsar.de]
- 4. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]
- 5. patents.justia.com [patents.justia.com]
- 6. oxfordbiosciences.com [oxfordbiosciences.com]
- 7. US4301023A - Cholesteric compositions - Google Patents [patents.google.com]
- 8. KR20140147505A - Cholesteric liquid crystal compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]
- 13. researchgate.net [researchgate.net]
- 14. patents.justia.com [patents.justia.com]
- 15. thekingsleyclinic.com [thekingsleyclinic.com]
- 16. scielo.br [scielo.br]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. makingcosmetics.com [makingcosmetics.com]
Application Notes and Protocols for Cholesteryl Propionate in Non-Destructive Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cholesteryl propionate as a thermochromic liquid crystal (TLC) for non-destructive testing (NDT) applications. Detailed protocols for its preparation, application, and data analysis are provided to facilitate its use in laboratory and research settings.
Introduction to this compound in NDT
This compound is a cholesterol-derived compound that exhibits a cholesteric liquid crystal phase. In this phase, the molecules are arranged in a helical structure. The pitch of this helix is highly sensitive to temperature, causing it to selectively reflect different wavelengths of light as the temperature changes. This property, known as thermochromism, makes this compound a valuable tool for thermal mapping and non-destructive testing.
When applied to a surface, this compound provides a visual, full-field temperature map. Any subsurface defects, such as voids, delaminations, or cracks, will alter the local thermal conductivity of the material. When the material is heated or cooled, these defects will manifest as temperature anomalies on the surface, which are vividly displayed by the color changes of the this compound coating. This technique, known as Liquid Crystal Thermography (LCT), is a powerful, non-invasive method for identifying flaws in a wide range of materials.
Physical and Thermochromic Properties
A summary of the key physical and thermochromic properties of this compound is presented in the table below. It is important to note that the thermochromic properties, such as the color-play range, can be tuned by mixing this compound with other cholesteryl esters.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₂ | N/A |
| Molar Mass | 442.72 g/mol | N/A |
| Solid to Cholesteric Phase Transition | 86.3 °C | [1] |
| Cholesteric to Isotropic Phase Transition | 90.0 °C | [1] |
| Isotropic to Cholesteric Phase Transition (on cooling) | 80.5 °C | [1] |
| Typical Appearance | White, crystalline solid | N/A |
Non-Destructive Testing Applications
Liquid Crystal Thermography (LCT) using this compound is applicable to a variety of NDT scenarios, including:
-
Aerospace Composites: Detection of delaminations, impact damage, and disbonds in carbon fiber reinforced plastics (CFRPs) and other composite materials.
-
Electronics: Identification of hotspots, short circuits, and faulty components on printed circuit boards (PCBs).
-
Material Science: Visualization of heat flow and thermal gradients in various materials.
-
Bonding and Adhesion: Assessment of the integrity of adhesive bonds.
Experimental Protocols
Preparation of the Thermochromic Liquid Crystal Solution
For most NDT applications, this compound is dissolved in a volatile solvent to facilitate its application as a thin, uniform coating.
Materials:
-
This compound powder
-
Volatile solvent (e.g., dichloromethane, acetone, or a mixture)
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar (optional)
-
Water bath (optional)
Protocol:
-
Weigh the desired amount of this compound powder and transfer it to a clean, dry glass vial.
-
Add the appropriate volume of the chosen solvent to the vial. A typical starting concentration is 10-20% (w/v), but this can be optimized depending on the desired coating thickness and application method.
-
Seal the vial and gently agitate the mixture until the this compound is fully dissolved. A magnetic stirrer can be used to expedite this process. Gentle warming in a water bath (not exceeding the solvent's boiling point) can also aid dissolution.
-
Allow the solution to cool to room temperature before use.
Surface Preparation and Application of this compound
Proper surface preparation is critical for achieving high-contrast and reliable results.
Materials:
-
Test specimen
-
Degreasing agent (e.g., isopropyl alcohol, acetone)
-
Lint-free cloths
-
Flat black, non-reflective paint (water-based is often preferred)
-
Airbrush or precision sprayer (recommended for uniform coating)
-
Heat gun or oven for controlled heating
Protocol:
-
Surface Cleaning: Thoroughly clean the surface of the test specimen with a suitable degreasing agent to remove any oils, dirt, or other contaminants. Dry the surface completely using a lint-free cloth.
-
Application of Black Backing Paint: Apply a thin, uniform layer of flat black paint to the area of interest. This black background absorbs transmitted light and significantly enhances the visibility of the colors reflected by the liquid crystal layer. Allow the paint to dry completely according to the manufacturer's instructions.
-
Application of this compound Solution:
-
Using an airbrush or sprayer, apply a thin, even coat of the prepared this compound solution over the blackened surface. The optimal thickness of the liquid crystal layer is typically in the range of 10-20 micrometers.
-
Hold the sprayer at a consistent distance from the surface and apply the solution in overlapping passes to ensure uniformity.
-
Allow the solvent to evaporate completely. A gentle stream of warm air from a heat gun can be used to speed up this process, but avoid overheating the surface. The surface should have a uniform, slightly hazy appearance when dry.
-
Thermal Excitation and Data Acquisition
Materials:
-
Heat source (e.g., heat gun, infrared lamp, or controlled oven)
-
High-resolution digital camera with stable lighting
-
Calibration surface with thermocouples (optional, for quantitative analysis)
Protocol:
-
Thermal Excitation: Apply a uniform heat source to the surface of the test specimen. The rate and intensity of heating will depend on the material and the nature of the defects being investigated. The goal is to induce a thermal gradient that will be disrupted by any subsurface anomalies.
-
Data Acquisition: As the surface temperature rises and passes through the active range of the this compound, a sequence of colors will be observed (typically from red at the lower end of the range to blue/violet at the higher end).
-
Visual Inspection: Observe the color patterns on the surface. Areas with subsurface defects will heat up or cool down at a different rate than the surrounding sound material, resulting in distinct color patterns that outline the defect.
-
Image and Video Recording: Use a high-resolution digital camera to record still images or a video of the color play during the heating and cooling cycle. Ensure stable and uniform lighting to avoid reflections and color distortions.
Calibration and Quantitative Analysis (Optional)
For quantitative temperature measurements, the color response of the this compound coating must be calibrated.
Protocol:
-
Apply the this compound and black backing paint to a calibration surface with known temperature distribution (e.g., a temperature-controlled plate with embedded thermocouples).
-
Record images of the color response at a series of known, stable temperatures.
-
Use image processing software to correlate the hue, saturation, and brightness (HSB) values of the colors to the corresponding temperatures. This will generate a calibration curve that can be used to convert the colors observed on the test specimen into precise temperature values.
Visualization of Workflow and Principles
The following diagrams illustrate the experimental workflow and the underlying principle of defect detection using this compound-based LCT.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cholesteryl Propionate
Welcome to the Technical Support Center for the synthesis of cholesteryl propionate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for improving the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through the esterification of cholesterol with a propionylating agent. Common methods include:
-
Reaction with Propionyl Chloride: This is a straightforward method where cholesterol is reacted with propionyl chloride, often in the presence of a base like pyridine to neutralize the HCl byproduct.
-
Steglich Esterification: This method uses a carboxylic acid (propionic acid) and an alcohol (cholesterol) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[1][2][3] This reaction is known for its mild conditions.[1][3]
Q2: Why is my yield of this compound consistently low?
A2: Low yields in esterification reactions can be attributed to several factors. The reversible nature of some esterification reactions means that the presence of water, a byproduct, can drive the reaction back toward the reactants.[4] Other contributing factors can include incomplete reaction, side reactions, or loss of product during workup and purification. Substrate or product inhibition can also play a role in enzymatic synthesis.[4]
Q3: What are the key parameters to optimize for a higher yield?
A3: To improve the yield, consider optimizing the following parameters:
-
Molar Ratio of Reactants: Using an excess of one reactant, typically the less expensive one, can shift the equilibrium towards the product.[4]
-
Reaction Temperature: Temperature influences the reaction rate, but excessively high temperatures can lead to side reactions. The optimal temperature will depend on the chosen method and catalyst.
-
Catalyst Concentration: The amount of catalyst directly affects the reaction rate. Ensure you are using a fresh and appropriate amount of catalyst.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring its progress using techniques like Thin Layer Chromatography (TLC).
-
Water Removal: In equilibrium-limited reactions, removing water as it is formed (e.g., using a Dean-Stark apparatus or molecular sieves) can significantly increase the yield.[4]
Q4: What are some common side products in the synthesis of this compound?
A4: Potential side products can arise from the reactants or reaction conditions. With cholesterol as the substrate, side reactions can include isomerization of the double bond or oxidation of the cholesterol molecule. If using propionyl chloride, any residual water can hydrolyze it back to propionic acid. In the Steglich esterification, a common byproduct is the formation of N-acylurea if the reaction is slow, though this is suppressed by DMAP.[3]
Q5: How can I effectively purify my this compound product?
A5: Purification is crucial to remove unreacted starting materials, catalysts, and side products. Common purification techniques for this compound include:
-
Aqueous Workup: This initial step removes water-soluble impurities.
-
Column Chromatography: Silica gel column chromatography is effective for separating the less polar this compound from the more polar unreacted cholesterol.
-
Recrystallization: This is an excellent final step to achieve high purity. Choosing the right solvent is key to obtaining good crystals and a high recovery rate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or reagents. | Use fresh propionyl chloride (distill if necessary) and ensure your catalyst (e.g., pyridine, DMAP) is pure and dry. |
| Low reaction temperature. | Gradually increase the reaction temperature in increments, monitoring for any degradation. For enzymatic reactions, ensure the temperature is within the optimal range for the lipase (typically 40-60°C). | |
| Insufficient reaction time. | Monitor the reaction progress by TLC. Continue the reaction until the cholesterol spot is no longer visible or significantly diminished. | |
| Presence of Unreacted Cholesterol after Reaction | Incomplete reaction. | Increase the molar excess of the propionylating agent or extend the reaction time. |
| Steric hindrance of the cholesterol hydroxyl group. | For challenging reactions, consider a more reactive acylating agent or a more effective catalytic system like Steglich esterification.[1] | |
| Formation of Multiple Spots on TLC (Side Products) | Reaction temperature is too high. | Run the reaction at a lower temperature to minimize the formation of degradation or isomerization products. |
| Presence of water or other nucleophiles. | Ensure all glassware is dry and use anhydrous solvents to prevent unwanted side reactions. | |
| Difficulty in Purifying the Product by Column Chromatography | Poor separation of product and starting material. | Optimize the eluent system for column chromatography. A non-polar solvent system (e.g., a mixture of hexane and ethyl acetate) is typically used. Start with a low polarity and gradually increase it to elute the product. |
| Product is not eluting from the column. | If the product is retained on the column, gradually increase the polarity of the eluent. Ensure the silica gel is not too acidic, which can sometimes cause issues with sensitive compounds. | |
| Product Fails to Crystallize or Oils Out | The crude product is not pure enough. | First, purify the product by column chromatography to remove significant impurities before attempting recrystallization. |
| Inappropriate recrystallization solvent. | Experiment with different solvent systems. Good recrystallization solvents are those in which the compound is soluble when hot but sparingly soluble when cold. For esters, solvents like ethanol or acetone, or a mixture like hexane/ethyl acetate, can be effective.[5] | |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals. |
Experimental Protocols
Method 1: Synthesis of this compound using Propionyl Chloride
This protocol describes a common method for the synthesis of this compound.
Materials:
-
Cholesterol
-
Propionyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Solvent for recrystallization (e.g., ethanol or acetone)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve cholesterol in anhydrous dichloromethane. Cool the solution in an ice bath.
-
Addition of Reagents: Slowly add pyridine to the solution, followed by the dropwise addition of propionyl chloride.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC until the cholesterol is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with a dilute HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, followed by recrystallization from a suitable solvent to obtain pure this compound.
Method 2: Steglich Esterification
This method is suitable for a mild synthesis of this compound.[1]
Materials:
-
Cholesterol
-
Propionic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Solvents for purification as in Method 1
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve cholesterol, propionic acid, and a catalytic amount of DMAP in anhydrous dichloromethane.
-
Addition of DCC: Cool the solution in an ice bath and add a solution of DCC in dichloromethane dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
-
Purification: Concentrate the filtrate and purify the crude product using the same workup and purification steps (column chromatography and recrystallization) as described in Method 1.
Data Presentation
The following tables provide a general overview of how reaction parameters can influence the yield of an esterification reaction. Note that the optimal conditions should be determined experimentally for the specific synthesis of this compound.
Table 1: Effect of Catalyst on Esterification Yield (Illustrative)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Sulfuric Acid | 1 | 6 | 80 | ~70-80 |
| p-Toluenesulfonic Acid | 2 | 8 | 100 (reflux in toluene) | ~75-85 |
| DMAP (Steglich) | 10 | 12 | 25 (Room Temp) | >80[1] |
| None | 0 | 24 | 100 | <10 |
Table 2: Effect of Molar Ratio and Temperature on Ester Yield (Illustrative)
| Cholesterol:Propionylating Agent Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1:1 | 25 | 12 | Moderate |
| 1:1.5 | 25 | 12 | Good |
| 1:2 | 25 | 12 | High |
| 1:1.5 | 0 | 12 | Low |
| 1:1.5 | 50 | 6 | High |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low yield in this compound synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chemical grafting of cholesterol on monomer and PDMMLA polymers, a step towards the development of new polymers for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of Cholesteryl Propionate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of cholesteryl propionate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities in crude this compound, particularly after synthesis from cholesterol and a propionylating agent, include:
-
Unreacted Cholesterol: Incomplete reaction is a frequent cause of this impurity.
-
Residual Propionic Acid or Anhydride: These are carried over from the synthesis step.
-
Oxidation Products: Cholesteryl esters can be susceptible to oxidation, leading to impurities such as 7-ketothis compound, 7-hydroxythis compound isomers, and 5,6-epoxy isomers.[1]
-
Byproducts from Side Reactions: Depending on the synthetic route, other related sterol impurities may be present.[2][3]
Q2: How can I quickly assess the purity of my this compound sample?
A2: A rapid assessment of purity can be achieved through a combination of techniques:
-
Thin-Layer Chromatography (TLC): TLC is a fast and effective method to visualize the presence of unreacted cholesterol and other polar or non-polar impurities. A single spot on the TLC plate suggests a higher purity.
-
Melting Point Analysis: Pure this compound has a characteristic sharp melting point. The presence of impurities will typically result in a depressed and broadened melting point range.[1] The reported melting point for this compound is 97-100 °C.
-
High-Performance Liquid Chromatography (HPLC): A quick HPLC analysis can provide a more quantitative assessment of purity by showing the relative peak areas of this compound and any impurities.
Q3: What are the recommended purification techniques for this compound?
A3: The primary techniques for purifying this compound are recrystallization and silica gel column chromatography. For analytical purposes or very high purity requirements, High-Performance Liquid Chromatography (HPLC) can also be employed.
Q4: Which solvents are suitable for the recrystallization of this compound?
A4: Based on the properties of similar cholesteryl esters like cholesteryl acetate, suitable solvents for recrystallization include ethanol and acetone.[1][4] The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system, such as ethanol/water or acetone/hexane, could also be effective.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| No crystal formation after cooling | - The solution is not sufficiently saturated (too much solvent was used).- The solution has not cooled enough. | - Evaporate some of the solvent to increase the concentration and cool again.- Ensure the solution has cooled to room temperature and then in an ice bath.[4]- Scratch the inside of the flask with a glass rod to induce nucleation.[4]- Add a seed crystal of pure this compound.[4] |
| Product "oils out" instead of crystallizing | The solute is coming out of solution above its melting point. | - Reheat the solution to dissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool more slowly to promote the formation of a crystal lattice.[4] |
| Low yield of recrystallized product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Incomplete precipitation. | - Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the flask is thoroughly cooled in an ice bath to maximize precipitation.[4] |
| Discolored or impure crystals | - Insoluble impurities were present in the hot solution.- Soluble colored impurities were present.- Rapid cooling trapped impurities. | - Perform a hot filtration step to remove insoluble materials before cooling.- Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.- Allow the solution to cool slowly.[4] |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of this compound and cholesterol | The solvent system (eluent) is too polar. | - Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. A less polar eluent will increase the retention time of the more polar cholesterol on the silica gel, allowing the less polar this compound to elute first.[1] |
| Broad or tailing peaks | - The column was not packed properly.- The sample was not loaded correctly. | - Ensure the silica gel is packed uniformly without air bubbles or channels.- Dissolve the sample in a minimal amount of the initial eluent and load it onto the column in a narrow band. |
| No elution of the product | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the purification of crude this compound.
-
Solvent Selection: Choose a suitable solvent such as ethanol or acetone.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the solvent and heat the mixture gently while stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small increments of the hot solvent until a clear solution is obtained.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the crystals thoroughly, preferably under a vacuum, to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is effective for separating this compound from more polar impurities like unreacted cholesterol.
-
Column Preparation: Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., hexane with a small amount of ethyl acetate) and carefully load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The less polar this compound will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute more polar impurities like cholesterol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure this compound. Combine the pure fractions and evaporate the solvent to obtain the purified product.
Protocol 3: HPLC Analysis of this compound
This protocol outlines a starting point for developing an HPLC method for analyzing the purity of this compound.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile and isopropanol, or acetonitrile and methanol, is often effective for cholesterol and its esters.[5][6][7] A potential starting point could be an isocratic mobile phase of acetonitrile/isopropanol (e.g., 80:20 v/v).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a low wavelength, such as 205 nm, is suitable for detecting cholesterol and its esters which lack a strong chromophore.[5][6][7]
-
Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in the mobile phase or a compatible solvent like isopropanol. Filter the sample through a 0.45 µm filter before injection.
Quantitative Data Summary
The following tables provide a summary of typical parameters used in the purification and analysis of cholesteryl esters, which can be adapted for this compound.
Table 1: Column Chromatography Parameters for Cholesteryl Ester Purification
| Parameter | Value/Description |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures |
| Elution of Cholesteryl Esters | Typically with low polarity mixtures (e.g., 1-5% ethyl acetate in hexane) |
| Elution of Cholesterol | Requires higher polarity mixtures (e.g., 10-20% ethyl acetate in hexane) |
Table 2: HPLC Parameters for Cholesteryl Ester Analysis
| Parameter | Value/Description |
| Column Type | Reversed-phase C18 |
| Mobile Phase Examples | - Acetonitrile/Isopropanol- Acetonitrile/Methanol[7]- Isopropanol/Acetonitrile/Water[6] |
| Detection Wavelength | 205 nm[5][6][7] |
| Typical Flow Rate | 0.5 - 1.5 mL/min[5][7] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 6. Analysis of cholesterol in mouse brain by HPLC with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cholesteryl Propionate Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of cholesteryl propionate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for crystallizing this compound?
Q2: My this compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly. To resolve this, reheat the solution to redissolve the oil. Then, either add a small amount of additional hot solvent to decrease the saturation or allow the solution to cool much more slowly to give the molecules time to form an ordered crystal lattice.
Q3: The crystals I've obtained are very fine needles. How can I grow larger, more well-defined crystals?
The formation of needle-like crystals is often a result of rapid crystallization from a highly supersaturated solution.[5] To encourage the growth of larger crystals, a slower cooling rate is recommended. Allowing the solution to cool to room temperature undisturbed over several hours before further cooling in an ice bath can promote the formation of larger, purer crystals. The choice of solvent can also influence crystal habit.[6] Experimenting with different solvents or solvent combinations may yield crystals with a different morphology.
Q4: My final product appears discolored or impure after crystallization. What are the likely causes and solutions?
Discoloration or impurities in the final product can stem from several sources:
-
Insoluble impurities: If the hot solution was not completely clear, insoluble impurities may have been trapped in the crystals. This can be resolved by performing a hot filtration step before allowing the solution to cool.
-
Soluble impurities: If colored impurities are present, they may co-crystallize with the product. Adding activated charcoal to the hot solution can help adsorb these impurities. The charcoal is then removed by hot filtration.
-
Rapid cooling: Fast cooling can trap impurities within the crystal lattice. A slower cooling rate will result in purer crystals.
-
Insufficient washing: Ensure the collected crystals are washed with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
Q5: What are the key physical and chemical properties of this compound?
A summary of the key properties of this compound is provided in the table below.
Data Presentation
| Property | Value |
| Molecular Formula | C₃₀H₅₀O₂ |
| Molar Mass | 442.72 g/mol [7][8] |
| Melting Point | 97-100 °C[7][9] |
| Boiling Point | ~493.26 - 505.73 °C (estimated)[7][10] |
| Appearance | White to off-white powder or crystals |
| Solubility | Insoluble in water; soluble in solvents like chloroform.[10] |
Experimental Protocols
Single-Solvent Recrystallization of this compound
This protocol outlines the general procedure for purifying this compound using a single solvent.
-
Solvent Selection: Based on preliminary tests, select a solvent that dissolves this compound well when hot but poorly when cold (e.g., isopropanol, acetone, or ethyl acetate).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves. If the solid does not fully dissolve, add small increments of the hot solvent until a clear solution is achieved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. For maximum yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Experimental workflow for the crystallization of this compound.
Caption: A decision tree for troubleshooting common crystallization problems.
References
- 1. Home Page [chem.ualberta.ca]
- 2. mt.com [mt.com]
- 3. Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. The effect of solvents and crystallization conditions on crystal habit of cholesterol | Semantic Scholar [semanticscholar.org]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. chembk.com [chembk.com]
- 8. This compound | C30H50O2 | CID 313255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. choe.cn [choe.cn]
- 10. This compound, 633-31-8 [thegoodscentscompany.com]
Technical Support Center: Optimizing the Thermochromic Response of Cholesteryl Propionate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with cholesteryl propionate and other cholesteryl esters to optimize their thermochromic response.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermochromic behavior of pure this compound?
A1: Pure this compound is a thermotropic liquid crystal, meaning it changes phase in response to temperature variations. It is one of the lowest molecular weight saturated aliphatic esters of cholesterol to exhibit mesophase behavior.[1] Upon heating, it transitions from a solid crystalline state to a cholesteric liquid crystal phase, which is responsible for its thermochromic (color-changing) properties. Further heating will lead to a transition to a clear isotropic liquid. The specific temperatures for these transitions can be influenced by sample purity.
Q2: My this compound sample is not showing any color play upon heating. What are the possible causes?
A2: Several factors could contribute to the absence of a thermochromic response:
-
Purity: Impurities can significantly disrupt the liquid crystal phases.[1][2] Residual solvents or byproducts from synthesis can suppress the formation of the cholesteric phase.
-
Heating/Cooling Rate: Very rapid heating or cooling may not allow sufficient time for the liquid crystal phase to form and self-organize.[3][4]
-
Sample Thickness: The sample layer might be too thin or too thick, affecting the visibility of the reflected colors.
-
Observation Method: The color play of cholesteric liquid crystals is best observed under specific lighting and viewing conditions, often against a black background to enhance the colors.[5]
Q3: The color change in my sample is not sharp or the colors appear dull. How can I improve this?
A3: To achieve a more vibrant and defined color response, consider the following:
-
Purification: Recrystallization of the this compound can remove impurities that broaden the transition temperature range.[1] n-Pentyl alcohol has been shown to be an effective solvent for this purpose.[1]
-
Mixing with other Cholesteryl Esters: Creating ternary mixtures with other cholesteryl esters, such as cholesteryl oleyl carbonate and cholesteryl benzoate, can tune the temperature range and bandwidth of the color play.[6][7][8]
-
Controlled Heating and Cooling: Employing a slow and controlled rate of temperature change (e.g., 1-5°C/min) allows for better molecular self-assembly into the cholesteric phase.[2]
Q4: Can I shift the temperature range of the thermochromic response?
A4: Yes, the temperature range of the color play can be adjusted. A common and effective method is to create mixtures of different cholesteryl esters.[6][7][8] The composition of the mixture will determine the specific temperature range over which the color changes will occur. By varying the weight percentages of components like cholesteryl oleyl carbonate, cholesteryl pelargonate, and cholesteryl benzoate, you can achieve a wide array of temperature-sensitive color responses.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Liquid Crystal Phase Observed | High level of impurities.[1][2] | Purify the this compound sample, for example, by recrystallization from n-pentyl alcohol.[1] |
| Sample degradation. | Store the sample in a cool, dark, and dry place. Liquid crystal films can decompose when exposed to the atmosphere.[9] | |
| Incorrect heating/cooling rate.[3][4] | Use a slow, controlled heating and cooling rate (e.g., 1-5°C/min) to allow for phase formation.[2] | |
| Broad or Multiple Phase Transitions | Presence of impurities.[2] | Purify the sample. Even small amounts of contaminants can disrupt the crystal lattice.[2] |
| Polymorphism (multiple crystalline forms). | This can be a characteristic of the material. Use Differential Scanning Calorimetry (DSC) to identify the different transitions. | |
| Weak or Dull Color Response | Poor sample alignment. | Ensure the sample is evenly spread in a thin layer. For microscopy, place the sample between a slide and a coverslip. |
| Incorrect background. | Observe the sample against a black, non-reflective background to enhance color visibility. | |
| Ambient lighting conditions. | Use a consistent and appropriate light source for observation. | |
| Irreversible Color Change | Chemical degradation at high temperatures. | Avoid heating the sample significantly above its isotropic transition temperature. |
| Contamination during the experiment. | Ensure all glassware and tools are scrupulously clean. |
Data Presentation
Table 1: Phase Transition Temperatures of Selected Cholesteryl Esters
| Cholesteryl Ester | Crystal to Mesophase (°C) | Mesophase to Isotropic Liquid (°C) |
| This compound | ~96 | ~114 |
| Cholesteryl Acetate | ~94.5 | ~114.5 |
| Cholesteryl Benzoate | ~148 | ~178 |
| Cholesteryl Oleyl Carbonate | ~20 | ~32 |
| Cholesteryl Pelargonate | ~77 | ~90.5 |
| Cholesteryl Stearate | ~82.5 | ~83.5 |
Note: These values are approximate and can vary based on purity and experimental conditions. Data compiled from multiple sources.
Table 2: Example Ternary Mixtures for Tunable Thermochromic Response
| Cholesteryl Oleyl Carbonate (wt%) | Cholesteryl Pelargonate (wt%) | Cholesteryl Benzoate (wt%) | Approximate Temperature Range of Color Play (°C) |
| 65 | 25 | 10 | 17-23 |
| 70 | 10 | 20 | 20-25 |
| 45 | 45 | 10 | 26.5-30.5 |
| 40 | 50 | 10 | 32-35 |
| 30 | 60 | 10 | 37-40 |
Source: Adapted from procedures for preparing temperature-sensitive liquid crystals.[8]
Experimental Protocols
Protocol 1: Preparation of a Ternary Cholesteryl Ester Mixture
Objective: To prepare a cholesteryl ester mixture with a specific thermochromic temperature range.
Materials:
-
This compound
-
Cholesteryl Oleyl Carbonate
-
Cholesteryl Benzoate
-
Glass vial
-
Heat gun or hot plate
-
Balance (accurate to ±0.01 mg)
Procedure:
-
Based on the desired temperature range (refer to Table 2 or other literature), calculate the required mass of each cholesteryl ester.
-
Accurately weigh each component and transfer them into a clean glass vial.
-
Heat the vial gently using a heat gun or on a hot plate set to 80-90°C.[6][7]
-
Continue heating until all components have completely melted and formed a homogenous, clear liquid.[6][7]
-
Gently swirl the vial to ensure thorough mixing.
-
Allow the mixture to cool to room temperature. The mixture will display its thermochromic properties as it cools through its liquid crystal phase.[8]
Protocol 2: Characterization of Thermochromic Response using Polarized Optical Microscopy (POM)
Objective: To observe and record the phase transitions and thermochromic behavior of a this compound sample.
Materials:
-
Polarizing optical microscope with a hot stage
-
Microscope slides and coverslips
-
This compound sample
-
Spatula
Procedure:
-
Place a small amount of the this compound sample onto a clean microscope slide.
-
Cover the sample with a coverslip.
-
Place the slide on the microscope's hot stage.
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above its isotropic transition (e.g., 120°C).[2] At this point, the view between the crossed polarizers will be dark.
-
Slowly cool the sample at a controlled rate (e.g., 1-5°C/min).[2]
-
Observe the sample through the microscope as it cools. Note the temperatures at which phase transitions occur.
-
Record the colors observed as the sample passes through its cholesteric liquid crystal phase.
-
Capture images or videos of the characteristic textures at different temperatures.
Visualizations
Caption: Workflow for optimizing the thermochromic response of this compound.
Caption: Troubleshooting logic for suboptimal thermochromic response.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. WO2021046004A1 - Thermochromic liquid crystal inks and coatings - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Color Space Transformation-Based Algorithm for Evaluation of Thermochromic Behavior of Cholesteric Liquid Crystals Using Polarized Light Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Cholesteryl Ester Liquid Crystals – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 9. chymist.com [chymist.com]
preventing degradation of cholesteryl propionate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of cholesteryl propionate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light.[1] While room temperature is generally acceptable, for long-term storage, temperatures below 15°C in a dark environment are recommended to minimize the risk of thermal and photodegradation.[2]
Q2: I need to store this compound in solution. What is the recommended procedure?
A2: If you need to store this compound in solution, it is best to use a suitable organic solvent and store it at -20°C ± 4°C in a glass container with a Teflon-lined cap. To prevent oxidation, the solution should be blanketed with an inert gas such as argon or nitrogen. Storing organic solutions at temperatures below -30°C is not recommended unless the container is a sealed glass ampoule.
Q3: What are the primary causes of this compound degradation during storage?
A3: The main factors that can lead to the degradation of this compound are exposure to heat, light (especially UV light), moisture, and oxygen.[1] These factors can initiate oxidation of the cholesterol moiety and hydrolysis of the propionate ester linkage.
Q4: What are the visible signs of this compound degradation?
A4: Visual indicators of degradation can include a change in color from white to yellowish, a change in the physical appearance of the powder (e.g., clumping), or a decrease in its melting point. However, significant degradation can occur before any visible signs are apparent. Therefore, analytical testing is recommended to confirm purity.
Q5: How can I check the purity of my stored this compound?
A5: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and quantify the intact this compound from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (yellowing) of the powder | Oxidation of the cholesterol ring. | Discard the product as it is likely degraded. Review your storage procedure to ensure it is protected from light and oxygen. |
| Clumping of the powder | Absorption of moisture, which can lead to hydrolysis. | The product may be partially hydrolyzed. It is best to use a fresh, properly stored batch for critical experiments. Ensure storage containers are tightly sealed and stored in a desiccator if necessary. |
| Inconsistent melting point | Presence of impurities from degradation. | A broadened or lowered melting point suggests the presence of degradation products. The purity should be checked by an appropriate analytical method before use. |
| Unexpected peaks in analytical chromatogram (HPLC/GC) | Presence of degradation products. | Compare the chromatogram to a reference standard of pure this compound. The additional peaks likely correspond to oxidation or hydrolysis products. |
| Poor solubility in non-polar organic solvents | Potential formation of more polar degradation products (e.g., hydroxycholesterols). | If solubility has changed compared to a fresh sample, it is an indicator of degradation. The use of this batch is not recommended for experiments where precise concentration is critical. |
Stability of this compound Under Various Storage Conditions (Illustrative Data)
| Storage Condition | Temperature (°C) | Relative Humidity (%) | Light Exposure | Duration (Months) | Expected Purity (%) |
| Ideal | 4 | < 30 | Dark | 12 | > 99 |
| Recommended | 15 | 40 | Dark | 12 | 98 - 99 |
| Room Temperature | 25 | 60 | Dark | 12 | 95 - 98 |
| Accelerated | 40 | 75 | Dark | 6 | < 90 |
| Room Temperature with Light | 25 | 60 | Ambient Light | 6 | < 92 |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of this compound by separating the intact molecule from its potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol
-
This compound reference standard
-
This compound samples for testing
-
Methanol (for sample preparation)
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Isopropanol (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
4. Forced Degradation Study: To generate potential degradation products and validate the stability-indicating nature of the method, perform a forced degradation study on a sample of this compound.
-
Acid Hydrolysis: Dissolve this compound in a small amount of methanol and add 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before injection.
-
Base Hydrolysis: Dissolve this compound in a small amount of methanol and add 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 N HCl before injection.
-
Oxidative Degradation: Dissolve this compound in methanol and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C in a hot air oven for 48 hours.
-
Photodegradation: Expose solid this compound to UV light (254 nm) and fluorescent light in a photostability chamber.
5. Analysis: Inject the standard solutions and the stressed samples into the HPLC system. The retention time for this compound should be determined from the standard. Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks at different retention times.
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
This protocol outlines a Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification of this compound and its potential degradation products.
1. Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column suitable for sterol analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium carrier gas
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
This compound reference standard
-
This compound samples
2. Sample Preparation and Derivatization:
-
Accurately weigh about 1 mg of the this compound sample into a glass vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 1 hour to form trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature before injection.
3. GC-MS Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 200°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 10 minutes
-
-
Carrier Gas Flow: 1.0 mL/min (Helium)
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Scan Range: 50-600 m/z
4. Analysis: Inject the derivatized sample into the GC-MS system. Identify this compound and its degradation products by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by interpreting the fragmentation patterns.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a this compound stability study.
References
Technical Support Center: Controlling Domain Size in Cholesteryl Propionate Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholesteryl propionate films. The following sections offer solutions to common experimental challenges in controlling domain size and morphology.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing domain size in this compound films?
A1: The domain size in this compound films is influenced by a combination of thermodynamic and kinetic factors. Key experimental parameters include the choice of solvent, the concentration of the this compound solution, the annealing temperature and duration, and the nature of the substrate.
Q2: How does the choice of solvent affect the film's domain structure?
A2: The solvent plays a critical role in the initial formation of the film. Solvents with different polarities and evaporation rates can influence the self-assembly and ordering of this compound molecules. Rapid solvent evaporation can lead to smaller, less-ordered domains, while slower evaporation may allow for the formation of larger, more well-defined domains.
Q3: What is the role of annealing in controlling domain size?
A3: Annealing, which involves heating the film to a temperature above its glass transition temperature but below its clearing point, provides the necessary thermal energy for molecular rearrangement. This process allows smaller domains to merge into larger ones, reducing defects and improving overall order. The final domain size often depends on both the annealing temperature and the duration of the process.
Q4: Can the substrate surface influence the domain size and orientation?
A4: Yes, the substrate surface can have a significant impact. Surface properties such as roughness and chemical functionality can affect the alignment of the liquid crystal molecules at the interface. Patterned or corrugated substrates have been shown to influence the distribution and alignment of domains in other liquid crystal systems.
Q5: Why are the domains in my film irregularly shaped and poorly defined?
A5: Irregularly shaped and poorly defined domains can result from several factors, including:
-
Rapid Solvent Evaporation: The molecules do not have sufficient time to self-assemble into well-ordered structures.
-
Insufficient Annealing: The film has not been annealed at a high enough temperature or for a long enough duration to allow for the growth of larger, more uniform domains.
-
Impurities: Contaminants in the this compound or solvent can disrupt the molecular packing and hinder domain formation.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| No observable domains or very small domains (<1 µm) | 1. Solvent evaporation was too rapid.2. Annealing temperature was too low or annealing time was too short.3. Concentration of the casting solution was too low. | 1. Use a solvent with a lower vapor pressure.2. Increase the annealing temperature (while staying below the clearing point) and/or extend the annealing time.3. Increase the concentration of the this compound in the casting solution. |
| Inconsistent domain size across the film | 1. Uneven solvent evaporation.2. Non-uniform temperature distribution during annealing.3. Inhomogeneous concentration in the initial solution. | 1. Ensure a controlled environment for solvent evaporation (e.g., a covered petri dish).2. Use a calibrated hot plate or oven to ensure uniform heating.3. Thoroughly dissolve and mix the this compound solution before casting. |
| Film defects (e.g., cracks, pinholes) | 1. High internal stress from rapid solvent removal.2. Substrate incompatibility or poor wetting.3. Particulate contamination. | 1. Slow down the solvent evaporation rate.2. Ensure the substrate is clean and consider surface treatments to improve wetting.3. Work in a clean environment and filter the casting solution. |
| Domains are elongated or show a preferred orientation | 1. Directional solvent evaporation.2. Mechanical stress during film formation.3. Anisotropic substrate surface. | 1. Control the airflow over the sample during drying.2. Avoid any mechanical disturbances during film casting and drying.3. Use an isotropic substrate or intentionally use an anisotropic substrate to induce alignment. |
Data Presentation
The following tables summarize qualitative and quantitative data on the effects of different experimental parameters on film morphology, drawn from studies on related liquid crystal and thin film systems.
Table 1: Effect of Annealing Time on Crystallite/Domain Size in Thin Films
| Annealing Time (min) | Average Particle/Crystallite Size (nm) | Reference System |
| 20 | 80 | Nanostructured CdO Thin Films[1] |
| 40 | 59 | Nanostructured CdO Thin Films[1] |
| 60 | 46 | Nanostructured CdO Thin Films[1] |
Note: This data is for a different material system but illustrates the general principle of how annealing time can influence domain/crystallite size.
Table 2: Influence of Cholesterol Concentration on Domain Width in DPPC Monolayers
| Cholesterol (mol%) | Domain Width (µm) |
| 0 | ~5 |
| 0.4 | ~1 |
Source: Adapted from findings on DPPC monolayers, which show that increasing cholesterol content can decrease domain size.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Films by Solution Casting
-
Solution Preparation:
-
Dissolve this compound in a suitable solvent (e.g., chloroform, toluene) to the desired concentration (e.g., 1-10 wt%).
-
Ensure the this compound is fully dissolved by gentle agitation or brief sonication.
-
-
Film Casting:
-
Clean the substrate (e.g., glass slide, silicon wafer) thoroughly.
-
Place the substrate on a level surface.
-
Deposit a controlled volume of the this compound solution onto the substrate.
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., under a watch glass or in a desiccator) to promote the formation of larger domains.
-
-
Annealing:
-
Transfer the dried film to a calibrated hot plate or oven.
-
Heat the film to a temperature above its glass transition temperature but below its clearing point (the temperature at which it becomes an isotropic liquid).
-
Anneal for a specified period (e.g., 30 minutes to several hours) to promote domain growth.
-
Cool the film slowly to room temperature to preserve the domain structure.
-
-
Characterization:
-
Observe the film under a polarized optical microscope to visualize the domains.
-
For higher resolution imaging and quantitative analysis of domain size, Atomic Force Microscopy (AFM) can be used.
-
Visualizations
Caption: Workflow for preparing and characterizing this compound films.
Caption: A logical troubleshooting guide for common issues with domain size.
References
Technical Support Center: Cholesteryl Propionate Liquid Crystal Alignment
Welcome to the technical support center for cholesteryl propionate liquid crystal alignment. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected phase transition temperatures for pure this compound?
A1: this compound is the lowest molecular weight saturated aliphatic ester of cholesterol to exhibit mesophase behavior.[1] Its phase transitions are critical for achieving proper alignment. While values can vary slightly based on purity and measurement technique (like Differential Scanning Calorimetry, or DSC), typical transition temperatures are crucial to monitor.[1][2] Impurities can significantly alter these temperatures.[1]
Q2: What is the difference between planar and homeotropic alignment, and what do they look like under a polarizing microscope?
A2:
-
Planar Alignment (or Homogeneous Alignment): The liquid crystal molecules, and thus the helical axes of the cholesteric phase, align parallel to the substrate surfaces.[3] Under a polarizing microscope, this can result in a colorful, birefringent texture.[4] A classic "fingerprint" texture may be visible where the helical axis is perpendicular to the viewing direction, with the distance between dark fringes being half the cholesteric pitch.[5]
-
Homeotropic Alignment: The liquid crystal molecules align perpendicular to the substrate surfaces.[6] Because this alignment is optically isotropic when viewed straight-on, it appears dark or black between crossed polarizers.[6]
Q3: What are "oily streaks" and how can they be removed?
A3: Oily streaks are a common type of defect in cholesteric liquid crystals, appearing as bright, streak-like domains that disrupt the uniform planar texture.[5][7] They can negatively impact the optical properties of the cell.[7] A common method to reduce or eliminate these defects is through thermal annealing. This involves heating the cell to the isotropic phase and then cooling it back down.[7] Rapid cooling can be particularly effective at suppressing the formation of oily streaks and promoting a defect-free planar state.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing and aligning this compound liquid crystal cells.
Problem 1: Poor or Non-Uniform Alignment (Planar Texture)
Symptoms:
-
The observed texture under the microscope is patchy and inconsistent.
-
Large domains of defects, such as oily streaks or focal conic textures, are present.[7][8]
-
The expected "fingerprint" or Grandjean texture is not visible.[5]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Substrate Contamination | Impurities on the glass substrates (dust, grease) will disrupt the anchoring of the liquid crystal molecules. Implement a rigorous substrate cleaning protocol. |
| Improper Alignment Layer | The polyimide (or other) alignment layer may be too thick, too thin, or unevenly coated. Optimize the spin-coating parameters (speed, time) and ensure a clean, dust-free environment. |
| Ineffective Rubbing | The mechanical rubbing of the alignment layer may be too light, too hard, or non-uniform. Apply consistent pressure with a clean velvet cloth in a single direction.[9] |
| Incorrect Cooling Rate | The transition from the isotropic to the cholesteric phase is highly dependent on the cooling rate. Slow cooling often leads to the focal conic texture, while rapid cooling can promote a more uniform planar state.[3][7] Experiment with different cooling rates to find the optimal condition for your setup. |
| Cell Gap Inconsistency | Variations in the cell gap thickness can lead to different alignment domains. Ensure spacers are evenly distributed and the cell is sealed properly to maintain a uniform gap. |
Problem 2: Difficulty Achieving Homeotropic Alignment
Symptoms:
-
The view under crossed polarizers is not uniformly dark.
-
Birefringent (bright) domains are visible, indicating areas of planar or tilted alignment.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Surface Treatment | Homeotropic alignment requires a specific surface chemistry that forces the molecules to stand upright. Use a dedicated homeotropic alignment agent like certain polyimides (e.g., SE1211) or surfactants like lecithin.[6][10][11] |
| Contamination of Alignment Agent | The homeotropic alignment agent may be old, contaminated, or improperly prepared, reducing its effectiveness. Use fresh solutions and follow the manufacturer's preparation guidelines. |
| Cooling Rate Too Fast | For some systems, achieving a stable homeotropic alignment is favored by a very slow cooling rate from the isotropic phase.[3] This allows the molecules sufficient time to orient perpendicularly to the surface. |
| Incompatible Liquid Crystal | While surface treatment is key, the intrinsic properties of the liquid crystal also play a role. Ensure that your this compound mixture does not contain additives that strongly favor planar alignment. |
Problem 3: Phase Transition Temperatures Are Incorrect
Symptoms:
-
The transition from solid to liquid crystal or liquid crystal to isotropic liquid occurs at temperatures significantly different from published values.
-
Phase transitions appear broad or indistinct when observed via DSC or microscopy.[12]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Sample Impurity | Even small amounts of impurities can drastically alter and broaden phase transition temperatures.[1] Recrystallize the this compound from a suitable solvent (e.g., n-pentyl alcohol) to improve purity.[1] |
| Calibration of Thermal Equipment | The thermometer, hot stage, or DSC instrument may be out of calibration. Calibrate your equipment using standard materials with known melting points. |
| Heating/Cooling Rate | The observed transition temperature can be affected by the heating or cooling rate used during measurement. Use a standardized, slow rate (e.g., 1-2°C/min) for consistency and to allow the system to reach equilibrium. |
Below is a table summarizing the phase transition temperatures for this compound and related esters, which can be used as a reference.
Table 1: Phase Transition Temperatures of Selected Cholesteryl Esters
| Cholesteryl Ester | Crystal to Mesophase (°C) | Mesophase to Isotropic (°C) |
| Cholesteryl Acetate | ~94.5 | (Monotropic) |
| This compound | ~99.0 | ~115.0 |
| Cholesteryl Butyrate | ~102.0 | ~113.0 |
| Cholesteryl Oleate | ~48.0 | ~51.0 |
| Cholesteryl Benzoate | ~148.0 | ~178.0 |
| Note: These values are approximate and can be affected by sample purity and experimental conditions. Data compiled from multiple sources for reference.[1][13][14] |
Experimental Protocols & Visual Guides
Protocol 1: Preparation of a Planar-Aligned Liquid Crystal Cell
This protocol outlines the standard procedure for creating a liquid crystal cell designed to induce planar alignment.
Materials:
-
Indium Tin Oxide (ITO) coated glass slides
-
Cleaning solvents (e.g., acetone, isopropanol, deionized water)
-
Planar alignment agent (e.g., Polyvinyl alcohol (PVA) or a suitable polyimide solution)
-
Spinner coater
-
Hot plate
-
Clean velvet cloth
-
Spacers (e.g., silica microspheres) of desired diameter
-
UV-curable epoxy
-
This compound
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO glass slides by sonicating sequentially in acetone, isopropanol, and deionized water. Dry the slides completely with nitrogen gas.
-
Alignment Layer Deposition:
-
Dispense the planar alignment solution (e.g., PVA dissolved in water) onto the conductive side of the ITO slides.[9]
-
Spin-coat the solution to achieve a thin, uniform layer. Typical parameters are 3000 rpm for 30-60 seconds.
-
Bake the slides on a hot plate to cure the polymer layer according to the agent's specifications (e.g., for polyimide, 180-210°C for 30-40 min).[11]
-
-
Mechanical Rubbing:
-
Unidirectionally rub the cured alignment layer with a velvet cloth several times with consistent pressure.[9]
-
Prepare two slides. The rubbing direction on the second slide should be oriented at a specific angle (e.g., 90° for a twisted nematic cell, or 180°/anti-parallel for a standard planar cell) relative to the first.
-
-
Cell Assembly:
-
Mix spacers into the UV-curable epoxy and apply a thin line of the mixture along the edges of one substrate.
-
Assemble the two substrates with their alignment layers facing inwards and the rubbing directions appropriately oriented.
-
Use binder clips to hold the cell together and cure the epoxy with a UV lamp.[9]
-
-
Liquid Crystal Filling:
-
Annealing and Cooling:
-
Once filled, anneal the cell in the isotropic phase for a short period to remove flow effects.
-
Cool the cell to the desired operating temperature. The cooling rate is a critical parameter that must be controlled to achieve the desired texture.[7]
-
Troubleshooting Logic Flow
When encountering alignment issues, a systematic approach can help identify the root cause. The following diagram illustrates a logical troubleshooting workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 6. Homeotropic alignment - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular motions and thermotropic phase behavior of cholesteryl esters with triolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mriquestions.com [mriquestions.com]
- 14. An Anomaly in Phase Transition: Liquid Crystals – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Cholesteryl Propionate Nanoparticles
Welcome to the technical support center for cholesteryl propionate nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main stability challenges when working with this compound nanoparticles?
A1: this compound nanoparticles, like other lipid-based nanoparticles, face several stability challenges. The most common issues include:
-
Aggregation and Particle Size Increase: Nanoparticles may clump together over time, leading to an increase in particle size and a higher polydispersity index (PDI). This can be triggered by factors such as improper surface stabilization, storage temperature, and pH of the dispersion medium.[1][2][3]
-
Drug Leakage: Encapsulated therapeutic agents can leak from the nanoparticle matrix during storage, reducing the therapeutic efficacy.[4][5] This is often related to the crystalline structure of the lipid core.
-
Chemical Degradation: The this compound ester itself or other components of the formulation, such as phospholipids, can be susceptible to hydrolysis and oxidation, especially during processing at high temperatures or during long-term storage.[6]
Q2: How does the choice of surfactant affect the stability of my nanoparticles?
A2: Surfactants play a critical role in stabilizing this compound nanoparticles by preventing aggregation. They can provide either electrostatic or steric stabilization.[7][8]
-
Electrostatic Stabilization: Ionic surfactants adsorb to the nanoparticle surface, creating a net positive or negative charge (measured as zeta potential). The resulting electrostatic repulsion between particles prevents them from aggregating.[7] A zeta potential of at least ±30 mV is generally considered sufficient for good stability.[9]
-
Steric Stabilization: Non-ionic surfactants, such as polymers like Poloxamers or PEGylated lipids, form a protective layer around the nanoparticles.[8][9] This layer physically hinders the close approach of other particles, preventing aggregation.[8][9] The concentration of the surfactant is also crucial; insufficient amounts can lead to incomplete surface coverage and aggregation, while excessive amounts can cause micelle formation and destabilization.[10][11]
Q3: What is the role of cholesterol in the formulation, and can it be substituted?
A3: While your nanoparticles are based on a cholesterol derivative (this compound), additional free cholesterol is often included in lipid nanoparticle formulations. Cholesterol acts as a "helper lipid" that can enhance the stability and delivery characteristics of the nanoparticles.[12][13] It can improve the packing of the lipid components, reduce the permeability of the lipid bilayer, and prevent the phase transition of phospholipids, thereby enhancing formulation stability.[5] While cholesterol is a standard component, other sterols can be investigated as substitutes, which may alter the physicochemical properties and long-term stability of the final LNP product.[14]
Q4: How should I store my this compound nanoparticle dispersion?
A4: Proper storage is critical for maintaining the stability of your nanoparticle formulation.
-
Temperature: For liquid dispersions, refrigeration (around 4°C) is often recommended over freezing or room temperature storage to minimize aggregation and degradation.[15][16] If freezing is necessary, the use of cryoprotectants like sucrose or trehalose is advised to prevent particle aggregation during freeze-thaw cycles.[15][16]
-
pH: The pH of the storage buffer should be optimized to ensure colloidal stability, especially for formulations relying on electrostatic stabilization. A pH that maintains a high zeta potential is desirable.[17] For many applications, storage at a physiologically appropriate pH (e.g., 7.4) is convenient.[15][16]
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) can be an effective strategy. The addition of lyoprotectants like sucrose or trehalose before lyophilization is crucial to prevent aggregation upon reconstitution.[15][16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Increased Particle Size and/or Polydispersity Index (PDI) during storage | 1. Insufficient surfactant concentration leading to incomplete surface coverage. 2. Inappropriate choice of surfactant for the system. 3. Suboptimal storage conditions (temperature, pH). 4. Ostwald ripening, where larger particles grow at the expense of smaller ones. | 1. Increase the concentration of the surfactant.[10] 2. Experiment with different types of surfactants (e.g., non-ionic for steric stabilization like Pluronic F68, or a combination of surfactants).[18][19] 3. Store the nanoparticle dispersion at a lower temperature (e.g., 4°C).[16] Optimize the pH of the dispersion to maximize zeta potential if using an ionic surfactant.[17] 4. Ensure a narrow initial particle size distribution through methods like extrusion. |
| Visible Aggregation or Precipitation | 1. Severe colloidal instability due to very low surface charge (zeta potential close to zero). 2. Bridging flocculation caused by an inappropriate polymer/surfactant concentration. 3. Changes in the crystalline structure of the lipid core over time.[20] 4. High concentration of cholesteryl oleate has been shown to decrease stability and increase aggregation.[21] | 1. Measure the zeta potential. If it is between -20 mV and +20 mV, consider adding an ionic surfactant to increase surface charge.[9] 2. Optimize the concentration of the stabilizing polymer. 3. Incorporate a liquid lipid (oil) to create a less ordered nanostructured lipid carrier (NLC) core, which can improve stability.[22] 4. Optimize the concentration of this compound in the formulation. |
| Low Drug Entrapment Efficiency | 1. Poor solubility of the drug in the molten lipid matrix. 2. Drug partitioning into the external aqueous phase during preparation. 3. Expulsion of the drug during lipid crystallization. | 1. Select a lipid matrix in which the drug has high solubility. 2. Adjust the pH of the aqueous phase to reduce the solubility of the drug in it. 3. Use a blend of solid and liquid lipids to create a less perfect crystalline structure, which can better accommodate the drug molecules. |
| Batch-to-Batch Variability | 1. Inconsistent processing parameters (e.g., homogenization time, pressure, temperature, cooling rate). 2. Variations in the quality of raw materials. | 1. Standardize all manufacturing parameters. Utilize techniques like microfluidics for more reproducible production.[2] 2. Ensure consistent quality and source of all formulation components, including this compound, surfactants, and any helper lipids. |
Data Presentation: Surfactant Effects on Nanoparticle Properties
The following table summarizes the impact of different surfactants on the physicochemical properties of lipid nanoparticles, based on findings from related literature. This data can be used as a reference when selecting a stabilization strategy for this compound nanoparticles.
| Stabilizer System | Lipid Core | Particle Size (nm) | Zeta Potential (mV) | Key Finding/Observation | Reference |
| Pluronic-F68 (0.5% w/v) | Cholesterol | < 400 | - | Forms stable, structured nanoparticles. Working near the critical micelle temperature (45°C) resulted in a more compact and stable structure. | [18] |
| Poloxamer 407 (3%) | Compritol ATO 888 / Octyl octanoate | ~150-200 | Low/Zero | Optimal concentration for achieving the smallest particle size. Stability attributed to steric repulsion. | [10] |
| Poloxamer 188 & Soya lecithin (1:1) | Omega-3 Fatty Acid / Solid Lipid | < 200 | - | Surfactant mixtures can lead to smaller particle sizes and greater storage stability compared to single surfactants. | [19] |
| Phospholipids | Cholesteryl myristate | - | Negative | Can stabilize nanoparticles, but may be prone to hydrolysis during long-term storage. | [6] |
| Phospholipids + Sodium glycocholate | Cholesteryl myristate | - | More Negative | Addition of sodium glycocholate significantly reduced phospholipid hydrolysis and improved chemical stability. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by High-Pressure Homogenization
This protocol describes a common method for producing solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).
Materials:
-
This compound (solid lipid)
-
Liquid lipid (e.g., oleic acid, optional for NLCs)
-
Surfactant (e.g., Poloxamer 188, Tween 80, or a mixture)
-
Purified water (e.g., Milli-Q)
-
Active Pharmaceutical Ingredient (API), if applicable
Procedure:
-
Lipid Phase Preparation: Weigh the required amounts of this compound and any liquid lipid. Heat the mixture in a beaker to approximately 5-10°C above the melting point of this compound until a clear, homogenous molten lipid phase is obtained. If applicable, dissolve the lipophilic API in this molten lipid phase.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant(s) in purified water. Heat the aqueous phase to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase dropwise to the molten lipid phase under continuous high-speed stirring (e.g., using an Ultra-Turrax homogenizer) at 600-800 rpm for 10-15 minutes. This will form a coarse pre-emulsion.[19]
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer. Homogenize the mixture for a specified number of cycles (e.g., 5-10 cycles) at a set pressure (e.g., 500-1500 bar). The temperature should be maintained above the lipid's melting point throughout this process.
-
Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice-water bath and cool it down rapidly under gentle stirring. This rapid cooling facilitates the crystallization of the lipid and the formation of solid nanoparticles.[19]
-
Characterization: Analyze the resulting nanoparticle dispersion for particle size, PDI, and zeta potential.
Protocol 2: Characterization of Nanoparticle Stability
This protocol outlines the steps to assess the physical stability of the nanoparticle dispersion over time.
Materials:
-
This compound nanoparticle dispersion
-
Phosphate-buffered saline (PBS) or other relevant buffer
-
Dynamic Light Scattering (DLS) instrument for size and PDI measurement
-
Zetasizer for zeta potential measurement
Procedure:
-
Initial Characterization (Time = 0):
-
Dilute an aliquot of the freshly prepared nanoparticle dispersion with purified water or an appropriate buffer to an optimal concentration for DLS analysis.
-
Measure the average particle size (Z-average) and polydispersity index (PDI) using DLS at 25°C.
-
Dilute another aliquot with the same medium and measure the zeta potential to determine the surface charge.
-
-
Stability Study Setup:
-
Divide the nanoparticle dispersion into several vials.
-
Store the vials under different conditions to be tested (e.g., 4°C, 25°C, 40°C).
-
-
Time-Point Measurements:
-
At predetermined time intervals (e.g., 1 day, 7 days, 1 month, 3 months), retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Visually inspect the sample for any signs of aggregation, sedimentation, or creaming.
-
Repeat the particle size, PDI, and zeta potential measurements as described in step 1.
-
-
Data Analysis:
-
Plot the Z-average, PDI, and zeta potential as a function of time for each storage condition.
-
Significant changes in these parameters indicate physical instability.
-
Visualizations
Caption: Workflow for nanoparticle synthesis and stability evaluation.
Caption: Decision tree for troubleshooting nanoparticle aggregation.
References
- 1. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [progen.com]
- 2. helixbiotech.com [helixbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. cellculturedish.com [cellculturedish.com]
- 5. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical stability of phospholipid-stabilized supercooled smectic cholesteryl myristate nanoparticles-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. fiveable.me [fiveable.me]
- 9. Steric Stabilization: Significance and symbolism [wisdomlib.org]
- 10. ijcmas.com [ijcmas.com]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. nbinno.com [nbinno.com]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. Colloidal stability as a determinant of nanoparticle behavior in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EXPLOITING THE VERSATILITY OF CHOLESTEROL IN NANOPARTICLES FORMULATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Omega-3 Fatty Acid Based Nanolipid Formulation of Atorvastatin for Treating Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up Cholesteryl Propionate Synthesis
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of cholesteryl propionate. It provides practical troubleshooting advice, detailed protocols, and key data to facilitate a smooth transition from lab-scale to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound at scale? A1: The most prevalent and scalable method is the esterification of cholesterol with propionic anhydride. This reaction is typically catalyzed by a nucleophilic catalyst, such as 4-(pyrrolidino)pyridine or similar agents, in an appropriate solvent like methylene chloride.[1] Key advantages of this method include high yields and relatively straightforward reaction conditions.
Q2: What are the primary challenges when moving from a bench-scale to a pilot-plant scale synthesis? A2: Scaling up introduces several challenges:
-
Thermal Management: Esterification reactions can be exothermic. Inadequate heat dissipation in large reactors can lead to temperature gradients, promoting side reactions and reducing product purity.
-
Mass Transfer & Mixing: Ensuring homogenous mixing of reactants, especially the solid cholesterol, becomes more difficult in larger vessels. Poor mixing can result in localized concentration differences, leading to incomplete reactions and inconsistent product quality.
-
Purification: Methods like column chromatography, which are feasible in the lab, are often impractical and costly at an industrial scale.[2] Crystallization becomes the preferred method for purification, but developing a robust crystallization process requires significant optimization.[2][3]
-
Batch-to-Batch Consistency: Maintaining consistent yield, purity, and physical properties across large batches is a critical challenge that requires stringent process control.[4]
Q3: How does the choice of solvent impact the scalability of the synthesis and purification? A3: Solvent selection is critical for both the reaction and the final purification. For the reaction, the solvent must fully dissolve the reagents at the reaction temperature and be non-reactive. For purification by crystallization, the solvent system must be chosen so that the this compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain in solution. Using greener and safer solvents is also a key consideration for industrial applications.[3]
Troubleshooting Guide
Problem 1: Low Reaction Yield
Q: My reaction yield has dropped significantly after scaling up. What are the potential causes and solutions? A: Low yield upon scale-up is a common issue. The primary causes and troubleshooting steps are outlined below.
-
Possible Cause 1: Incomplete Reaction
-
Solution: Inadequate mixing in a large reactor may be the cause. Increase the agitation speed or consider using a reactor with better baffle design to improve mass transfer. Also, verify that the reaction time, which may need to be longer at scale, is sufficient for completion.
-
-
Possible Cause 2: Catalyst Deactivation
-
Solution: Ensure the catalyst is not being consumed by impurities present in lower-grade, bulk starting materials. Use reagents of appropriate purity or consider a slight increase in catalyst loading (e.g., from 1% to 1.5% w/w) after small-scale testing.[3]
-
-
Possible Cause 3: Reaction Equilibrium Shift
-
Solution: Esterification reactions can be reversible, especially if water is present. While using an anhydride minimizes this, moisture in the starting materials or solvent at a large scale can be problematic. Ensure all reagents and the reactor are thoroughly dried before starting the reaction.[5]
-
Problem 2: Product Impurity
Q: The final product purity is below 98%, with unreacted cholesterol being the main contaminant. How can I improve this? A: The presence of unreacted starting material points towards an incomplete reaction or inefficient purification.
-
Possible Cause 1: Sub-optimal Molar Ratio
-
Possible Cause 2: Inefficient Crystallization
-
Solution: The crystallization process may need re-optimization. Key parameters to investigate include the cooling rate, final crystallization temperature, and solvent-to-product ratio.[2][3] A slower cooling rate often produces purer crystals. Using an appropriate anti-solvent can also help precipitate the product while leaving impurities behind.
-
Problem 3: Physical Property Inconsistencies
Q: The crystallized this compound shows batch-to-batch variation in crystal size and morphology. Why is this happening? A: Crystal properties are highly sensitive to the conditions during crystallization.
-
Possible Cause 1: Inconsistent Cooling Profile
-
Solution: The cooling rate directly influences nucleation and crystal growth. Implement a programmed, controlled cooling ramp in the reactor instead of relying on natural cooling to ensure consistency.
-
-
Possible Cause 2: Agitation Speed
-
Solution: The agitation speed during crystallization affects crystal size distribution. High speeds can lead to smaller, sheared crystals, while low speeds might result in large agglomerates. Define and maintain a consistent agitation protocol during the cooling and holding phases.
-
Quantitative Data Summary
The following tables summarize optimized parameters for sterol ester synthesis and purification. While this data is from studies on phytosterols, the structural similarity to cholesterol makes these values an excellent starting point for scaling up this compound synthesis.[2][3]
Table 1: Optimized Reaction Parameters for Sterol Esterification
| Parameter | Optimized Value | Impact on Scaling Up |
| Reaction Temperature | 180 °C | Requires a reactor with precise temperature control to avoid overheating. |
| Reaction Time | 6.3 hours | May need adjustment based on reactor efficiency and mixing. |
| Acid/Alcohol Molar Ratio | 1.9 : 1 | Using an excess of the acylating agent helps drive the reaction to completion. |
| Catalyst Amount | 1.05 % (w/w) | Ensure even distribution of the catalyst in the larger reaction volume. |
| Resulting Yield | 99.8 % | Target yield under optimized, large-scale conditions. |
Table 2: Optimized Crystallization Parameters for Sterol Ester Purification
| Parameter | Optimized Value | Impact on Scaling Up |
| Crystallization Solvent | Octanoic Acid | A green and effective solvent choice for large-scale operations. |
| Crystallization Temperature | 0 °C | Requires a jacketed reactor with sufficient cooling capacity. |
| Solvent-Product Molar Ratio | 4 : 1 | Balances product recovery with impurity removal. |
| Crystallization Time | 10 hours | Allows for complete crystallization and equilibration. |
| Resulting Purity | 98.2 % | Target purity achievable with a well-controlled process. |
Experimental Protocols
Detailed Protocol for this compound Synthesis (Pilot Scale)
This protocol describes the synthesis via acylation of cholesterol with propionic anhydride.
Materials:
-
Cholesterol (1.0 kg, 2.59 mol)
-
Propionic Anhydride (0.51 kg, 3.89 mol)
-
4-(pyrrolidino)pyridine (Catalyst, 15 g, 0.10 mol)
-
Methylene Chloride (Solvent, 10 L)
-
Isopropanol (Crystallization Solvent)
-
5% HCl solution (Aqueous wash)
-
Saturated NaHCO₃ solution (Aqueous wash)
Procedure:
-
Reactor Setup: Ensure the reactor is clean and dry. Charge the reactor with cholesterol and methylene chloride.
-
Dissolution: Start agitation and gently warm the mixture to 35-40 °C to fully dissolve the cholesterol.
-
Reagent Addition: Once dissolved, add the 4-(pyrrolidino)pyridine catalyst. Following this, add the propionic anhydride dropwise over 30-60 minutes, monitoring the internal temperature to ensure it does not rise uncontrollably.
-
Reaction: Maintain the reaction temperature at 40 °C with continuous agitation for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Washing: After completion, cool the mixture to room temperature. Transfer the mixture to a separation funnel or a vessel equipped for liquid-liquid extraction. Wash the organic layer sequentially with 5% HCl solution and saturated NaHCO₃ solution to remove the catalyst and unreacted anhydride.
-
Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Crystallization: Dissolve the crude solid in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature and then place it in a 0-4 °C refrigerator for at least 10 hours to complete crystallization.[3]
-
Isolation & Drying: Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield pure this compound.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low product yield.
Caption: Decision tree for diagnosing and solving low yield issues.
References
- 1. Synthesis of saturated, unsaturated, spin-labeled, and fluorescent cholesteryl esters: Acylation of cholesterol using fatty acid anhydride and 4-pyrrolidinopyridine. [vivo.weill.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. helixbiotech.com [helixbiotech.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Cholesteryl Propionate Phase Transition Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholesteryl propionate. Our goal is to help you minimize hysteresis and achieve reproducible results in your phase transition experiments.
Frequently Asked Questions (FAQs)
Q1: What is thermal hysteresis in the context of this compound phase transitions?
A1: Thermal hysteresis refers to the phenomenon where the phase transition temperatures of this compound differ upon heating and cooling. For example, the transition from the cholesteric liquid crystal phase to the isotropic liquid phase upon heating occurs at a higher temperature than the reverse transition upon cooling. This is a common characteristic of first-order phase transitions in liquid crystals.
Q2: Why is minimizing hysteresis important in my experiments?
A2: Minimizing hysteresis is crucial for obtaining accurate and reproducible thermodynamic data. Large hysteresis can indicate thermodynamic inequilibrium, the presence of impurities, or issues with experimental parameters such as scan rates. For applications in areas like drug delivery or materials science, predictable and consistent phase behavior is essential for performance.
Q3: What are the expected phase transitions for pure this compound?
A3: Upon heating, pure this compound typically exhibits a transition from a solid crystal to a cholesteric liquid crystal phase, followed by a transition to an isotropic liquid.[1] Upon cooling, the reverse transitions occur, but often at lower temperatures due to supercooling and hysteresis.[1] Some studies have also observed the formation of additional smectic phases during cooling at slower scan rates.[1]
Q4: How does the purity of this compound affect its phase transitions?
A4: The purity of this compound significantly impacts its phase behavior. Impurities can disrupt the molecular ordering, leading to broadened transition peaks, depressed transition temperatures, and altered or suppressed liquid crystal phases.[2] For instance, less pure samples of some cholesteryl esters might only show liquid crystal phases upon supercooling from the melt.[2] Therefore, using high-purity, recrystallized this compound is critical for obtaining sharp, reproducible transitions and minimizing hysteresis.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the thermal analysis of this compound.
Issue 1: Large Hysteresis Observed Between Heating and Cooling Cycles
-
Possible Cause 1: High Scan Rate. Fast heating or cooling rates do not allow sufficient time for the system to reach thermal equilibrium at each temperature, leading to a larger temperature lag for the phase transitions.
-
Solution: Reduce the heating and cooling rates. Slower scan rates (e.g., 2.5°C/min or lower) can significantly reduce the observed hysteresis.[1]
-
-
Possible Cause 2: Sample Impurities. Impurities can interfere with the nucleation and growth of the different phases, leading to supercooling and increased hysteresis.
-
Solution: Ensure the highest possible purity of your this compound sample. Recrystallization from a suitable solvent, such as n-pentyl alcohol, has been shown to be effective in removing impurities that can affect phase transitions.[2]
-
-
Possible Cause 3: Poor Thermal Contact. Inadequate contact between the sample and the measurement pan (e.g., in a Differential Scanning Calorimeter) can lead to inaccurate temperature readings and apparent hysteresis.
-
Solution: Ensure the sample is properly loaded into the DSC pan, creating a thin, even layer that covers the bottom of the pan for optimal thermal contact.
-
Issue 2: Broad or Irregularly Shaped Transition Peaks in DSC Thermogram
-
Possible Cause 1: Sample Inhomogeneity or Impurities. A non-uniform sample or the presence of impurities can cause the phase transition to occur over a wider temperature range.
-
Solution: Use a high-purity, homogenous sample. Consider recrystallizing your material.
-
-
Possible Cause 2: Incorrect Sample Preparation. An uneven sample distribution in the DSC pan can lead to poor thermal conductivity and distorted peak shapes.
-
Solution: Ensure the sample is finely ground (if solid) and evenly distributed in the pan.
-
-
Possible Cause 3: Instrument Baseline Instability. A drifting baseline can obscure or distort the transition peaks.
-
Solution: Allow the DSC instrument to equilibrate at the starting temperature before beginning the measurement run. Ensure the reference and sample pans are of the same type and properly cleaned.
-
Issue 3: Difficulty Observing the Liquid Crystal Phase
-
Possible Cause 1: Supercooling. this compound can readily supercool, meaning it remains in the liquid or liquid crystalline state below its expected crystallization temperature. This can make it difficult to observe the formation of the liquid crystal phase upon cooling.
-
Solution: Use a slow cooling rate to provide more time for nucleation of the liquid crystal phase. Seeding the sample with a small crystal of the material can sometimes induce crystallization at a higher temperature.
-
-
Possible Cause 2: Monotropic Behavior. In some cases, particularly with less pure samples, the liquid crystal phase may be monotropic, meaning it is only stable on cooling and not on heating.[2]
-
Solution: Carefully observe the sample during a controlled cooling cycle from the isotropic liquid phase using polarized light microscopy to identify any transient liquid crystal textures.
-
Data Presentation
The following table summarizes the effect of different scan rates on the phase transition temperatures of this compound, illustrating the phenomenon of thermal hysteresis.
| Scan Rate (°C/min) | Heating: Solid → Cholesteric (°C) | Heating: Cholesteric → Isotropic (°C) | Cooling: Isotropic → Cholesteric (°C) | Hysteresis (Isotropic ↔ Cholesteric) (°C) |
| 10.0 | - | - | - | - |
| 5.0 | - | - | - | - |
| 2.5 | 86.3[1] | 90.0[1] | 80.5[1] | 9.5 |
Note: Data extracted from a study by S.K. Suri and K.K. Raina.[1] Dashes indicate data not provided in the source.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Hysteresis Analysis
This protocol outlines the steps for analyzing the phase transitions of this compound and quantifying hysteresis using DSC.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of high-purity, recrystallized this compound into a clean aluminum DSC pan.
-
Ensure the sample forms a thin, even layer at the bottom of the pan to maximize thermal contact.
-
Hermetically seal the pan to prevent any sample loss during heating.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the first expected transition (e.g., 30°C) for 5 minutes.
-
Heat the sample at a controlled, slow rate (e.g., 2.5°C/min) to a temperature above the isotropic transition (e.g., 120°C).
-
Hold the sample at this temperature for 5 minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at the same controlled rate (2.5°C/min) back to the starting temperature (30°C).
-
(Optional) Perform a second heating scan at the same rate to check for reproducibility.
-
-
Data Analysis:
-
Determine the peak temperatures of the endothermic transitions during the heating scan and the exothermic transitions during the cooling scan.
-
Calculate the hysteresis as the difference between the peak transition temperatures for the corresponding phase changes on heating and cooling.
-
Polarized Light Microscopy (PLM) with a Hot Stage
This protocol describes the visual observation of this compound phase transitions.
-
Sample Preparation:
-
Place a small amount of this compound on a clean microscope slide.
-
Gently place a coverslip over the sample.
-
Heat the slide on a hot plate to melt the sample, allowing it to spread into a thin film under the coverslip.
-
Allow the sample to cool to room temperature.
-
-
Microscope and Hot Stage Setup:
-
Place the prepared slide on the hot stage of a polarizing microscope.
-
Cross the polarizer and analyzer to obtain a dark background.
-
-
Observation During Heating and Cooling:
-
Slowly heat the sample at a controlled rate (e.g., 2-5°C/min).
-
Observe the changes in the sample's texture and birefringence as it transitions from solid to liquid crystal and then to the dark isotropic liquid.
-
Record the temperatures at which these transitions occur.
-
Slowly cool the sample from the isotropic liquid phase, observing the formation of the characteristic textures of the cholesteric (and potentially smectic) phase. Note the temperatures of these transitions.
-
Visualizations
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Troubleshooting logic for large hysteresis in this compound.
References
addressing batch-to-batch variability in cholesteryl propionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholesteryl propionate. Our aim is to help you address common challenges, particularly batch-to-batch variability, to ensure the consistency and success of your experiments.
Troubleshooting Guide
Batch-to-batch variability in this compound can manifest in various ways, from inconsistent analytical readings to variable performance in downstream applications. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: Inconsistent Analytical Results Between Batches
You may observe variations in purity, melting point, or spectral data between different lots of this compound.
| Potential Cause | Recommended Action |
| Residual Solvents or Reactants | - Analyze the batch using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify residual solvents (e.g., from synthesis or purification).- Review the Certificate of Analysis (CoA) for information on residual solvents. |
| Presence of Unreacted Cholesterol | - Use High-Performance Liquid Chromatography (HPLC) with a suitable standard to quantify the amount of free cholesterol.- Free cholesterol can alter the physical properties and performance of the final formulation. |
| Oxidation or Degradation | - Store this compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light.[1] - Avoid repeated freeze-thaw cycles if stored in solution. |
| Polymorphism | - Different crystalline forms can exhibit different melting points. Use Differential Scanning Calorimetry (DSC) to analyze the thermal behavior and identify polymorphic transitions. |
Issue 2: Variability in Lipid Nanoparticle (LNP) Formulations
Batches of this compound may lead to LNPs with inconsistent size, polydispersity index (PDI), encapsulation efficiency, or stability.
| Potential Cause | Recommended Action |
| Impurities Affecting Self-Assembly | - Minor impurities can disrupt the self-assembly process of LNPs.[2][3] Correlate LNP performance with the purity profile of the this compound batch as determined by HPLC or GC-MS.- Even small percentages of impurities can significantly impact the final LNP characteristics. |
| Inconsistent Molar Ratios | - Verify the accurate molecular weight of the this compound batch for precise molar calculations. Impurities can lead to incorrect mass-to-mole conversions.- Re-evaluate the molar ratios of all lipid components in your formulation. |
| Interaction with Other Lipid Components | - Different impurity profiles in this compound batches may lead to varied interactions with other lipids (e.g., ionizable lipids, phospholipids, PEG-lipids).- Characterize the interactions using techniques like Dynamic Light Scattering (DLS) to monitor particle formation and stability. |
Issue 3: Inconsistent Phase Transition Temperatures in Liquid Crystal Applications
The thermochromic behavior of liquid crystal formulations containing this compound may vary between batches.
| Potential Cause | Recommended Action |
| Purity Variations | - The presence of impurities can broaden or shift the phase transition temperatures of cholesteric liquid crystals.[4] - Use DSC to precisely measure the phase transition temperatures of each batch and correlate with purity data. |
| Presence of Isomers | - Isomeric impurities may interfere with the formation of the desired liquid crystalline phase.- Utilize advanced analytical techniques like 2D-NMR to identify and quantify isomeric impurities. |
| Moisture Content | - Water can act as an impurity and affect the phase behavior.[4] Ensure the material is properly dried and stored in a desiccator. |
Frequently Asked Questions (FAQs)
Q1: What are the primary quality control parameters I should check for a new batch of this compound?
A1: For a new batch of this compound, it is crucial to verify the following parameters, often found on the Certificate of Analysis (CoA):
-
Purity: Typically determined by Gas Chromatography (GC) and should be >95%.[1][5][6]
-
Appearance: Should be a white to off-white crystalline powder.[5]
-
Melting Point: The reported melting point is generally in the range of 97-100°C.[7] Significant deviations can indicate impurities.
-
Identity: Confirmed by spectroscopic methods such as FT-IR or NMR to ensure the correct chemical structure.
Q2: How can I purify a batch of this compound that does not meet my experimental requirements?
A2: If a batch of this compound does not meet your purity standards, recrystallization is a common purification method. A suitable solvent system, such as ethanol or a mixture of ethanol and ethyl acetate, can be used. The process should be carried out carefully to avoid degradation, and the purity of the recrystallized product should be confirmed by analytical methods like HPLC or GC.
Q3: What is the recommended storage procedure for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, at 2-8°C.[1] For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent oxidation.
Q4: My experimental results are inconsistent even with high-purity this compound. What else could be the cause?
A4: Inconsistency with high-purity material can stem from several experimental factors:
-
Solvent Purity: Ensure the use of high-purity, peroxide-free solvents for all solutions.
-
Standardized Protocols: Small variations in experimental conditions such as temperature, pH, incubation times, and cell densities can lead to different outcomes.
-
Handling: Ensure consistent and thorough mixing and dissolution procedures, as this compound can be challenging to dissolve uniformly.
Q5: Can I use an enzymatic assay to quantify this compound?
A5: Yes, you can quantify this compound using an enzymatic assay. These assays typically involve cholesterol esterase to hydrolyze the cholesteryl ester to cholesterol, which is then measured using a cholesterol oxidase-peroxidase coupled reaction. This can be a sensitive method for determining the concentration in biological samples or formulations.
Experimental Protocols
Protocol 1: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying the purity of this compound and identifying the presence of free cholesterol and other non-volatile impurities.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 95:5 (v/v) acetonitrile and isopropanol.
-
Standard Preparation:
-
Prepare a stock solution of a this compound reference standard at 1 mg/mL in the mobile phase.
-
Prepare a stock solution of a cholesterol standard at 1 mg/mL in the mobile phase.
-
Create a series of dilutions from the stock solutions to generate a calibration curve.
-
-
Sample Preparation: Accurately weigh and dissolve the this compound batch in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standards and the sample. Quantify the purity by comparing the peak area of this compound in the sample to the calibration curve. Identify and quantify impurities by comparing their retention times and peak areas to the respective standards.
Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
This protocol is used to determine the melting point and identify phase transitions of this compound, which is critical for liquid crystal applications.
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into an aluminum DSC pan. Crimp the pan to seal it.
-
DSC Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 30°C).
-
-
Thermal Program:
-
Heat the sample at a constant rate (e.g., 5°C/min) to a temperature above the expected melting point (e.g., 150°C).
-
Cool the sample at the same rate back to the starting temperature.
-
Perform a second heating cycle using the same parameters. The second heating scan is often used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: Analyze the thermogram to determine the onset and peak temperatures of any endothermic or exothermic events, which correspond to melting and other phase transitions. Compare these values between different batches.
Visualizations
Caption: A logical workflow for qualifying a new batch of this compound.
Caption: Role of this compound as a helper lipid in LNP formulations.
References
- 1. This compound | 633-31-8 [sigmaaldrich.com]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 4. Impurity-induced nematic-isotropic transition of liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol Propionate - Starshinechemical [starshinechemical.com]
- 6. This compound | CAS#:633-31-8 | Chemsrc [chemsrc.com]
- 7. choe.cn [choe.cn]
Technical Support Center: Optimizing Cholesteryl Propionate Crystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of cholesteryl propionate.
Troubleshooting Guide
This section addresses specific issues that may arise during your crystallization experiments, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystal formation | - Insufficient supersaturation: The concentration of this compound in the solvent may be too low. - Inappropriate solvent: The chosen solvent may be too good at dissolving this compound, preventing precipitation upon cooling. - Solution not cooled enough: The temperature may not be low enough to induce crystallization. | - Increase concentration: Evaporate some of the solvent to increase the solute concentration and induce supersaturation. - Induce nucleation: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of pure this compound. - Optimize cooling: Ensure the solution has been allowed to cool to room temperature and then in an ice bath to maximize the chances of crystal formation. |
| Low crystal yield | - Excessive solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor. - Incomplete precipitation: The solution may not have been cooled for a sufficient amount of time. | - Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the this compound. - Extend cooling time: Allow the solution to cool for a longer period, potentially at a lower temperature in an ice bath, to maximize crystal precipitation. |
| Formation of oil instead of crystals | - High solute concentration: The concentration of this compound may be too high, causing it to come out of solution above its melting point. - Rapid cooling: Cooling the solution too quickly can lead to the formation of an amorphous oil rather than an ordered crystal lattice. | - Adjust concentration and cooling: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. This encourages the formation of a proper crystal lattice. |
| Impure or discolored crystals | - Insoluble impurities: Foreign particles present in the initial material. - Soluble impurities: Colored or other soluble impurities co-crystallizing with the product. - Rapid crystal growth: Fast cooling can trap impurities within the growing crystal lattice. | - Hot filtration: If the hot solution is not clear, perform a hot filtration step to remove any insoluble impurities before allowing it to cool. - Use of activated charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - Slow down the cooling rate: A slower cooling rate allows for more selective crystallization, resulting in purer crystals. |
| Needle-shaped crystals with poor handling properties | - Inherent crystal habit: Some compounds naturally form needle-like crystals. - Solvent effects: The choice of solvent can influence the crystal morphology. | - Solvent screening: Experiment with different solvents or solvent mixtures to find conditions that favor the growth of more equant crystals. - Additive screening: Consider the use of "tailor-made" additives that can modify the crystal habit by selectively adsorbing to specific crystal faces.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal cooling rate for this compound crystallization?
A1: The ideal cooling rate is a critical parameter that influences crystal size, purity, and yield. While a universally "optimal" rate doesn't exist and depends on factors like solvent and concentration, a slower cooling rate is generally preferred for growing larger and purer crystals. Rapid cooling tends to produce smaller crystals and can trap impurities within the crystal lattice. For lipids, a slow cooling rate can result in larger, more stable crystals compared to a fast cooling rate.[2]
Q2: How does the cooling rate affect the crystal size and morphology of this compound?
A2: The cooling rate directly impacts nucleation and crystal growth kinetics.
-
Slow Cooling: Promotes the formation of fewer, larger, and more uniform crystals as it allows for controlled growth on existing nuclei. Slower cooling rates can lead to the formation of larger and more organized crystal networks.
-
Fast Cooling: Induces rapid nucleation, resulting in a larger number of smaller, often less uniform, crystals.[3] Very rapid cooling can even lead to the formation of an amorphous solid or oil.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve this compound well at elevated temperatures but poorly at lower temperatures. Common solvents for cholesteryl esters include alkanes (e.g., hexane), alcohols (e.g., ethanol, isopropanol), and ketones (e.g., acetone). Often, a mixture of solvents is used to achieve the desired solubility profile. For instance, dissolving the compound in a "good" solvent and then adding a "poor" solvent in which it is less soluble can induce crystallization.
Q4: How can I analyze the purity and crystalline form of my this compound crystals?
A4: Several analytical techniques can be employed:
-
Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic transitions. The sharpness of the melting peak can be an indicator of purity.
-
X-ray Diffraction (XRD): To identify the specific crystalline form (polymorph) and to assess the degree of crystallinity.
-
Polarized Light Microscopy (PLM): To visually inspect the crystal morphology, size, and uniformity. The appearance of birefringence under cross-polarized light is indicative of a crystalline material.
-
Spectroscopy (e.g., FTIR, NMR): To confirm the chemical identity and to detect the presence of impurities.
Data Presentation
The following table summarizes the general effects of cooling rate on the crystallization of lipid-based materials, which is applicable to this compound.
| Cooling Rate | Typical Range | Effect on Crystal Size | Effect on Crystal Purity | Effect on Crystal Yield |
| Slow | 0.1 - 2 °C/min | Larger, more uniform crystals | Higher purity, less impurity inclusion | May be slightly lower due to longer equilibration times |
| Moderate | 2 - 10 °C/min | Intermediate size, potentially less uniform | Moderate purity | Generally good yield |
| Fast | > 10 °C/min | Smaller, often needle-like or dendritic crystals | Lower purity, higher likelihood of impurity trapping | Potentially higher initial yield, but may require further purification |
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization of this compound
This protocol describes a standard method for recrystallizing this compound with a focus on controlling the cooling rate to optimize crystal quality.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, or a mixture such as ethanol/acetone)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Watch glass or loose-fitting cap
-
Insulated container (e.g., Dewar flask with hot water, or a beaker wrapped in glass wool)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If undissolved solid remains at the solvent's boiling point, add small increments of solvent until a clear solution is obtained.
-
Slow Cooling (Growth Phase):
-
Remove the flask from the heat and cover it with a watch glass.
-
To achieve a slow cooling rate, place the flask in an insulated container of warm water and allow it to cool to room temperature over several hours. This minimizes rapid temperature changes.
-
-
Further Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the crystals thoroughly, for example, in a vacuum oven at a temperature well below the melting point.
Protocol 2: Characterization of this compound Crystals using Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to analyze the thermal properties of the crystallized this compound, providing information on purity and polymorphism.
Materials:
-
Crystallized this compound
-
DSC instrument
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried this compound crystals into an aluminum DSC pan.
-
Pan Sealing: Place the lid on the pan and seal it using a crimper. Prepare an empty, sealed pan to serve as a reference.
-
DSC Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Segment 1 (Equilibration): Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).
-
Segment 2 (Heating): Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the final melting point (e.g., 130 °C). This initial heating run provides information on the "as-is" sample.
-
Segment 3 (Isothermal Hold): Hold the sample at the high temperature for 2-5 minutes to ensure complete melting and to erase the sample's prior thermal history.
-
Segment 4 (Controlled Cooling): Cool the sample at a controlled rate (e.g., 5-10 °C/min) back to the starting temperature. This will show the crystallization exotherm.
-
Segment 5 (Second Heating): Heat the sample again at the same rate as in Segment 2. This second heating run often reveals the intrinsic properties of the material, free from the initial thermal history.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of melting and crystallization.
Visualizations
Caption: Controlled Cooling Crystallization Workflow for this compound.
Caption: Troubleshooting Logic for this compound Crystallization.
References
troubleshooting air bubbles in cholesteryl propionate films
Welcome to the Technical Support Center for troubleshooting issues related to the preparation of cholesteryl propionate films. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, such as the formation of air bubbles, and to provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of air bubbles in my this compound films?
A1: Air bubbles in this compound films typically arise from several sources during the preparation process. These include:
-
Dissolved gases in the solvent: Solvents can contain dissolved air that comes out of solution during the film drying process, forming bubbles.
-
Air entrapment during solution preparation: Vigorous mixing, shaking, or sonication of the this compound solution can introduce air bubbles that become trapped due to the viscosity of the solution.
-
Rapid solvent evaporation: If the solvent evaporates too quickly, the viscosity of the solution increases rapidly, trapping any existing bubbles before they can escape. This is particularly common in spin coating at high speeds or drying at elevated temperatures.
-
Incomplete wetting of the substrate: Poor wetting of the substrate by the solution can lead to the trapping of air at the substrate-solution interface.
-
Environmental factors: High humidity can sometimes contribute to bubble formation.[1]
Q2: How can I effectively degas my this compound solution before casting or coating?
A2: Degassing the solution is a critical step to prevent bubble formation. Here are a few effective methods:
-
Vacuum Degassing: Place your solution in a vacuum chamber or desiccator. Applying a vacuum will reduce the pressure, causing dissolved gases to expand and escape from the solution. This can be done for about 15-20 minutes, or until you no longer see bubbles forming.[2][3] For viscous solutions, gentle stirring under vacuum can be more effective.
-
Letting the solution stand: Allowing the solution to sit undisturbed for several hours can permit larger bubbles to rise and escape naturally. This is a simple but time-consuming method.
Q3: Can the choice of solvent affect the formation of air bubbles?
A3: Absolutely. The solvent's properties play a significant role:
-
Vapor Pressure: Solvents with high vapor pressure (i.e., they evaporate quickly) are more likely to cause bubble trapping. Using a solvent with a lower boiling point can sometimes lead to poor film quality.[4]
-
Viscosity: The viscosity of the this compound solution is a key factor. Higher viscosity solutions will impede the escape of air bubbles. The choice of solvent and the concentration of this compound will determine the solution's viscosity.
-
Solubility: Ensure that the this compound is fully dissolved in the chosen solvent to avoid any undissolved particles that could act as nucleation sites for bubbles.
Q4: For spin coating, what parameters should I adjust to minimize air bubbles?
A4: In spin coating, the rapid drying process can easily trap air. Consider the following adjustments:
-
Dispensing Technique: Use a static dispense (applying the solution while the substrate is stationary) followed by a gradual ramp-up in speed. This allows the solution to spread more evenly before the high-speed spinning and rapid drying begin. A dynamic dispense (applying the solution while the substrate is spinning at a low speed) can also be effective.
-
Spin Speed and Acceleration: While higher spin speeds lead to thinner films, they also increase the rate of solvent evaporation. If you are experiencing bubbles, try reducing the final spin speed or using a slower acceleration rate to give bubbles more time to escape.
-
Two-Step Spin Coating: Employ a two-step process. The first step at a lower speed allows for uniform spreading and some bubble release, while the second, higher-speed step achieves the desired film thickness.
Q5: For solution casting, what is the ideal drying process to avoid bubbles?
A5: For solution casting, a slow and controlled drying process is crucial:
-
Drying Temperature: Avoid high temperatures, which accelerate solvent evaporation. Drying at or slightly above room temperature is often sufficient. For instance, drying at 40°C is a common practice for some polymer films.
-
Controlled Environment: Dry the films in a covered or partially covered container (like a petri dish with the lid slightly ajar) to slow down the evaporation rate. This creates a solvent-saturated atmosphere that allows for a more gradual drying process.
-
Drying Time: Be patient. Allowing the film to dry over a longer period (e.g., 24 hours or more) will yield better results with fewer defects. The required drying time can range from a few hours to several days depending on the solvent and film thickness.[3]
Troubleshooting Guide: Air Bubbles in this compound Films
This table provides a quick reference for troubleshooting common issues related to air bubbles in your films.
| Observation | Potential Cause | Recommended Solution(s) |
| Many small bubbles throughout the film | Dissolved gas in the solvent or solution. | Degas the solution using a vacuum chamber or by letting it stand. Consider gentle sonication. |
| Large, isolated bubbles | Air trapped during solution dispensing or mixing. | Dispense the solution slowly and carefully onto the substrate. Avoid vigorous shaking or stirring. |
| Bubbles concentrated near the center (spin coating) | Air introduced during the initial dispensing and spreading. | Use a static dispense and a slow ramp-up speed. Ensure the solution properly wets the center of the substrate. |
| Bubbles appearing during the drying process | Solvent evaporation is too rapid. | For spin coating, reduce the spin speed. For solution casting, lower the drying temperature and/or cover the casting dish to slow evaporation. |
| Bubbles at the film-substrate interface | Poor substrate wetting or contaminated substrate. | Ensure the substrate is thoroughly cleaned and dried before use. Consider a surface treatment if wetting is a persistent issue. |
Experimental Protocols
Protocol 1: Solution Preparation and Degassing
This protocol outlines the preparation of a this compound solution suitable for both spin coating and solution casting.
-
Dissolution:
-
Weigh the desired amount of this compound and dissolve it in a suitable solvent (e.g., chloroform or toluene) in a clean glass vial. A common starting concentration is 10 mg/mL.
-
Gently swirl or use a magnetic stirrer at a low speed to dissolve the solid completely. Avoid vigorous shaking to minimize air entrapment.
-
-
Degassing (Choose one method):
-
Vacuum Degassing: Place the vial containing the solution in a vacuum desiccator. Apply vacuum for 15-20 minutes or until no more gas evolution is observed.
-
Standing: Cover the vial and let it stand undisturbed for at least 2-3 hours to allow bubbles to rise and dissipate.
-
Protocol 2: Spin Coating of this compound Films
-
Substrate Preparation: Clean the substrate (e.g., glass slide, silicon wafer) thoroughly using a sequence of solvents like acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.
-
Dispensing: Place the substrate on the spin coater chuck. Using a micropipette, dispense a sufficient volume of the degassed this compound solution to cover the center of the substrate (e.g., 100-200 µL for a 1x1 inch substrate).
-
Spinning:
-
Step 1 (Spreading): Spin at a low speed (e.g., 500 rpm) for 10-15 seconds to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning): Ramp up to the desired final spin speed (e.g., 1500-3000 rpm) and hold for 30-60 seconds to achieve the target film thickness.
-
-
Drying: After spinning, transfer the coated substrate to a hotplate set at a low temperature (e.g., 40-60°C) for 10-15 minutes to remove any residual solvent.
Protocol 3: Solution Casting of this compound Films
-
Substrate Preparation: Ensure a clean, level casting surface (e.g., a glass petri dish).
-
Casting: Pour the degassed this compound solution slowly and evenly onto the casting surface. The volume of the solution will determine the final film thickness.
-
Drying:
-
Cover the petri dish with its lid, leaving a small opening to allow for slow solvent evaporation.
-
Place the setup in a fume hood at room temperature.
-
Allow the film to dry completely. This may take 24 hours or longer, depending on the solvent and the volume of the solution.
-
Once the film appears dry, you can perform a final drying step in a vacuum oven at a low temperature (e.g., 40°C) for a few hours to remove all traces of the solvent.
-
Quantitative Data Summary
The following tables provide a summary of key parameters that can be used as a starting point for your experiments. Note that optimal conditions may vary depending on your specific experimental setup and desired film properties.
Table 1: Recommended Solvents and Starting Concentrations
| Solvent | Boiling Point (°C) | Relative Volatility | Starting Concentration (w/v) | Notes |
| Chloroform | 61.2 | High | 1 - 5% | Good solvent, but rapid evaporation may require careful control of drying conditions. |
| Toluene | 110.6 | Medium | 1 - 10% | Slower evaporation rate can be beneficial for reducing bubble formation in solution casting. |
| Dichloromethane | 39.6 | Very High | 1 - 5% | Very volatile, use with caution and in a well-controlled environment to prevent overly rapid drying. |
Table 2: Spin Coating Parameter Guidelines for this compound in Chloroform (1% w/v)
| Spin Speed (rpm) | Spin Time (s) | Expected Outcome |
| 500 (Spreading) | 10 | Uniform coverage of the substrate. |
| 1500 | 30 | Thicker film, slower drying. |
| 3000 | 30 | Thinner film, faster drying. |
| 5000 | 30 | Very thin film, very rapid drying, higher risk of defects. |
Table 3: Solution Casting Drying Parameter Guidelines
| Solvent | Drying Temperature (°C) | Estimated Drying Time | Expected Film Quality |
| Chloroform | Room Temperature (~25°C) | 12-24 hours | Good, with slow evaporation. |
| Chloroform | 40°C | 4-8 hours | Faster process, but higher risk of bubble trapping if not well-controlled. |
| Toluene | Room Temperature (~25°C) | 24-48 hours | Excellent, very slow evaporation allows for bubble escape. |
| Toluene | 60°C | 8-12 hours | Faster process, generally good results due to lower volatility. |
Visualizations
References
Validation & Comparative
A Comparative Analysis of Cholesteryl Propionate and Cholesteryl Oleate in Liquid Crystal Applications
For Immediate Release
In the field of liquid crystal research and development, particularly in applications ranging from advanced display technologies to novel drug delivery systems, the selection of appropriate cholesteric liquid crystals is paramount. This guide provides a detailed comparison of two commonly used cholesteryl esters: cholesteryl propionate and cholesteryl oleate. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and experimental protocols to make informed decisions for their specific applications.
This comparison delves into the thermotropic and optical properties of these two compounds, presenting quantitative data in a clear, tabular format. Furthermore, it outlines the detailed experimental methodologies for characterizing these properties, ensuring reproducibility and accurate assessment.
Performance Comparison at a Glance
A summary of the key physical and liquid crystalline properties of this compound and cholesteryl oleate is presented below. These properties are critical in determining their suitability for various applications, such as temperature-sensitive sensors, optical films, and as components in drug delivery vehicles.
| Property | This compound | Cholesteryl Oleate |
| Molecular Formula | C₃₀H₅₀O₂[1] | C₄₅H₇₈O₂[2] |
| Molecular Weight | 442.717 g/mol [3] | 651.1 g/mol [2] |
| Melting Point (Solid to Liquid Crystal/Isotropic) | 97-100 °C[3] | 44-47 °C[4][5] |
| Liquid Crystal to Isotropic Liquid Transition (Clearing Point) | 90 °C (Cholesteric to Isotropic)[6] | Data not consistently available in a pure state; forms smectic and cholesteric phases.[7][8] |
| Other Phase Transitions | Solid to Cholesteric: 86.3 °C[6]Monotropic Smectic phases observed on cooling.[6] | Exhibits smectic and cholesteric phases.[7][8] |
| Refractive Indices | Data not readily available | n_o and n_e data available for smectic, cholesteric, and isotropic phases.[7] |
In-Depth Analysis of Liquid Crystalline Behavior
This compound is a short-chain saturated ester of cholesterol. Its liquid crystalline behavior is characterized by a relatively high melting point and a narrow cholesteric phase range before transitioning to an isotropic liquid.[6] Upon cooling, it can exhibit monotropic smectic phases, meaning these phases are only observed on cooling and not on heating.[6] The shorter alkyl chain of the propionate group contributes to its higher melting point and distinct phase transition temperatures compared to longer-chain esters.
Cholesteryl Oleate , on the other hand, is a long-chain unsaturated ester of cholesterol. The presence of a cis-double bond in the oleate chain significantly influences its physical properties, resulting in a much lower melting point than this compound.[4][5] Cholesteryl oleate exhibits a more complex phase behavior, with the presence of both smectic and cholesteric phases.[7][8] The specific transition temperatures and the stability of these phases can be influenced by the purity of the sample and its thermal history. The long, flexible oleate chain allows for different molecular packing arrangements, leading to the formation of these multiple liquid crystal phases.
Experimental Protocols
To ensure accurate and reproducible characterization of this compound and cholesteryl oleate, the following detailed experimental protocols are provided for Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is a fundamental technique for determining the transition temperatures and associated enthalpy changes of liquid crystals.
Objective: To determine the temperatures and enthalpy changes (ΔH) of phase transitions (e.g., solid to liquid crystal, liquid crystal to isotropic liquid).
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or hermetically sealed sample pans and lids
-
Crimper for sealing pans
-
High-purity nitrogen gas for purging
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the cholesteryl ester into a clean aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan using a crimper to prevent any loss of sample due to sublimation or decomposition.
-
Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
-
Thermal Program:
-
Heating Cycle:
-
Equilibrate the sample at a temperature well below the lowest expected transition temperature (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the final clearing point (e.g., 120°C for this compound, 60°C for cholesteryl oleate).
-
Record the heat flow as a function of temperature.
-
-
Cooling Cycle:
-
Cool the sample from the isotropic liquid phase at the same controlled rate as the heating cycle.
-
Record the heat flow as a function of temperature to observe any monotropic phases.
-
-
-
Data Analysis:
-
Determine the onset temperature and the peak temperature for each endothermic (heating) and exothermic (cooling) event. The peak temperature is often taken as the transition temperature.
-
Calculate the enthalpy of transition (ΔH) by integrating the area under each transition peak.
-
Polarized Light Microscopy (PLM) for Phase Identification
PLM is an essential technique for visually identifying the different liquid crystal phases based on their unique optical textures.
Objective: To visually identify the different liquid crystal phases (e.g., crystalline, smectic, cholesteric, isotropic) and to confirm the transition temperatures observed by DSC.
Apparatus:
-
Polarizing light microscope equipped with a heating/cooling stage
-
Glass microscope slides and cover slips
-
Hot plate or small oven for sample melting
Procedure:
-
Sample Preparation: Place a small amount of the cholesteryl ester on a clean microscope slide.
-
Melting and Spreading: Gently heat the slide on a hot plate to melt the sample. Place a cover slip over the molten sample and press gently to create a thin, uniform film.
-
Microscope Setup:
-
Place the prepared slide on the heating/cooling stage of the polarizing microscope.
-
Cross the polarizer and analyzer to achieve a dark background.
-
-
Thermal Analysis:
-
Heating: Slowly heat the sample at a controlled rate (e.g., 1-2°C/min).
-
Observation: Observe the sample through the microscope as the temperature increases. Note the temperatures at which changes in the optical texture occur.
-
Crystalline to Liquid Crystal: The appearance of a birefringent, often fluid, texture from the solid crystalline phase.
-
Liquid Crystal Phase Transitions: Changes in the texture, for example, from a focal conic fan texture (smectic) to a fingerprint or planar texture (cholesteric).
-
Liquid Crystal to Isotropic: The disappearance of all birefringence, resulting in a completely dark field of view.
-
-
Cooling: Slowly cool the sample from the isotropic phase and observe the formation of liquid crystal textures to identify any monotropic phases.
-
-
Image Capture: Record images of the characteristic textures observed for each phase at different temperatures.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of thermotropic liquid crystals like this compound and cholesteryl oleate.
Caption: Workflow for characterizing cholesteryl esters.
Conclusion
The choice between this compound and cholesteryl oleate for liquid crystal applications is dictated by the desired operational temperature range and the specific phase behavior required. This compound, with its higher and narrower cholesteric range, is suitable for applications requiring well-defined, higher-temperature transitions. In contrast, cholesteryl oleate's lower melting point and complex phase behavior, including smectic and cholesteric phases over a broader temperature range, make it a candidate for applications at or near room temperature and where a sequence of phase transitions is desirable. The provided experimental protocols offer a standardized approach for the characterization of these and other cholesteric liquid crystals, ensuring reliable and comparable data for research and development.
References
- 1. This compound | C30H50O2 | CID 313255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholesteryl Oleate | C45H78O2 | CID 5283632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:633-31-8 | Chemsrc [chemsrc.com]
- 4. Cholesterol, oleate|lookchem [lookchem.com]
- 5. Cholesteryl oleate CAS#: 303-43-5 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Cholesteryl Propionate and Other Thermochromic Materials
For researchers, scientists, and professionals in drug development, the selection of appropriate thermochromic materials is a critical decision driven by specific application needs. This guide provides an objective comparison of the performance of cholesteryl propionate against other common thermochromic materials, including other cholesteryl esters, leuco dyes, and inorganic compounds. The comparison is supported by experimental data and detailed methodologies to assist in making informed material choices.
Performance Comparison of Thermochromic Materials
The thermochromic properties of this compound and its alternatives are summarized in the table below. Cholesteryl esters, including propionate, nonanoate, and oleyl carbonate, exhibit color changes over a specific temperature range, a phenomenon known as "color play." Leuco dyes offer a wider variety of color changes and activation temperatures. Inorganic materials like vanadium dioxide (VO₂) are distinguished by their change in infrared transmittance, making them suitable for applications such as smart windows.
| Material Class | Specific Material | Transition Temperature (°C) | Color/Property Change | Transition Enthalpy (ΔH) | Reversibility |
| Cholesteryl Esters | This compound | 86.3 (Solid to Cholesteric), 90.0 (Cholesteric to Isotropic)[1] | Displays color play (e.g., red to blue) over the cholesteric phase range. | Cholesteric to Isotropic: ~0.1-0.2 cal/g (estimated) | Reversible |
| Cholesteryl Nonanoate | ~77-78 (Smectic to Cholesteric), ~82-83 (Cholesteric to Isotropic) | Displays color play over the cholesteric phase range. | Not specified in retrieved results. | Reversible | |
| Cholesteryl Oleyl Carbonate | ~17.6 (Solid to Liquid Crystal), ~33 (Liquid Crystal to Isotropic) | Displays color play over the liquid crystal phase range. | Not specified in retrieved results. | Reversible | |
| Leuco Dyes | Crystal Violet Lactone-based system | -15 to 65 (tunable based on formulation) | Typically changes from colored to colorless upon heating. | Not applicable (mechanism is not a phase change) | Reversible[2] |
| Inorganic Materials | Vanadium Dioxide (VO₂) | ~68 (can be tuned from ~25 to 68)[3][4][5] | Reversible semiconductor-to-metal transition; significant change in infrared transmittance.[5][6] | ~50 J/g | Reversible[6] |
Mechanisms of Thermochromism
The underlying physical and chemical principles governing the thermochromic behavior differ significantly between material classes.
Cholesteryl Esters (Liquid Crystals)
Thermochromism in cholesteryl esters like this compound is a result of their liquid crystalline nature. In the cholesteric phase, the molecules are arranged in a helical structure. The pitch of this helix is temperature-dependent. As the temperature changes, the pitch of the helix changes, which in turn alters the wavelength of light that is selectively reflected, leading to the observed color change.
Leuco Dyes
Leuco dye-based thermochromic systems typically consist of three components: a leuco dye (color former), a developer (a weak acid), and a solvent. At low temperatures, the dye and the developer form a complex, resulting in a colored state. As the temperature increases, the solvent melts and dissolves the developer, causing the dye to revert to its colorless (leuco) form.
Experimental Protocols
Accurate characterization of thermochromic materials is essential for their effective application. The following are detailed protocols for key analytical techniques.
Experimental Workflow
The general workflow for characterizing thermochromic materials involves sample preparation followed by analysis using techniques such as Differential Scanning Calorimetry (DSC) and UV-Vis Spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. spotsee.io [spotsee.io]
- 3. Vanadium Dioxide Nanoparticle-based Thermochromic Smart Coating: High Luminous Transmittance, Excellent Solar Regulation Efficiency, and Near Room Temperature Phase Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Vapor Deposition of Vanadium Dioxide for Thermochromic Smart Window Applications [jim.org.cn]
Cholesteryl Propionate: A Comparative Guide for Temperature Calibration in Thermal Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of cholesteryl propionate as a potential temperature calibration standard for differential scanning calorimetry (DSC) and other thermal analysis techniques. Its performance is objectively compared with established calibration materials, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their laboratory practices.
Introduction to Temperature Calibration Standards
Accurate temperature calibration is paramount in thermal analysis to ensure the reliability and reproducibility of experimental results. Calibration is typically performed using certified reference materials with well-defined and stable thermal transitions. While metallic standards like indium, tin, and zinc are widely used, organic compounds with sharp, reversible transitions are also valuable, particularly in the lower temperature ranges relevant to pharmaceuticals and biological materials. This compound, a cholesterol ester, exhibits distinct liquid crystalline phase transitions that present it as a candidate for such applications.
Comparative Analysis of Calibration Standards
The suitability of a temperature calibration standard is determined by several factors, including the sharpness and reproducibility of its thermal transitions, its thermal stability, and the accuracy of its certified transition temperatures and enthalpies. This section compares the thermal properties of this compound with commonly used metallic standards.
Table 1: Comparison of Thermal Properties of Selected Temperature Calibration Standards
| Standard Material | Transition Type | Onset Temperature (°C) | Enthalpy of Fusion (J/g) |
| This compound | Solid-Cholesteric | 86.3[1] | - |
| Cholesteric-Isotropic | 90.0[1] | 0.49 (cal/g) / 2.05 (J/g) | |
| Indium | Melting | 156.5985 ± 0.00034[2] | 28.58 ± 0.17[3] |
| Tin | Melting | 231.928 ± 0.004 | 60.24 ± 0.16 |
| Zinc | Melting | 419.527 | 107.5 ± 1.3 |
Note: The transition temperatures for this compound were determined at a heating rate of 2.5°C/min.[1] Enthalpy data for this compound is limited and may vary with purity.
Experimental Protocols
This section outlines the detailed methodology for the validation of a temperature calibration standard using Differential Scanning Calorimetry (DSC), based on established procedures such as ASTM E967.[4][5][6][7][8]
Objective:
To validate the transition temperatures of this compound for its use as a temperature calibration standard.
Materials:
-
High-purity this compound (recrystallized to >99% purity)
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system
-
Aluminum DSC pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
Certified temperature calibration standards (e.g., Indium)
Experimental Workflow Diagram
Caption: Experimental workflow for the validation of this compound as a temperature calibration standard.
Procedure:
-
Instrument Calibration:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of high-purity, recrystallized this compound into a clean aluminum DSC pan.[11] Purity can be assessed using the DSC melting profile.[12][13][14]
-
Hermetically seal the pan to prevent any loss of material during the experiment.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the cell at a starting temperature at least 20°C below the first expected transition.
-
Heat the sample at a controlled, constant rate (e.g., 2.5 °C/min) through its thermal transitions. To assess the heating rate dependency of the transition temperatures, it is recommended to perform runs at multiple heating rates (e.g., 5 °C/min and 10 °C/min).[1]
-
Record the heat flow signal as a function of temperature.
-
After the final transition, cool the sample at a controlled rate back to the starting temperature.
-
-
Data Analysis:
-
From the heating curve, determine the extrapolated onset temperature for each endothermic transition (solid-cholesteric and cholesteric-isotropic). The extrapolated onset is the intersection of the baseline with the tangent to the steepest part of the leading edge of the peak.[9]
-
Calculate the enthalpy of the transitions by integrating the area of the respective peaks.
-
Perform multiple runs (at least three) to assess the reproducibility of the transition temperatures and enthalpies.
-
Compare the obtained mean values with established literature values. The results should be within the acceptable tolerance of the laboratory's standard operating procedures.
-
Discussion and Conclusion
This compound exhibits two distinct and relatively sharp thermal transitions in a temperature range that is of interest for many pharmaceutical and organic materials. The solid-cholesteric and cholesteric-isotropic phase transitions are endothermic and can be readily detected by DSC.[1]
Advantages of this compound:
-
Relevant Temperature Range: Its transitions fall between room temperature and the melting point of indium, a region where fewer metallic standards are available.
-
Organic Nature: Being an organic compound, it can be more representative for the calibration of analyses on similar materials, potentially reducing matrix-related thermal lag effects.
-
Multiple Transition Points: The presence of two distinct transitions allows for a two-point calibration or verification over a narrow temperature range with a single sample.
Limitations and Considerations:
-
Purity: The transition temperatures and enthalpies of cholesteryl esters are highly sensitive to impurities. Therefore, the use of highly purified and well-characterized material is essential. Recrystallization from a suitable solvent like n-pentyl alcohol has been shown to be effective in increasing purity.
-
Heating Rate Dependence: The observed transition temperatures of liquid crystals can be dependent on the heating rate. Calibration and subsequent sample analysis should be performed at the same heating rate.
-
Limited Certified Data: Unlike metallic standards from NIST, there is a lack of widely certified reference data for the transition temperatures and enthalpies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. store.astm.org [store.astm.org]
- 5. physicsnorm.com [physicsnorm.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. infinitalab.com [infinitalab.com]
- 9. tainstruments.com [tainstruments.com]
- 10. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. pharmatutor.org [pharmatutor.org]
- 13. mt.com [mt.com]
- 14. tainstruments.com [tainstruments.com]
alternatives to cholesteryl propionate in drug delivery formulations
A comparative guide for researchers, scientists, and drug development professionals on .
Cholesteryl propionate, like other cholesterol esters and cholesterol itself, is a critical component in many drug delivery systems, particularly in lipid-based nanoparticles (LNPs) and liposomes. It primarily functions as a stabilizing agent, modulating the fluidity, permeability, and integrity of the lipid bilayer.[1][2][3][4] The inclusion of cholesterol or its esters can enhance drug retention, control release profiles, and improve the stability of formulations in biological environments.[2][5][6][7] However, the specific properties of this compound and the broader need for components with improved performance, altered biological interactions, or different physicochemical characteristics have driven the exploration of various alternatives.
This guide provides an objective comparison of common alternatives to this compound, supported by experimental data, to aid in the selection of appropriate formulation components.
Comparative Analysis of this compound Alternatives
The performance of a drug delivery system is dictated by several key parameters, including particle size, encapsulation efficiency, stability, and drug release kinetics. The choice of a cholesterol-like component significantly influences these characteristics. Below is a comparison of various alternatives against a baseline of cholesterol-containing formulations.
Table 1: Quantitative Comparison of this compound/Cholesterol Alternatives
| Alternative Category | Specific Example | Effect on Particle Size | Encapsulation Efficiency (EE%) | Effect on Stability & Drug Release | Key Findings & Advantages | Citations |
| Baseline | Cholesterol | Varies with concentration; often increases size as it adds rigidity, limiting bilayer curvature.[8] | Generally high, but can decrease for hydrophobic drugs due to competition for space in the bilayer.[8][9][10] | Increases bilayer rigidity and stability; reduces permeability and slows drug release.[2][3][6][7] | Well-established, cost-effective, biocompatible stabilizer.[5][11] | [2][3][6][7][8][9][10][11] |
| Phytosterols | β-Sitosterol | Can induce polymorphic, polyhedral shapes in LNPs compared to spherical shapes with cholesterol.[12][13] | Not explicitly quantified, but associated with enhanced functional delivery. | Enhanced intracellular delivery and gene transfection.[12][13] | A 10-fold increase in transfection was observed with sitosterol replacement.[14] Plant-based and readily available. | [12][13][14] |
| Synthetic Derivatives | Glutamate–Cholesterol (GA–Chol) | Data not specified. | Data not specified. | Improved localized transfection without significant distribution to the liver.[15] | ~10-fold and ~20-fold improvement in in vitro transfection in HEK293T and HeLa cells, respectively.[15] | [15] |
| Synthetic Derivatives | Hydroxycholesterols (e.g., 7α-hydroxycholesterol) | Not specified, focus is on functional improvement. | Data not specified. | Enhanced mRNA delivery to T cells. | 1.8-fold to 2.0-fold enhancement in mRNA delivery to primary human T cells.[16] | [16] |
| Synthetic Derivatives | MMG-1 (Monomycoloyl Glycerol Analogue) | Maintains physicochemical stability comparable to cholesterol-based LNPs.[17] | Significantly improves transfection efficiency in immune cells (T cells, B cells, macrophages).[17] | Induces robust T-cell and antibody responses, comparable to cholesterol formulations.[17] | Provides immunopotentiating properties, creating a novel sterol-free delivery system.[17] | [17] |
| Covalent Conjugates | Disterolphospholipids (dSML) | Can form stable liposomes with particle diameters around 80 nm.[2] | Can effectively encapsulate and retain cargo like carboxyfluorescein (CF).[2] | Non-exchangeable from the bilayer, preventing transfer and increasing liposome stability in blood.[2][18] | Preserves the bilayer-stabilizing effect of free cholesterol while preventing its loss from the liposome.[18] | [2][18] |
| Other Analogues | Asiatic Acid (AA) | Forms smaller and more rigid liposomes than conventional cholesterol-based ones.[19] | Data not specified. | Prolonged circulation time in the body and higher accumulation in tumors and metastases.[19] | Acts as an active ingredient with anti-metastatic effects; synergizes with doxorubicin.[19] | [19] |
Visualizing Structures and Workflows
To better understand the relationships between these components and the processes used to evaluate them, the following diagrams are provided.
Caption: Experimental workflow for liposome preparation and evaluation.
Caption: Logical comparison of cholesterol and its alternatives.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are standard protocols for key experiments in the characterization of drug delivery formulations.
Liposome Preparation by Thin-Film Hydration
This method is a common technique for preparing multilamellar vesicles (MLVs), which can then be processed into smaller, unilamellar vesicles.
-
Materials : Phospholipids (e.g., DSPC, DPPC), cholesterol or alternative, drug, chloroform or another suitable organic solvent, aqueous buffer (e.g., PBS, pH 7.4).
-
Protocol :
-
Dissolve the lipids (phospholipid and cholesterol/alternative) and the lipophilic drug in chloroform in a round-bottom flask. The molar ratio of components should be precisely controlled (e.g., a 70:30 lipid-to-cholesterol ratio is often used for stable formulations).[3][20]
-
Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the inner wall.
-
Ensure all solvent is removed by placing the flask under high vacuum for at least 2 hours.
-
Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable) and rotating the flask at a temperature above the Tc for 1-2 hours. This process results in the formation of MLVs.
-
To obtain smaller, more uniform vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Determination of Particle Size and Polydispersity Index (PDI)
Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of nanoparticles in suspension.
-
Instrument : A Zetasizer or similar DLS instrument.
-
Protocol :
-
Dilute the liposome/nanoparticle suspension with the same aqueous buffer used for hydration to achieve a suitable particle concentration for measurement (to avoid multiple scattering effects).
-
Transfer the diluted sample to a clean cuvette.
-
Equilibrate the sample to the desired temperature (e.g., 25°C) within the instrument.
-
Perform the measurement. The instrument software will analyze the Brownian motion of the particles and calculate the average particle size (Z-average) and the PDI, which indicates the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.
-
Measurement of Encapsulation Efficiency (EE%)
EE% is the percentage of the initial drug that is successfully entrapped within the nanoparticles.
-
Protocol :
-
Separate the unencapsulated ("free") drug from the drug-loaded nanoparticles. This can be done by methods such as ultracentrifugation, size exclusion chromatography (e.g., using a Sephadex column), or dialysis.
-
Collect the supernatant/eluate containing the free drug.
-
Quantify the amount of free drug using a suitable analytical technique (e.g., UV-Vis spectroscopy or High-Performance Liquid Chromatography - HPLC).
-
Calculate the EE% using the following formula: EE% = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
Alternatively, the nanoparticles can be lysed with a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug, which is then quantified.
-
In Vitro Drug Release Study using Dialysis Method
This assay simulates the release of the drug from the carrier into a physiological environment over time.
-
Materials : Drug-loaded formulation, dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass but retains the nanoparticles, release medium (e.g., PBS, pH 7.4, sometimes with 0.5% Tween 80 to maintain sink conditions).
-
Protocol :
-
Place a known volume of the drug-loaded nanoparticle suspension into the dialysis bag.
-
Seal the bag and submerge it in a larger volume of the release medium at 37°C with constant, gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using an appropriate analytical method (e.g., HPLC, UV-Vis).
-
Calculate the cumulative percentage of drug released at each time point and plot it against time.
-
References
- 1. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disterolphospholipids: Non-exchangeable Lipids and Their Application to Liposomal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. An Investigation into Some Effective Factors on Encapsulation Efficiency of Alpha-Tocopherol in MLVs and the Release Profile from the Corresponding Liposomal Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Influence of cholesterol on liposome stability and on in vitro drug release | Semantic Scholar [semanticscholar.org]
- 12. communities.springernature.com [communities.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. avantiresearch.com [avantiresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. Hydroxycholesterol substitution in ionizable lipid nanoparticles for mRNA delivery to T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ozbiosciences.com [ozbiosciences.com]
- 18. Disterolphospholipids: nonexchangeable lipids and their application to liposomal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Replacing cholesterol with asiatic acid to prolong circulation and enhance anti-metastatic effects of non-PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pure.qub.ac.uk [pure.qub.ac.uk]
A Comparative Thermal Analysis of Cholesteryl Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the thermal behavior of cholesteryl esters is crucial for advancements in areas ranging from drug delivery systems to the study of atherosclerosis. This guide provides an objective comparison of the thermal properties of three common cholesteryl esters—cholesteryl oleate, cholesteryl stearate, and cholesteryl benzoate—supported by experimental data and detailed methodologies.
Cholesteryl esters, the storage and transport form of cholesterol, exhibit complex phase behavior, transitioning between crystalline, liquid crystalline (smectic and cholesteric), and isotropic liquid states upon heating.[1] These transitions are critical determinants of their physical state and biological function. This comparative analysis utilizes Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to elucidate the distinct thermal profiles of these esters.
Comparative Thermal Properties
The thermal characteristics of cholesteryl oleate, cholesteryl stearate, and cholesteryl benzoate, as determined by DSC, are summarized below. These values highlight the influence of the fatty acid chain's saturation and structure on the ester's melting and clearing points.
| Cholesteryl Ester | Melting Point (°C) | Clearing Point (°C) | Notes |
| Cholesteryl Oleate | ~51 | - | Exhibits a smectic mesophase.[2] |
| Cholesteryl Stearate | 79 - 83 | - | A saturated ester, it has a higher melting point than the unsaturated oleate.[3] |
| Cholesteryl Benzoate | 148 - 150 | - | The first discovered liquid crystal, it transitions to a turbid liquid (cholesteric phase) before becoming a clear liquid.[4] |
Experimental Protocols
A rigorous and standardized methodology is essential for reproducible thermal analysis. The following protocols for DSC and TGA are recommended for the comparative study of cholesteryl esters.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of transition temperatures and enthalpy changes.[5]
-
Sample Preparation: Accurately weigh 3-5 mg of the high-purity cholesteryl ester into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).
-
Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature above its final transition (e.g., 160°C for cholesteryl benzoate).
-
Hold the sample at the final temperature for 2-5 minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at the same rate.
-
-
Data Analysis:
-
The melting point is determined as the onset or peak of the endothermic transition on the heating curve.
-
The clearing point (transition from liquid crystal to isotropic liquid) is also identified as an endothermic peak.
-
The enthalpy of transition (ΔH) is calculated by integrating the area under the transition peak.
-
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to assess the thermal stability and decomposition profile of the cholesteryl esters.[6]
-
Sample Preparation: Place 5-10 mg of the cholesteryl ester into a TGA sample pan (e.g., platinum or ceramic).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air), depending on the desired analysis, at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis:
-
The TGA curve plots the percentage of weight loss against temperature.
-
The onset temperature of decomposition indicates the thermal stability of the compound.
-
Visualizing the Experimental Workflow and Comparative Logic
To further clarify the experimental and analytical process, the following diagrams illustrate the workflow for comparative thermal analysis and the logical framework for comparing the thermal properties of the cholesteryl esters.
Caption: Experimental workflow for comparative thermal analysis.
Caption: Logical framework for comparing thermal properties.
References
- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Cholesteryl stearate | 35602-69-8 [chemicalbook.com]
- 4. mriquestions.com [mriquestions.com]
- 5. ucm.es [ucm.es]
- 6. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
A Comparative Analysis of Cholesteryl Propionate and Cholesteryl Benzoate in Liquid Crystal Mixtures
For researchers, scientists, and professionals in drug development, understanding the nuanced performance of liquid crystal components is paramount. This guide provides a detailed comparison of two common cholesteryl esters, cholesteryl propionate and cholesteryl benzoate, when used in mixtures. The analysis is based on available experimental data to objectively assess their respective contributions to the physicochemical properties of liquid crystal formulations.
This compound and cholesteryl benzoate are both derivatives of cholesterol and are widely utilized in the formulation of thermochromic liquid crystals and other advanced materials. Their performance in mixtures is dictated by their individual thermal and optical properties, as well as their intermolecular interactions. While direct comparative studies on binary mixtures of this compound and cholesteryl benzoate are not extensively documented in publicly available literature, an analysis of their individual characteristics and behavior in other mixtures provides valuable insights.
Thermal Properties: A Tale of Two Transition Ranges
The most significant difference between this compound and cholesteryl benzoate lies in their phase transition temperatures. This compound exhibits liquid crystalline phases at significantly lower temperatures compared to cholesteryl benzoate.
Differential Scanning Calorimetry (DSC) data reveals the distinct thermal behavior of each compound.
| Compound | Transition | Temperature (°C) |
| This compound | Solid to Cholesteric | 86.3[1] |
| Cholesteric to Isotropic | 90[1] | |
| Cholesteryl Benzoate | Melting Point | 145 - 150[2][3] |
| Cholesteric to Isotropic | 178.5[2][3] |
Note: The transition temperatures for this compound were measured at a heating rate of 2.5°C/min.[1]
This substantial difference in operating temperature ranges is a critical factor in formulation design. This compound is suitable for applications requiring a response near or slightly above room temperature, while cholesteryl benzoate is employed in high-temperature environments. In mixtures, the concentration of each component can be tuned to achieve a desired range of transition temperatures.
Performance in Mixtures: Tailoring Thermochromic and Mesophase Behavior
Cholesteryl Benzoate is a foundational component in many historical and contemporary liquid crystal formulations.[2] Its rigid, planar benzoate group contributes to the stability of the mesophase. In ternary mixtures, often with cholesteryl nonanoate and cholesteryl oleyl carbonate, it helps to create materials that exhibit a visible color change over a specific temperature range.[2][3]
This compound , with its shorter alkyl chain compared to many other cholesteryl esters, can influence the pitch of the cholesteric helix and, consequently, the color play of the resulting mixture. Its lower melting point can also act to reduce the overall transition temperature of a formulation.
The performance of these esters in mixtures is a complex interplay of molecular geometry, polarity, and intermolecular forces. The aromatic nature of the benzoate group in cholesteryl benzoate leads to stronger π-π stacking interactions compared to the aliphatic propionate group. This difference in interaction strength can affect the miscibility and phase behavior of the mixtures.
Experimental Protocols
To facilitate further research and verification, detailed methodologies for key experimental techniques are provided below.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystalline materials.[4]
Objective: To determine the solid-to-liquid crystal (melting) and liquid crystal-to-isotropic liquid (clearing) transition temperatures.
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) of the cholesteryl ester or mixture is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
A controlled temperature program is initiated, typically involving heating and cooling cycles at a constant rate (e.g., 2.5°C/min, 5°C/min, or 10°C/min).[1]
-
The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
Phase transitions are identified as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram. The peak temperature is taken as the transition temperature.
Polarized Optical Microscopy (POM)
POM is an essential technique for identifying liquid crystal phases and observing their textures.[5]
Objective: To visually identify the different liquid crystal mesophases (e.g., cholesteric, smectic) and observe the transitions between them.
Methodology:
-
A small amount of the sample is placed on a clean glass microscope slide.
-
A coverslip is placed over the sample, and it is heated on a hot stage to its isotropic liquid state to ensure a uniform thin film.
-
The sample is then cooled at a controlled rate.
-
The sample is observed through a polarizing microscope with crossed polarizers.
-
Different liquid crystal phases will exhibit characteristic textures and birefringence colors.
-
The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholesteryl benzoate - Wikipedia [en.wikipedia.org]
- 3. Cholesteryl_benzoate [chemeurope.com]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. Cholesterol ester crystals in polarized light show pathways in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Cross-Referencing of Cholesteryl Propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for cholesteryl propionate and its alternatives, cholesteryl acetate and cholesteryl oleate. The information presented is intended to aid in the identification, characterization, and differentiation of these cholesterol esters through nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound, cholesteryl acetate, and cholesteryl oleate.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Assignment | This compound | Cholesteryl Acetate [1][2] | Cholesteryl Oleate [3] |
| Cholesterol Core | |||
| C3-H | ~4.6 | 4.60 | 4.62 |
| C6-H | ~5.37 | 5.37 | 5.38 |
| C18-H₃ | ~0.68 | 0.68 | 0.68 |
| C19-H₃ | ~1.02 | 1.02 | 1.02 |
| C21-H₃ | ~0.91 | 0.91 | 0.92 |
| C26/27-H₃ | ~0.86 | 0.86 | 0.86 |
| Ester Moiety | |||
| -O-CO-CH ₂-CH₃ | ~2.2-2.3 (q) | - | - |
| -O-CO-CH₂-CH ₃ | ~1.1 (t) | - | - |
| -O-CO-CH ₃ | - | 2.03 (s) | - |
| -O-CO-CH ₂- | - | - | 2.31 (t) |
| -CH=CH- (Oleate) | - | - | 5.34 (m) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. (s = singlet, t = triplet, q = quartet, m = multiplet)
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Assignment | This compound | Cholesteryl Acetate [1] | Cholesteryl Oleate [4] |
| Cholesterol Core | |||
| C3 | ~74.0 | 74.01 | ~73.7 |
| C5 | ~139.6 | 139.64 | ~139.7 |
| C6 | ~122.6 | 122.64 | ~122.6 |
| C18 | ~11.8 | 11.84 | ~11.8 |
| C19 | ~19.3 | 19.29 | ~19.3 |
| Ester Moiety | |||
| C =O | ~173.5 | 170.60 | 173.28 |
| -O-CO-C H₂-CH₃ | ~27.8 | - | - |
| -O-CO-CH₂-C H₃ | ~9.2 | - | - |
| -O-CO-C H₃ | - | 21.4 | - |
| -O-CO-C H₂- | - | - | ~35.8 |
| -C H=C H- (Oleate) | - | - | ~129-130 |
Table 3: FT-IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Vibrational Mode | This compound [5] | Cholesteryl Acetate [6][7] | Cholesteryl Oleate [8][9] |
| C-H Stretch (alkane) | 2950, 2852 | ~2900 | ~2930, 2850 |
| C=O Stretch (ester) | 1739 | 1734 | ~1735 |
| C=C Stretch (alkene) | 1466 | ~1670 | ~1670 |
| C-O Stretch (ester) | 1169-1265 | 1238 | ~1170 |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Ion/Fragment | This compound | Cholesteryl Acetate [10][11][12] | Cholesteryl Oleate [13][14] |
| [M] ⁺ | 442.4 | 428.4 | 650.6 |
| [M-RCOOH] ⁺ (Cholestadiene) | 368.3 | 368.3 | 368.3 |
| [Cholesterol fragment] ⁺ | 386.3 | 386.3 | 386.3 |
| [Side chain loss] | various | various | various |
| Ester Moiety Fragment | 57 (C₃H₅O)⁺ | 43 (C₂H₃O)⁺ | 264 (C₁₈H₃₃O)⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the cholesteryl ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire proton spectra using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-250 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time with a greater number of scans (e.g., 1024 or more) and a shorter relaxation delay (e.g., 2 seconds) is typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the sample directly onto the ATR crystal.
-
Instrumentation: Use a benchtop FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the cholesteryl ester in a volatile organic solvent (e.g., hexane or dichloromethane). Derivatization is generally not required for these compounds.
-
Instrumentation: Employ a GC system coupled to a mass spectrometer (e.g., with an electron ionization source).
-
Gas Chromatography: Inject the sample into the GC. A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program should be optimized to achieve good separation of the analyte from any impurities. A typical program might start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C).
-
Mass Spectrometry: As the compound elutes from the GC column, it is introduced into the mass spectrometer. Acquire mass spectra over a suitable mass range (e.g., m/z 50-700).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern can be used to confirm the structure of the compound. A common fragmentation for cholesteryl esters is the loss of the fatty acid moiety, resulting in a prominent ion at m/z 368, corresponding to the cholestadiene cation.[14]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the cross-referencing and identification of this compound using a combination of spectroscopic techniques.
Caption: Workflow for Spectroscopic Identification.
References
- 1. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
- 2. Cholesteryl acetate(604-35-3) 1H NMR spectrum [chemicalbook.com]
- 3. Cholesteryl oleate (303-43-5) 1H NMR [m.chemicalbook.com]
- 4. Solubilization and localization of cholesteryl oleate in egg phosphatidylcholine vesicles. A carbon 13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mint.uthm.edu.my [mint.uthm.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. Cholesteryl acetate(604-35-3) IR Spectrum [chemicalbook.com]
- 8. IR spectroscopic study of phospholipid emulsions containing cholesteryl oleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectral fragmentations of cholesterol acetate oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectral fragmentations of cholesterol acetate oxidation products. | Sigma-Aldrich [sigmaaldrich.com]
- 12. (-)-Cholesteryl acetate | C29H48O2 | CID 2723897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Cholesteryl Propionate: A Comparative Guide to Chromatographic Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of cholesteryl propionate is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comparative overview of common chromatographic methods for validating the purity of this compound, offering detailed experimental protocols and data presentation to aid in method selection and implementation.
The primary methods for assessing the purity of cholesteryl esters, including this compound, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).[1][2][3][4][5][6] Thin-Layer Chromatography (TLC) serves as a simpler, more rapid qualitative alternative.[7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of cholesterol and its esters due to its high resolution and sensitivity.[9] Reversed-phase HPLC is particularly well-suited for separating these non-polar compounds.[10][11][12]
Experimental Protocol: Reversed-Phase HPLC
1. Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the mobile phase or a compatible solvent (e.g., isopropanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and isopropanol (e.g., 50:50 v/v).[10][12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 205 nm.[11]
3. Data Analysis:
-
The purity of this compound is determined by the area percentage of the main peak in the chromatogram.
-
Potential impurities would appear as separate peaks with different retention times.
Gas Chromatography (GC)
GC is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and structural information for impurity identification.[1][2][3][4]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation and Derivatization:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., hexane).
-
While this compound can sometimes be analyzed directly, derivatization (e.g., silylation) may be required to improve volatility and peak shape.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 200°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
3. Data Analysis:
-
Purity is assessed by the relative peak area of this compound compared to any other detected peaks.
-
The mass spectrum of the main peak can be compared to a reference library for confirmation, and the spectra of minor peaks can be used to identify impurities.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for the qualitative assessment of lipid purity.[7] It is particularly useful for quickly checking for the presence of major impurities.
Experimental Protocol: Thin-Layer Chromatography
1. Sample Preparation:
-
Dissolve the this compound sample in a volatile solvent like hexane or chloroform.
2. TLC Conditions:
-
Plate: Silica gel 60 F254.
-
Mobile Phase: A mixture of hexane and diethyl ether (e.g., 90:10 v/v).
-
Development: Allow the solvent front to travel up the plate in a sealed chamber.
-
Visualization:
-
UV light (if the compound is UV active).
-
Staining with a suitable reagent (e.g., phosphomolybdic acid or iodine vapor) followed by heating.
-
3. Data Analysis:
-
The purity is visually assessed by the presence of a single spot corresponding to this compound. Impurities will appear as additional spots at different Rf values.
Comparison of Chromatographic Methods
| Feature | HPLC | GC-MS | TLC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Adsorption onto a solid stationary phase with a liquid mobile phase. |
| Quantitation | Highly quantitative. | Highly quantitative. | Semi-quantitative at best. |
| Resolution | High. | Very high. | Moderate. |
| Sensitivity | High. | Very high. | Low. |
| Sample Volatility | Not required. | Required. | Not required. |
| Derivatization | Not typically required. | May be required. | Not required. |
| Analysis Time | 15-30 minutes. | 20-40 minutes. | 10-20 minutes. |
| Cost | High. | High. | Low. |
| Impurity ID | Possible with MS detector. | Excellent with MS detector. | Difficult. |
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for validating the purity of this compound using chromatography.
Caption: Workflow for this compound purity validation.
References
- 1. Analysis of cholesterol oxidation products by Fast gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Research Portal [scholarship.miami.edu]
- 4. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic methods in the analysis of cholesterol and related lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatographic separation of cholesterol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. researchgate.net [researchgate.net]
- 9. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 10. tandfonline.com [tandfonline.com]
- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Cholesteryl Propionate and Non-Cholesterol Liquid Crystals
In the landscape of mesogenic materials, both cholesterol-based and non-cholesterol liquid crystals offer a diverse array of properties and applications. This guide provides a detailed comparative study of cholesteryl propionate, a classic example of a thermochromic cholesteric liquid crystal, and non-cholesterol liquid crystals, with a focus on two prominent examples: the thermotropic nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB) and lyotropic liquid crystals based on glyceryl monooleate. This objective comparison, supported by experimental data and detailed methodologies, is intended for researchers, scientists, and professionals in drug development.
Data Presentation: A Comparative Overview
The fundamental differences in the physicochemical properties of this compound and representative non-cholesterol liquid crystals are summarized in the tables below. These quantitative data highlight their distinct behaviors and suitability for various applications.
Table 1: Comparison of Thermal Properties
| Property | This compound | 4-Cyano-4'-pentylbiphenyl (5CB) |
| Liquid Crystal Type | Thermotropic Cholesteric | Thermotropic Nematic |
| Crystal to Mesophase Transition | 92.0 °C | 22.5 °C[1] |
| Mesophase to Isotropic Liquid Transition | 114.0 °C | 35.0 °C[1] |
| Enthalpy of Crystal to Mesophase Transition (ΔH) | Data not readily available | ~19.8 kJ/mol |
| Enthalpy of Mesophase to Isotropic Transition (ΔH) | Data not readily available | ~0.6 kJ/mol |
Table 2: Comparison of Application-Relevant Properties
| Property | This compound | Glyceryl Monooleate-based Lyotropic Liquid Crystal |
| Primary Stimulus | Temperature | Solvent Concentration |
| Key Characteristic | Thermochromism (color change with temperature) | Self-assembly into various nanostructures (e.g., cubic, hexagonal phases) |
| Primary Application | Temperature sensing, thermography, optical devices | Drug delivery, vaccine platforms, food technology |
| Biocompatibility | Generally considered biocompatible[2] | High biocompatibility, mimics biological membranes |
Experimental Protocols: Methodologies for Characterization
The following are detailed protocols for key experiments used to characterize and compare this compound and non-cholesterol liquid crystals.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and associated enthalpy changes of thermotropic liquid crystals.
Methodology:
-
A small sample (typically 1-5 mg) of the liquid crystal (this compound or 5CB) is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is ramped up at a controlled rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected phase transitions (e.g., for 5CB, from 0 °C to 50 °C).
-
The heat flow to the sample relative to the reference is measured as a function of temperature.
-
Endothermic or exothermic peaks in the resulting thermogram indicate phase transitions. The peak onset temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
-
The sample is then cooled at the same controlled rate to observe the transitions upon cooling.
Polarized Optical Microscopy (POM)
Objective: To visually identify and characterize the mesophases of liquid crystals based on their unique optical textures.
Methodology:
-
A small amount of the liquid crystal is placed on a clean glass microscope slide.
-
A coverslip is placed over the sample to create a thin film.
-
For thermotropic liquid crystals, the slide is placed on a hot stage connected to a temperature controller.
-
The sample is observed through a polarizing optical microscope with crossed polarizers.
-
The temperature is slowly increased and decreased to observe the changes in the optical texture, which are characteristic of different liquid crystal phases (e.g., the Schlieren texture of the nematic phase or the fingerprint texture of the cholesteric phase).
-
For lyotropic liquid crystals, samples with varying solvent concentrations are prepared and observed at a constant temperature to identify different mesophases.
UV-Visible Spectrophotometry
Objective: To characterize the selective reflection properties of cholesteric liquid crystals like this compound.
Methodology:
-
A thin film of the cholesteric liquid crystal is prepared between two glass plates.
-
The sample is placed in a temperature-controlled cell within a UV-Visible spectrophotometer.
-
The transmission or reflection spectrum is recorded over a range of wavelengths (e.g., 400-800 nm).
-
The temperature of the sample is varied, and spectra are recorded at different temperatures to observe the shift in the wavelength of maximum reflection.
-
This data provides information about the thermochromic properties of the material.
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the logical and experimental workflows for the comparative study of these liquid crystals.
Caption: Logical workflow for the comparative study.
Caption: General experimental workflow for characterization.
Caption: Signaling pathway of thermochromism.
References
Assessing the In-Vivo Biocompatibility of Cholesteryl Propionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel in-vivo drug delivery systems necessitates a thorough evaluation of the biocompatibility of all constituent materials. Cholesteryl propionate, a cholesterol ester, presents a promising lipophilic component for nanoparticle formulations due to the inherent biocompatibility of cholesterol. This guide provides a comprehensive assessment of the biocompatibility of this compound for in-vivo use, comparing it with alternative materials and presenting supporting experimental data.
Executive Summary
Data Presentation: Comparative Biocompatibility Metrics
The following tables summarize key quantitative biocompatibility data for this compound and its alternatives. It is important to note the different experimental conditions under which these data were generated.
| Material | Assay Type | Cell Line/Animal Model | Results | Citation(s) |
| This compound | Cytotoxicity (in-vitro) | Mammalian cells | LD50 > 50 µM | [1] |
| Cholesteryl Butyrate SLNs | Cytotoxicity (in-vitro) | Various cancer cell lines | Dose-dependent inhibition of cell proliferation | [2] |
| In-vivo Toxicity | Mice | No metastases detected in lungs of treated mice | [3][4][5] | |
| Phytosterol Nanoparticles | In-vivo Biocompatibility | Mice | Good biocompatibility, no observable toxicity | [6] |
| PLGA Nanoparticles | Cytotoxicity (in-vitro) | 4T1 and A549 tumor cells | IC50 values vary depending on formulation | [7] |
| In-vivo Safety | Mice | Favorable safety profile, stable body weight | [7] |
Table 1: Cytotoxicity and In-Vivo Toxicity Data
| Material | Assay Type | System | Results | Citation(s) |
| Lipid Nanoparticles (General) | Hemolysis Assay | Erythrocyte Suspension | Hemolysis percentage varies with lipid concentration | [1][8] |
| PLGA Nanoparticles | Hemolysis Assay | Not specified | No obvious blood toxicity | [9] |
Table 2: Hemocompatibility Data
Experimental Protocols
A comprehensive biocompatibility assessment involves a battery of standardized tests. The International Organization for Standardization (ISO) 10993 provides a framework for the biological evaluation of medical devices and materials. Key experimental protocols relevant to the in-vivo use of this compound are detailed below.
Cytotoxicity Assays (In-Vitro)
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)) : This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., L929 mouse fibroblasts, or specific target cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the test material (e.g., this compound nanoparticles) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.[7]
-
Hemolysis Assay (In-Vitro)
-
Objective: To evaluate the potential of a material to cause red blood cell (erythrocyte) lysis.
-
Blood Collection: Obtain fresh whole blood from a suitable species (e.g., human, rabbit) and prepare an erythrocyte suspension.
-
Incubation: Incubate the erythrocyte suspension with various concentrations of the test material for a specified time (e.g., 1 hour) at 37°C.[1]
-
Centrifugation: Centrifuge the samples to pellet the intact erythrocytes.
-
Supernatant Analysis: Measure the absorbance of the supernatant, which contains hemoglobin released from lysed cells, at a specific wavelength (e.g., 405 nm).[1]
-
Controls: Use a positive control (e.g., water or Triton X-100) to induce 100% hemolysis and a negative control (e.g., saline) for baseline hemolysis.
-
Calculation: Calculate the percentage of hemolysis caused by the test material relative to the positive control.[1]
-
Acute Systemic Toxicity (In-Vivo)
-
Objective: To assess the potential for a single dose of a substance to cause systemic toxic effects. These studies are typically conducted following OECD Test Guidelines (e.g., TG 420, 423, or 425).[10][11][12][13]
-
Animal Model: Use a suitable animal model, such as mice or rats, with a specified number of animals per group (e.g., 5 males and 5 females).
-
Administration: Administer a single dose of the test substance via the intended clinical route (e.g., intravenous, intraperitoneal, or oral).
-
Dose Levels: Test a range of dose levels, including a limit dose of at least 2000 mg/kg body weight for rodents.[10]
-
Observation Period: Observe the animals for a minimum of 14 days, monitoring for clinical signs of toxicity, changes in body weight, and mortality.[10]
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals and record any pathological changes.[10]
-
LD50 Determination: If significant mortality is observed, a full study to determine the LD50 (the dose that is lethal to 50% of the animals) may be conducted.
-
Inflammatory Response (In-Vivo)
-
Objective: To evaluate the potential of a material to induce an inflammatory response.
-
Animal Model and Administration: Administer the test material to an appropriate animal model (e.g., mice).
-
Sample Collection: At various time points post-administration, collect blood and tissue samples (e.g., from the site of administration and major organs).
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the serum using techniques like ELISA or multiplex assays.[14][15]
-
Histopathology: Process tissue samples for histopathological examination to assess for signs of inflammation, such as immune cell infiltration.[16]
-
Signaling Pathways and Cellular Interactions
The in-vivo biocompatibility of this compound, particularly when formulated into nanoparticles, is intrinsically linked to its interactions with cells and the subsequent activation of signaling pathways.
Macrophage Uptake and Cholesterol Metabolism
Upon entering the bloodstream, lipid-based nanoparticles are often recognized and taken up by macrophages, which are key players in the mononuclear phagocyte system. This uptake can occur through various mechanisms, including phagocytosis and scavenger receptor-mediated pathways.[7] Once inside the macrophage, the this compound would be transported to the lysosome where it is hydrolyzed to free cholesterol and propionic acid. The cell then tightly regulates its intracellular cholesterol levels through a complex network of pathways involving cholesterol efflux transporters like ABCA1 and ABCG1, and re-esterification for storage in lipid droplets.[17][18]
Innate Immune Signaling through Toll-Like Receptors (TLRs)
Lipid-based nanoparticles have been shown to activate innate immune responses through Toll-like receptors (TLRs), which are pattern recognition receptors that recognize pathogen-associated molecular patterns. Specifically, ionizable lipids within LNPs can activate TLR2 and TLR4.[1][8][19][20] This activation initiates a downstream signaling cascade, often mediated by the adaptor protein MyD88, leading to the activation of transcription factors like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRFs (Interferon Regulatory Factors). These transcription factors then induce the expression of pro-inflammatory cytokines and type I interferons, contributing to the inflammatory response.
Conclusion
The available evidence suggests that this compound possesses a favorable biocompatibility profile for in-vivo applications, largely owing to its cholesterol backbone. While direct in-vivo toxicity data is limited, in-vitro cytotoxicity data and in-vivo studies on the closely related cholesteryl butyrate indicate low toxicity. When formulated into nanoparticles, the primary biological interaction is expected to be with the mononuclear phagocyte system, leading to cellular uptake and metabolism through established cholesterol pathways. The potential for an inflammatory response through TLR activation is a factor to consider in formulation design.
Compared to alternatives like phytosterols and PLGA, this compound offers the advantage of being a close derivative of a native biological molecule. Phytosterols also demonstrate excellent biocompatibility, while PLGA is a well-established biodegradable polymer with a long history of safe use in drug delivery. The choice of material will ultimately depend on the specific requirements of the drug delivery system, including drug loading, release kinetics, and the desired in-vivo biodistribution. Further in-vivo studies on this compound, following standardized protocols such as ISO 10993, are warranted to definitively establish its safety and efficacy for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of formulation and concentration of cholesteryl butyrate solid lipid nanospheres (SLN) on NIH-H460 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Nano-Encapsulated Phytosterols Ameliorate Hypercholesterolemia in Mice via Dual Modulation of Cholesterol Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Tumor Targeting with Midazolam-Loaded PLGA Nanoparticles: An In Vivo Analysis of Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Cytotoxicity of targeted PLGA nanoparticles: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 14. Lipid Nanoparticles Elicit Reactogenicity and Sickness Behavior in Mice via Toll-Like Receptor 4 and Myeloid Differentiation Protein 88 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 16. Solid lipid nanoparticles induced hematological changes and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Size influences the cytotoxicity of poly (lactic-co-glycolic acid) (PLGA) and titanium dioxide (TiO2) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchspace.csir.co.za [researchspace.csir.co.za]
- 20. Efficacy and safety of a novel cholesteryl ester transfer protein inhibitor, JTT-705, in humans: a randomized phase II dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Liquid Crystal Phases of Cholesteryl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the liquid crystal phases of four common cholesteryl esters: cholesteryl nonanoate, cholesteryl benzoate, cholesteryl acetate, and cholesteryl myristate. The information presented is curated from experimental data to assist in the selection and application of these materials in research and development.
Introduction to Cholesteryl Ester Liquid Crystals
Cholesteryl esters are a significant class of compounds known for forming thermotropic liquid crystals, a state of matter intermediate between a crystalline solid and an isotropic liquid. In this mesophase, the molecules exhibit a degree of orientational order, giving rise to unique optical properties. The specific type of liquid crystal phase and the temperatures at which these phases occur are highly dependent on the molecular structure of the ester side chain. This guide focuses on a comparative analysis of the phase transitions of cholesteryl nonanoate, cholesteryl benzoate, cholesteryl acetate, and cholesteryl myristate, which are widely utilized in various applications, including drug delivery systems, cosmetics, and display technologies.
Quantitative Comparison of Phase Transitions
The liquid crystal behavior of cholesteryl esters is characterized by specific transition temperatures at which they change from one phase to another. These transitions are typically endothermic and can be precisely measured using Differential Scanning Calorimetry (DSC). The following table summarizes the key phase transition temperatures for the selected cholesteryl esters.
| Cholesteryl Ester | Transition from Solid | Transition to Isotropic Liquid | Liquid Crystal Phase(s) Observed |
| Cholesteryl Nonanoate | ~78 - 80°C[1] | ~91 - 92.5°C[1] | Smectic, Cholesteric |
| Cholesteryl Benzoate | ~145 - 148°C[1] | ~178 - 179°C[1] | Cholesteric |
| Cholesteryl Acetate | ~112 - 114°C[1] | ~112 - 114°C[1] | Monotropic Cholesteric (on cooling) |
| Cholesteryl Myristate | ~70 - 72°C[2] | ~81 - 83°C[1][2] | Smectic, Cholesteric |
Note: The transition temperatures presented are compiled from various sources and may exhibit slight variations depending on the purity of the sample and the experimental conditions (e.g., heating/cooling rate).
Experimental Protocols
The characterization of liquid crystal phases of cholesteryl esters predominantly relies on two key analytical techniques: Differential Scanning Calorimetry (DSC) for determining the energetics of phase transitions and Polarized Optical Microscopy (POM) for the visual identification of the mesophases based on their unique optical textures.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the temperatures and enthalpies of phase transitions.
-
Sample Preparation: Accurately weigh 2-5 mg of the cholesteryl ester sample into a clean, hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument. Purge the sample chamber with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its first expected transition (e.g., 25°C).
-
Heat the sample at a controlled rate (a typical rate is 5-10°C/min) to a temperature above its final transition to the isotropic liquid phase.
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at the same controlled rate back to the initial temperature.
-
-
Data Analysis: The resulting thermogram will show peaks corresponding to the phase transitions. The peak onset or peak maximum temperature is taken as the transition temperature. The area under the peak is proportional to the enthalpy of the transition.
Polarized Optical Microscopy (POM) Protocol
POM is a crucial technique for identifying the type of liquid crystal phase by observing the characteristic optical textures that arise from the anisotropic nature of the mesophase.
-
Sample Preparation: Place a small amount of the cholesteryl ester on a clean microscope slide. Gently place a coverslip over the sample.
-
Microscope Setup: Use a polarizing microscope equipped with a hot stage for controlled heating and cooling. The microscope should have a polarizer and an analyzer oriented perpendicular to each other (crossed polars).
-
Heating and Observation:
-
Place the slide on the hot stage.
-
Slowly heat the sample while observing it through the microscope.
-
As the sample melts and transitions into a liquid crystal phase, characteristic textures will appear.
-
Cholesteric Phase: Often exhibits an oily streak or focal conic texture. Upon cooling from the isotropic liquid, it may show a vibrant play of colors.
-
Smectic Phase: Typically shows a focal conic fan or mosaic texture.
-
-
Continue heating until the sample becomes completely dark, indicating the transition to the isotropic liquid phase.
-
-
Cooling and Observation: Slowly cool the sample from the isotropic liquid phase and observe the formation of liquid crystal textures. This can help identify monotropic phases that only appear on cooling.
-
Image Capture: Record images of the distinct textures observed at different temperatures for documentation and comparison.
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the characterization and comparison of the liquid crystal phases of different cholesteryl esters.
References
A Guide to the Validation of Computational Models for Cholesteryl Propionate Behavior
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of computational models of cholesteryl propionate, a significant molecule in the study of liquid crystals and biological systems. While direct comparative studies of computational models for this specific molecule are not abundant in current literature, this document outlines a robust validation workflow. By comparing simulation outcomes with established experimental data, researchers can assess the accuracy and predictive power of their chosen models.
Experimental Benchmarks for this compound
A critical step in validating any computational model is to compare its predictions against reliable experimental data. For this compound, key thermotropic properties have been characterized and serve as essential benchmarks.
| Physical Property | Experimental Value | Experimental Method |
| Molecular Formula | C₃₀H₅₀O₂ | - |
| Molar Mass | 442.72 g/mol | - |
| Melting Point | 97-100 °C | Not specified[1] |
| Crystal to Mesophase Transition | 98.4 °C (Heating) | Differential Scanning Calorimetry (DSC)[2] |
| Mesophase to Isotropic Liquid Transition | 114.6 °C (Heating) | Differential Scanning Calorimetry (DSC)[2] |
| Isotropic Liquid to Mesophase Transition | 113.8 °C (Cooling) | Differential Scanning Calorimetry (DSC)[2] |
| Mesophase to Crystal Transition | 87.8 °C (Cooling) | Differential Scanning Calorimetry (DSC)[2] |
Note: this compound is noted as the saturated aliphatic ester of cholesterol with the lowest molecular weight to exhibit mesophase behavior.[2]
Computational Models for Simulating Cholesteryl Esters
The behavior of cholesteryl esters like this compound is typically investigated using molecular dynamics (MD) simulations. The accuracy of these simulations is highly dependent on the chosen force field, which dictates the interactions between atoms.
Commonly Used Force Fields:
-
All-Atom Force Fields: These provide a high level of detail by representing every atom in the system.
-
CHARMM (Chemistry at HARvard Macromolecular Mechanics): Widely used for biomolecular simulations, with parameter sets like CHARMM36 being applied to cholesterol-containing membranes.[3]
-
AMBER (Assisted Model Building with Energy Refinement): Another popular choice for simulations of organic and biological molecules.[4]
-
OPLS (Optimized Potentials for Liquid Simulations): A set of force fields developed for modeling organic liquids and proteins.[4]
-
CFF93 (Consistent Force Field): Has been specifically tested for cholesterol and cholesteryl acetate crystals.[5]
-
-
Coarse-Grained (CG) Models: These models group atoms into larger "beads" to simulate longer timescales and larger systems, albeit with a loss of atomic detail. This approach is useful for studying large-scale phenomena like the formation of liquid crystal domains.[3]
Experimental and Computational Protocols
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for characterizing the phase transitions of liquid crystals like this compound.[2]
-
Sample Preparation: A small, precisely weighed amount of high-purity this compound is sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrumentation: The sample and reference pans are placed in a DSC instrument.
-
Thermal Program: The instrument heats the sample at a controlled rate (e.g., 10 °C/min). The heat flow required to maintain the sample at the same temperature as the reference is recorded.
-
Data Acquisition: The heat flow is plotted against temperature. Endothermic and exothermic events, such as melting and crystallization, appear as peaks or dips in the heat flow curve.
-
Cooling Cycle: After heating to the isotropic liquid phase, the sample is cooled at a controlled rate to observe the transitions upon cooling.
-
Analysis: Transition temperatures are typically determined from the onset or peak of the thermal events. The area under the peaks can be used to calculate the enthalpy of the transitions.
Computational Protocol: Molecular Dynamics (MD) Simulation
A typical MD simulation workflow for validating a model of this compound would involve the following steps:
-
System Setup: A simulation box is constructed containing multiple this compound molecules. The initial arrangement can be random or a pre-defined lattice.
-
Force Field Selection: An appropriate force field (e.g., CHARMM36, CFF93) is chosen to describe the interatomic interactions.
-
Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable atomic clashes or high-energy conformations.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state.
-
Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds) to collect data on the system's behavior. This is the data-gathering phase.
-
Analysis: The trajectory from the production run is analyzed to calculate various properties, such as density, order parameters, and phase transition temperatures (via simulation of heating/cooling cycles), which can then be compared with experimental data.
Visualization of Validation and Modeling Workflows
Caption: Workflow for the validation of computational models against experimental data.
References
A Comparative Guide to Cholesteryl Propionate and Alternative Liquid Crystals for Optical Device Applications
For researchers and scientists engaged in the development of advanced optical devices, the selection of liquid crystal materials is a critical decision that directly impacts performance. This guide provides a comparative analysis of cholesteryl propionate, a type of cholesteric liquid crystal, against commonly used nematic liquid crystals, namely 5CB (4-Cyano-4'-pentylbiphenyl) and MBBA (N-(4-Methoxybenzylidene)-4-butylaniline). Due to the limited availability of specific optical performance data for pure this compound, this guide will leverage data from cholesteryl ester mixtures to represent the cholesteric class of liquid crystals.
This guide will objectively compare their performance based on key optical parameters and provide the experimental methodologies to facilitate independent verification and further research.
Performance Comparison of Liquid Crystals
The selection of a liquid crystal for an optical device is contingent on a range of electro-optical properties. Key performance indicators include birefringence (Δn), which influences the phase shift of light, and switching time, which determines the device's speed. The following table summarizes the available quantitative data for cholesteric ester mixtures and the nematic liquid crystals 5CB and MBBA.
| Property | Cholesteryl Ester Mixtures | 5CB (Nematic) | MBBA (Nematic) |
| Birefringence (Δn) | ~0.05 - 0.15 (estimated for mixtures) | ~0.1750 (at 27°C, 633 nm)[1] | ~0.15 (at room temperature)[2] |
| Switching Time (Rise Time) | Milliseconds to Sub-milliseconds[3][4] | ~30-50 ns (at high voltage)[5] | ~44 ms (can be reduced with CNT doping)[2] |
| Switching Time (Decay Time) | Milliseconds to Sub-milliseconds[3] | Varies with temperature and voltage | Slower than rise time, dependent on material properties |
| Phase Transition | Crystalline to Cholesteric, Cholesteric to Isotropic | Crystalline to Nematic, Nematic to Isotropic[6] | Crystalline to Nematic, Nematic to Isotropic[7] |
Experimental Protocols
Accurate and reproducible data is paramount in materials science. Below are detailed methodologies for measuring the key optical properties of liquid crystals.
Birefringence Measurement
Birefringence (Δn), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a fundamental property of liquid crystals. It can be measured using the following setup:
-
Sample Preparation: The liquid crystal is introduced into a cell composed of two parallel glass plates coated with a transparent conductive layer (e.g., Indium Tin Oxide) and an alignment layer. The cell gap is precisely controlled using spacers.
-
Optical Setup: A polarized light source (e.g., a He-Ne laser) is passed through the liquid crystal cell, which is placed between two crossed polarizers. A detector is positioned after the second polarizer to measure the transmitted light intensity.[1][8]
-
Measurement Procedure:
-
An electric field is applied across the cell to align the liquid crystal molecules.
-
The transmitted light intensity is measured as a function of the applied voltage.
-
By analyzing the interference fringes or the phase shift of the transmitted light, the birefringence can be calculated at different voltages and temperatures.[9][10] An alternative method involves using a Michelson interferometer to measure the change in the optical path length as the liquid crystal cell is rotated.[9]
-
Electro-Optic Switching Time Measurement
The switching time of a liquid crystal is the time it takes for the molecules to reorient in response to an applied electric field, resulting in a change in the optical properties of the cell.
-
Sample Preparation: A liquid crystal cell is prepared as described for birefringence measurement.
-
Experimental Setup: The liquid crystal cell is placed between crossed polarizers. A pulsed voltage source is connected to the cell's electrodes. A photodetector is used to monitor the change in transmitted light intensity over time, and the signal is displayed on an oscilloscope.[11][12]
-
Measurement Procedure:
-
A voltage pulse is applied to the cell to switch the liquid crystal from its "off" state to its "on" state.
-
The oscilloscope records the change in light intensity. The rise time is typically defined as the time taken for the intensity to change from 10% to 90% of its final value.
-
When the voltage is removed, the liquid crystal relaxes back to its initial state. The decay time is the time taken for the intensity to fall from 90% to 10% of its maximum value.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for birefringence and switching time measurements.
Caption: Workflow for Birefringence Measurement.
Caption: Workflow for Switching Time Measurement.
References
- 1. sccs.swarthmore.edu [sccs.swarthmore.edu]
- 2. ijap-iq.com [ijap-iq.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. ijirset.com [ijirset.com]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. physicsopenlab.org [physicsopenlab.org]
comparative analysis of cholesteryl propionate synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of cholesteryl esters like cholesteryl propionate is crucial for various applications, including the study of lipid metabolism and the development of liquid crystal technologies. This guide provides a comparative analysis of two prominent methods for synthesizing this compound: the Steglich Esterification and Acylation with Propionyl Chloride. The comparison covers experimental protocols, and quantitative performance data, and is supplemented with diagrams to illustrate the reaction pathways.
Performance Comparison
The selection of a synthesis method for this compound often depends on factors such as desired yield, purity, reaction conditions, and the availability of reagents. Below is a summary of the key performance indicators for the two methods.
| Parameter | Steglich Esterification | Acylation with Propionyl Chloride |
| Yield | ~95% | High (quantitative data not specified) |
| Purity | High, purified by column chromatography | High, purified by recrystallization |
| Reaction Time | 24 - 48 hours | Not specified |
| Reaction Temperature | Room Temperature | Not specified |
| Key Reagents | Propionic acid, DCC, DMAP | Propionyl chloride, Pyridine |
| Advantages | Mild reaction conditions, suitable for acid-sensitive substrates. | Simple work-up procedure. |
| Disadvantages | Longer reaction time, removal of dicyclohexylurea (DCU) byproduct can be challenging. | Propionyl chloride is corrosive and moisture-sensitive. |
Experimental Protocols
Detailed methodologies for both synthesis routes are provided below. These protocols are based on established chemical principles and literature precedents.
Method 1: Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide (dicyclohexylcarbodiimide - DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Reaction:
Cholesterol + Propionic Acid --(DCC, DMAP)--> this compound + Dicyclohexylurea
Procedure:
-
In a round-bottom flask, dissolve cholesterol (1 equivalent) and propionic acid (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution and stir at room temperature.
-
In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the cholesterol and propionic acid mixture under a nitrogen atmosphere.
-
Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed successively with 0.5 M HCl, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Method 2: Acylation with Propionyl Chloride
This classic method involves the direct acylation of cholesterol with propionyl chloride in the presence of a base, typically pyridine, which also acts as the solvent and neutralizes the HCl byproduct.
Reaction:
Cholesterol + Propionyl Chloride --(Pyridine)--> this compound + Pyridinium Hydrochloride
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve cholesterol (1 equivalent) in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Slowly add propionyl chloride (1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, pour the mixture into a beaker containing ice and concentrated HCl to neutralize the excess pyridine.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer with saturated copper sulfate solution (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield pure this compound. The reported melting point of this compound is in the range of 97-112 °C.[1][2]
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthesis methods.
References
Evaluating the Cost-Effectiveness of Cholesteryl Propionate in Research: A Comparative Guide
For researchers, scientists, and professionals in drug development, selecting the optimal materials is paramount to achieving reliable and reproducible experimental outcomes. Cholesteryl propionate, a cholesterol ester, finds utility in specialized research applications, primarily in the formulation of thermochromic liquid crystals and the development of nanoparticle-based drug delivery systems. This guide provides an objective comparison of this compound with its common alternatives in these fields, supported by experimental data and detailed protocols to aid in making informed, cost-effective decisions.
I. Application in Thermochromic Liquid Crystals
Cholesteryl esters are foundational components in the formulation of cholesteric liquid crystals, which exhibit temperature-sensitive color changes. These materials are valuable in applications such as temperature sensing and visualization. This compound is often used in mixtures with other cholesteryl esters to achieve specific temperature ranges for these color transitions.
Alternatives:
The primary alternatives to this compound in this application are other cholesteryl esters, including:
-
Cholesteryl Oleyl Carbonate
-
Cholesteryl Pelargonate (Nonanoate)
-
Cholesteryl Benzoate
Cost-Effectiveness Comparison:
The cost of these materials can vary between suppliers and based on purity. The following table provides an approximate cost comparison based on currently available data for research-grade chemicals.
| Compound | Typical Price (USD/gram) | Key Performance Characteristics |
| This compound | ~$50.00[1] | Contributes to the specific temperature range and color play of the liquid crystal mixture. |
| Cholesteryl Oleyl Carbonate | ~$2.20 - $2.46 | Often used as a primary component in liquid crystal formulations.[2] |
| Cholesteryl Pelargonate | ~$2.34 | Commonly used in combination with other esters to tune the temperature sensitivity. |
| Cholesteryl Benzoate | ~$2.03 - $2.74[1][3] | A foundational component in many historical and modern liquid crystal formulations.[4] |
Experimental Protocol: Preparation of a Temperature-Sensitive Liquid Crystal Mixture
This protocol describes the preparation of a thermochromic liquid crystal film. The ratios of the cholesteryl esters can be adjusted to modify the temperature range of the color display.
Materials:
-
This compound
-
Cholesteryl Oleyl Carbonate
-
Cholesteryl Pelargonate
-
Glass vials
-
Heat gun or hot plate
-
Microscope slides and coverslips
Procedure:
-
Weigh the desired amounts of each cholesteryl ester and place them in a clean, dry glass vial. For example, a mixture could consist of 50% cholesteryl oleyl carbonate, 30% cholesteryl pelargonate, and 20% this compound by weight.
-
Gently heat the vial using a heat gun or on a hot plate until the mixture melts and becomes a clear, isotropic liquid.
-
While in the liquid state, thoroughly mix the components by gently swirling the vial.
-
Place a small drop of the molten liquid crystal mixture onto a pre-warmed microscope slide.
-
Place a coverslip over the drop and allow the slide to cool to room temperature.
-
The liquid crystal will pass through different colored phases as it cools. The temperature range of these colors can be characterized using a temperature-controlled stage.
Performance Considerations:
The specific performance of a liquid crystal mixture, including the temperature range and vibrancy of the colors, is highly dependent on the precise ratio of its components. Shorter chain esters like this compound tend to influence the blue-end of the spectrum, while longer chain esters shift the color play to lower temperatures. The choice of esters and their proportions allows for the fine-tuning of the thermochromic response. While direct comparative studies are limited, the principle of mixing these esters to achieve a desired temperature response is well-established.
Workflow for Liquid Crystal Formulation:
II. Application in Nanoparticle Drug Delivery
Cholesteryl esters, including this compound, are utilized in the fabrication of solid lipid nanoparticles (SLNs) for drug delivery. These nanoparticles can encapsulate therapeutic agents, potentially improving their stability, bioavailability, and targeted delivery.
Alternatives:
The primary and most common alternative to cholesteryl esters in lipid nanoparticle formulations is cholesterol . Other cholesteryl esters, such as cholesteryl butyrate , are also used.
Cost-Effectiveness Comparison:
| Compound | Typical Price (USD/gram) | Key Performance Characteristics |
| This compound | ~$50.00[1] | Can form the solid lipid core of nanoparticles. |
| Cholesterol | ~$1.69 - $4.10[5] | A common component in liposomes and lipid nanoparticles, known to enhance stability.[5][6] |
| Cholesteryl Butyrate | ~$35.00 | Used in the synthesis of solid lipid nanoparticles with anti-cancer properties. |
Experimental Protocol: Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a solvent emulsification-diffusion technique and can be used to prepare SLNs with a cholesteryl ester core.
Materials:
-
This compound (or alternative lipid)
-
Drug to be encapsulated
-
Surfactant (e.g., Polysorbate 80)
-
Organic solvent (e.g., acetone)
-
Aqueous phase (e.g., distilled water)
-
High-speed homogenizer or sonicator
Procedure:
-
Dissolve the this compound and the drug in the organic solvent.
-
Dissolve the surfactant in the aqueous phase.
-
Heat both the organic and aqueous phases to a temperature above the melting point of the lipid.
-
Add the organic phase to the aqueous phase while homogenizing at high speed for a set period (e.g., 10-15 minutes) to form an oil-in-water emulsion.
-
Quickly disperse the resulting emulsion in cold water with stirring.
-
The lipid will precipitate, forming solid lipid nanoparticles.
-
The SLN dispersion can be further purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
Performance Considerations:
The choice of lipid is a critical factor influencing the physicochemical properties of SLNs, including particle size, drug loading capacity, and release profile.
-
Cholesterol is widely used in lipid-based formulations to increase membrane rigidity and stability. Its inclusion can reduce drug leakage and improve the in vivo performance of nanoparticles.
-
Cholesteryl esters like this compound form the solid core of the nanoparticle. The nature of the ester can influence the crystallinity of the lipid matrix, which in turn affects drug incorporation and release. A less ordered crystalline structure may accommodate more drug molecules.
While direct comparative data for this compound is scarce, studies on other cholesteryl esters in nanoparticles suggest they can be effective delivery vehicles. For instance, cholesteryl butyrate SLNs have been shown to inhibit the proliferation of cancer cells.
Signaling Pathway: Cholesterol's Role in Nanoparticle Stability
The inclusion of cholesterol in lipid nanoparticles influences their interaction with biological membranes and their overall stability.
References
Safety Operating Guide
Proper Disposal of Cholesteryl Propionate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental compliance. Cholesteryl propionate, a common liquid crystal, requires adherence to established protocols for chemical waste to ensure a safe working environment and mitigate environmental impact. While not classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA), proper disposal procedures should be followed as a matter of best practice. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to consult your institution's specific waste management policies and local regulations, as these guidelines will supersede any general recommendations. Always handle chemical waste in a designated, well-ventilated area.
Personal Protective Equipment (PPE):
-
Gloves: Wear standard laboratory gloves, such as nitrile, to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against potential splashes or airborne particles.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value |
| Molecular Formula | C₃₀H₅₀O₂ |
| Molecular Weight | 442.72 g/mol |
| Appearance | White solid[1] |
| Melting Point | 97-100 °C[2] |
| Boiling Point | 505.73 °C (estimated)[3] |
| Flash Point | 256.6 °C (estimated)[3][4] |
| Solubility | Insoluble in water.[1] Soluble in organic solvents.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for the disposal of solid chemical waste such as this compound.
-
Waste Identification and Classification: Although not federally regulated as hazardous waste, it is crucial to treat all chemical waste with caution.[5] Do not mix this compound with other chemical waste to avoid unintended reactions.
-
Container Preparation:
-
If possible, use the original container for disposal.
-
If the original container is unavailable, select a clean, dry, and chemically compatible container with a secure, leak-proof screw-on cap.[6] Plastic containers are often preferred for storing hazardous waste when compatibility is not an issue.[7]
-
Ensure the container is free from any residual chemicals.
-
-
Packaging the Waste:
-
Labeling the Container:
-
Clearly label the container with the words "Hazardous Waste".[7][9]
-
Include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]
-
List the quantity of the waste.[7]
-
Indicate the date of waste generation.[7]
-
Provide the name and contact information of the principal investigator and the laboratory location (department and room number).[7]
-
Mark the appropriate hazard pictograms if required by your institution.[7]
-
-
Storage:
-
Store the sealed and labeled container in a designated satellite accumulation area (SAA) within the laboratory.[9]
-
The storage area should be under the control of the generator and within line of sight.[9]
-
Ensure secondary containment is used to capture any potential spills or leaks.[6] A secondary container should be chemically compatible and able to hold 110% of the volume of the primary container.[6]
-
Segregate this compound waste from incompatible materials.[10]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.[7][11] Do not transport hazardous waste yourself.[5]
-
Complete any required hazardous waste information forms provided by your EHS office.[7]
-
Disposal of this compound should be conducted by a licensed professional waste disposal service, often through incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Never dispose of this compound in the regular trash or down the drain.[7][12]
-
Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste, applicable to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. choe.cn [choe.cn]
- 3. This compound, 633-31-8 [thegoodscentscompany.com]
- 4. This compound | CAS#:633-31-8 | Chemsrc [chemsrc.com]
- 5. vumc.org [vumc.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. capotchem.cn [capotchem.cn]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. acs.org [acs.org]
Personal protective equipment for handling Cholesteryl propionate
This guide provides immediate and essential safety protocols for handling Cholesteryl propionate, targeting researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personal safety and proper management of this chemical in a laboratory setting.
Immediate Safety Concerns
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care as the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Standard laboratory best practices for handling chemicals of unknown toxicity should be strictly followed.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Wear safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of the powder or solutions. |
| Hand Protection | Wear protective gloves. | Prevents direct skin contact with the chemical. |
| Skin and Body Protection | Wear a lab coat or other protective clothing. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] | Minimizes the inhalation of dust particles, especially when handling the solid form. |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the routine handling of this compound:
-
Preparation :
-
Ensure a clean and organized workspace.
-
Confirm that all necessary PPE is readily available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
-
Handling :
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid the formation of dust when working with the solid form.[1]
-
Use in a well-ventilated area to minimize inhalation risks.
-
Avoid contact with skin, eyes, and clothing.
-
-
Storage :
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from extremes of temperature and direct sunlight.
-
Emergency First-Aid Procedures
In the event of an exposure, follow these immediate first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
Spill and Disposal Plan
Proper containment and disposal are critical to laboratory safety and environmental protection.
Spill Response:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use personal protective equipment.[1] For a dry spill, avoid creating dust.[1]
-
Clean-up : Pick up and arrange disposal without creating dust. Sweep up the material and place it in a suitable, closed container for disposal.[1]
-
Decontaminate : Clean the spill area thoroughly.
Disposal Protocol:
-
Waste Collection :
-
Collect all this compound waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is kept closed when not in use.
-
-
Labeling :
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other institutional requirements.
-
-
Storage of Waste :
-
Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
-
Final Disposal :
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Below is a diagram illustrating the workflow for handling a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
